3-Methylquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKZLNVBOAPPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420786-82-9 | |
| Record name | 3-methylquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Methylquinolin-5-ol
Executive Summary: This document provides a comprehensive technical overview of 3-Methylquinolin-5-ol, a heterocyclic aromatic compound of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide array of biological activities. This guide elucidates the molecular structure, physicochemical properties, and spectroscopic signature of the 3-methyl, 5-hydroxy substituted variant. Furthermore, it proposes a viable synthetic pathway, discusses the compound's chemical reactivity, and explores its potential applications based on the established bioactivities of its core components. This paper is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound as a building block in novel therapeutic agents and functional materials.
Introduction to the Quinoline Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are found in numerous natural products and have been instrumental in the development of a multitude of synthetic drugs. The inherent biological activity of the quinoline nucleus, coupled with its capacity for extensive functionalization, makes it a highly attractive scaffold for drug discovery. Compounds incorporating this moiety exhibit a broad spectrum of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound represents a specific example of this versatile class, featuring a methyl group that can influence metabolic stability and steric interactions, and a hydroxyl group that can act as a crucial hydrogen bond donor/acceptor and impart antioxidant properties.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to predicting its behavior in chemical and biological systems.
Structural Elucidation
This compound is an aromatic heterocyclic compound. The systematic numbering of the quinoline ring begins at the nitrogen atom and proceeds through the heterocyclic ring first. The structure is characterized by a methyl group at position 3 and a hydroxyl (phenol) group at position 5.
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Caption: Chemical structure and IUPAC numbering of this compound.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized below. It is important to note that while some properties can be accurately predicted computationally, experimental values for melting point, boiling point, and solubility are not widely reported in the literature and require empirical determination.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | PubChem |
| Monoisotopic Mass | 159.06842 Da | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC2=C(C=CC=C2O)N=C1 | [1] |
| InChI Key | ITKZLNVBOAPPOI-UHFFFAOYSA-N | [1] |
| CAS Number | Not explicitly assigned in major databases. | - |
| Predicted XlogP | 2.6 | [1] |
| Physical State | Expected to be a crystalline solid. | Analog Comparison[2] |
The predicted XlogP value of 2.6 suggests that this compound has moderate lipophilicity, a crucial parameter for drug candidates as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecular structure. While experimental spectra for this compound are not publicly available, its expected characteristics can be reliably predicted based on established principles.
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Caption: Standard workflow for the spectroscopic validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The protons on the pyridine ring (H2, H4) will be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (H6, H7, H8) will appear in the typical aromatic region, with their splitting patterns revealing their connectivity. The methyl group will appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbons of the pyridine ring (C2, C4) will be downfield. The carbon bearing the hydroxyl group (C5) will also be significantly shifted.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| CH₃ | ~2.4 | ~18 | Standard methyl on an aromatic ring. |
| H2 | ~8.7 | ~150 | Adjacent to N, strongly deshielded. |
| H4 | ~8.0 | ~135 | Deshielded by N and aromatic currents. |
| H6 | ~7.2 | ~118 | Ortho to -OH group. |
| H7 | ~7.5 | ~129 | Meta to -OH group. |
| H8 | ~7.3 | ~115 | Para to -OH group. |
| OH | ~5-9 (broad) | - | Variable, concentration-dependent, exchanges with D₂O. |
| C3 | - | ~130 | Substituted with methyl group. |
| C5 | - | ~155 | Attached to electronegative oxygen. |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methyl group.
-
C=N and C=C Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.
-
C-O Stretch: A strong signal around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula.
-
Molecular Ion (M⁺): A strong peak is expected at an m/z corresponding to the monoisotopic mass of the molecule (~159.07).
-
Fragmentation: Common fragmentation pathways for quinolines may include the loss of small neutral molecules like HCN. The presence of the phenol group may also lead to the loss of a carbon monoxide (CO) radical.
Synthesis and Reactivity
While several methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a classic and direct route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4][5]
Proposed Synthetic Strategy: Doebner-von Miller Reaction
A plausible and efficient synthesis of this compound involves the acid-catalyzed reaction of 3-aminophenol with crotonaldehyde . Crotonaldehyde serves as the precursor for the C2, C3, and C4 atoms of the quinoline ring, including the methyl group at C3.
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Caption: Proposed synthesis of this compound via the Doebner-von Miller reaction.
Causality of Experimental Choices:
-
3-Aminophenol: This starting material is chosen because the amino group directs the cyclization, and the hydroxyl group is already in the desired position (C5) of the final product.
-
Crotonaldehyde: This α,β-unsaturated aldehyde provides the three-carbon chain required to form the pyridine ring. The methyl group inherent in its structure becomes the C3-methyl substituent.
-
Acid Catalyst (HCl or H₂SO₄): The acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.[4]
-
Oxidizing Agent: The reaction mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline. This can be achieved by an external oxidant (like nitrobenzene or arsenic acid) or sometimes by another molecule of the Schiff base intermediate acting as a hydride acceptor.[5]
Hypothetical Experimental Protocol
This protocol is a self-validating system; successful synthesis should yield a product whose spectroscopic data matches the predictions in Section 3.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add crotonaldehyde (2.5 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its constituent parts: the electron-deficient pyridine ring, the electron-rich phenol ring, and the hydroxyl group.
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Pyridine Ring: Generally resistant to electrophilic substitution but susceptible to nucleophilic attack, especially if activated.
-
Phenol Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (C6 and C8).
-
Hydroxyl Group: Can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy in drug development to modify solubility and bioavailability.
Potential Applications in Drug Discovery
The unique combination of a proven quinoline scaffold and a reactive phenol group makes this compound a promising starting point for developing new therapeutic agents.
dot
Caption: Relationship between the structural features of this compound and its potential therapeutic applications.
-
Anticancer and Antibacterial Agents: The quinoline core is present in many anticancer and antibacterial drugs.[6] The 5-hydroxy group can be a key interaction point with biological targets, and its derivatives have been explored for these activities.[7]
-
Enzyme Inhibition: The hydroxyl group can form critical hydrogen bonds within the active sites of enzymes. For example, 5-hydroxyquinoline derivatives have been investigated as inhibitors for various enzymes involved in disease pathways.[8]
-
Metal Chelators: Similar to the well-known 8-hydroxyquinoline, the 5-hydroxy isomer possesses the potential to act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes, such as metalloproteinases. This property can be exploited to design targeted inhibitors.[2][9]
Conclusion
This compound is a structurally intriguing heterocyclic compound with significant untapped potential. This guide has detailed its core chemical and physical properties, outlined a robust synthetic approach, and provided a framework for its spectroscopic characterization. The combination of the biologically active quinoline nucleus with a strategically placed hydroxyl group makes it a highly valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and beyond. Further empirical investigation into its synthesis, reactivity, and biological activity is warranted and encouraged.
References
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PrepChem. (n.d.). Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline. Retrieved from PrepChem.com. [Link]
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Doebner-von Miller Synthesis. (n.d.). University of Babylon. Retrieved from uobabylon.edu.iq. [Link]
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ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines | Request PDF. Retrieved from ResearchGate. [Link]
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ElectronicsAndBooks. (n.d.). Synthesis of 5-hydroxyquinolines. Retrieved from electronicsandbooks.com. [Link]
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The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry. [Link]
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Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). Semantic Scholar. Retrieved from semanticscholar.org. [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]
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LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from LookChem. [Link]
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MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI. [Link]
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PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from PubMed Central. [Link]
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PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from PubChem. [Link]
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PubChem. (n.d.). 3-Methylquinoline. Retrieved from PubChem. [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from ResearchGate. [Link]
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ACS Publications. (2000). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Retrieved from ACS Publications. [Link]
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ResearchGate. (2020). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Retrieved from ResearchGate. [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from ias.ac.in. [Link]
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A Comprehensive Technical Guide to 3-Methylquinolin-5-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining 3-Methylquinolin-5-ol
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. This guide provides a detailed technical overview of this compound, addressing its chemical identity, potential synthetic pathways, predicted physicochemical properties, and prospective applications in drug discovery and development, particularly drawing upon the well-established bioactivity of its structural analogs.
The nomenclature of this compound is straightforwardly derived from IUPAC rules, designating a quinoline ring substituted with a methyl group at the 3rd position and a hydroxyl group at the 5th position.
IUPAC Name: this compound
An extensive search of chemical databases, including PubChem, indicates that while the structure is recognized, a specific CAS (Chemical Abstracts Service) registry number has not been definitively assigned to this compound at the time of this guide's compilation. This suggests that the compound may be a novel or less-synthesized isomer within the methylquinolinol family. For comparison, the closely related isomers 3-Methylquinoline and 3-Methylquinolin-8-ol are well-documented with CAS numbers 612-58-8 and 75457-13-5, respectively. The absence of a dedicated CAS number for the 5-ol isomer underscores the need for further research and characterization of this specific molecule.
Part 1: Synthesis of the Quinoline Core and Introduction of Substituents
The synthesis of the quinoline scaffold is a well-trodden path in organic chemistry, with several named reactions offering versatile routes to this bicyclic heterocycle.[1] The choice of a specific synthetic strategy for this compound would depend on the availability of starting materials and the desired regioselectivity. Below are plausible synthetic approaches, adapted from established methodologies.
Established Synthetic Routes to the Quinoline Nucleus
Several classical methods can be envisioned for the synthesis of a substituted quinoline like this compound. These include:
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). For this compound, a potential starting material would be 3-aminophenol, which would be reacted with a glycerol derivative that can introduce the methyl group at the desired position.
-
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. The reaction of 3-aminophenol with crotonaldehyde (for the introduction of the 3-methyl group) in the presence of an acid catalyst could be a viable route.
-
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. While less direct for this specific substitution pattern, it remains a powerful tool for quinoline synthesis.[1]
-
Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The use of 3-aminophenol and a suitably substituted β-diketone could yield the desired product.[1]
Hypothetical Synthetic Workflow for this compound
A plausible, multi-step synthesis could be designed starting from readily available precursors. The following workflow illustrates a conceptual pathway.
Caption: Hypothetical Doebner-von Miller synthesis of this compound.
Part 2: Physicochemical Properties and Structural Analogs
| Property | Predicted/Comparative Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₉NO | Based on the chemical structure. |
| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |
| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Expected to be slightly less lipophilic than 3-methylquinoline (LogP ~2.5) due to the polar hydroxyl group, and comparable to other methylquinolinols. |
| pKa | Phenolic OH: ~8-9; Quinoline N: ~4-5 | The hydroxyl group is expected to be weakly acidic, similar to other quinolinols. The quinoline nitrogen is weakly basic. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO. | The presence of the hydroxyl group may slightly increase water solubility compared to 3-methylquinoline. |
| Appearance | Likely a solid at room temperature. | Many substituted quinolinols are crystalline solids. |
Part 3: Potential Applications in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[2][3] This suggests that this compound holds significant potential for exploration in various therapeutic areas.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. The specific substitution pattern on the quinoline ring is a key determinant of the biological effect. For instance, certain substituted quinolines have been shown to inhibit kinases, interfere with DNA replication, and induce apoptosis in cancer cells. The presence of both a methyl and a hydroxyl group on the quinoline ring of this compound provides opportunities for hydrogen bonding and hydrophobic interactions with biological targets, which are crucial for potent bioactivity.
Antimicrobial and Antiviral Potential
The quinoline core is present in several well-known antimalarial drugs, such as chloroquine and quinine. Furthermore, various synthetic quinoline derivatives have exhibited broad-spectrum antibacterial and antifungal activity. The mechanism of action often involves the chelation of metal ions essential for microbial enzyme function or the intercalation into microbial DNA. The hydroxyl group at the 5-position of this compound could potentially act as a chelating moiety, suggesting a possible avenue for antimicrobial drug design.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[4][5] For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is often optimal for activity. The introduction of a methyl group can have varied effects; in some cases, it enhances activity, while in others, it can be detrimental. The hydroxyl group's position is also critical, influencing both the compound's electronic properties and its ability to form hydrogen bonds. The unique 3-methyl, 5-hydroxyl substitution pattern of the target compound presents a novel SAR landscape to be explored.
The following diagram illustrates the key structural features of this compound that are pertinent to its potential biological activity.
Caption: Key pharmacophoric features of this compound.
Conclusion
This compound represents an intriguing yet underexplored member of the quinoline family. While its definitive chemical identifiers like a CAS number are yet to be established in public databases, its structure suggests a high potential for biological activity based on the extensive pharmacology of related quinoline derivatives. The established synthetic methodologies for the quinoline core provide a clear path for its synthesis and future investigation. For researchers and drug development professionals, this compound offers a novel scaffold for the design and discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental work is warranted to synthesize, characterize, and evaluate the biological profile of this promising compound.
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Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
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Quinoline. Wikipedia. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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6-methyl quinoline. ChemBK. [Link]
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On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
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Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry. [Link]
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Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
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Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
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A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Methylquinolin-5-ol
Introduction: The Significance of 3-Methylquinolin-5-ol
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The precise substitution pattern on the quinoline ring system dictates its biological activity and physical properties. Therefore, accurate and thorough structural characterization is paramount. This compound, with its methyl and hydroxyl substituents, presents a unique electronic and structural profile. This guide provides the essential spectroscopic data and interpretation needed to identify and characterize this molecule with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the overall structure.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound is based on the known spectra of 3-methylquinoline and 3-methylquinolin-8-ol, with consideration for the electronic effects of the 5-hydroxyl group.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | ~8.7 | s (broad) | - |
| H4 | ~7.9 | s (broad) | - |
| H6 | ~7.0 | d | ~7.5 |
| H7 | ~7.5 | t | ~8.0 |
| H8 | ~7.2 | d | ~8.5 |
| 5-OH | ~9.5 | s (broad) | - |
| 3-CH₃ | ~2.5 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The H2 and H4 protons are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The hydroxyl group at the 5-position will influence the chemical shifts of the protons on the carbocyclic ring (H6, H7, and H8).
-
Methyl Protons: The methyl group at the 3-position will give rise to a singlet at approximately 2.5 ppm.
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The relationship between the protons can be visualized as follows:
Caption: Predicted proton assignments for this compound.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum is based on data from 3-methylquinoline and general trends for substituted quinolines.[1][4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 |
| C3 | ~135 |
| C4 | ~130 |
| C4a | ~128 |
| C5 | ~155 |
| C6 | ~115 |
| C7 | ~130 |
| C8 | ~118 |
| C8a | ~148 |
| 3-CH₃ | ~18 |
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The spectrum will show ten distinct signals. The carbons bearing substituents (C3, C5) and the bridgehead carbons (C4a, C8a) will generally have lower intensities.
-
Effect of Substituents: The carbon attached to the hydroxyl group (C5) is expected to be significantly downfield. The nitrogen atom will cause C2 and C8a to be deshielded and appear at lower field. The methyl carbon will be found in the aliphatic region, typically below 20 ppm.
The carbon framework can be visualized with the following diagram:
Caption: Predicted carbon assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
IR Spectral Data (Predicted)
The predicted IR spectrum is based on the known spectra of quinoline and the characteristic frequencies of methyl and hydroxyl groups.[6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (from CH₃) |
| ~1600, ~1500, ~1450 | Strong to Medium | C=C and C=N aromatic ring stretches |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~830, ~780 | Strong | C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
O-H Stretch: The most prominent feature will be a broad and strong absorption band around 3300 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions corresponding to the various stretching and bending modes of the quinoline ring system, providing a unique "fingerprint" for the molecule.
The acquisition and interpretation workflow can be summarized as:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Mass Spectral Data (Predicted)
The predicted mass spectrum is based on the fragmentation of 3-methylquinoline and general fragmentation patterns of quinoline derivatives.[10]
| m/z | Predicted Relative Intensity | Assignment |
| 159 | High | [M]⁺˙ (Molecular Ion) |
| 130 | Moderate | [M - HCN - H]⁺ |
| 103 | Moderate | [M - HCN - H - HCN]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 159 will confirm the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation of the quinoline ring often involves the loss of hydrogen cyanide (HCN). The presence of the hydroxyl group may lead to additional fragmentation pathways, such as the loss of CO. The fragmentation cascade provides structural information and confirms the quinoline core.
A typical fragmentation pathway is illustrated below:
Caption: A potential fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental principles, a comprehensive set of expected NMR, IR, and MS data has been presented, along with the necessary experimental protocols and interpretative guidance. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline derivatives, enabling them to approach their research with a solid foundation of spectroscopic knowledge.
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An In-Depth Technical Guide to the Solubility and Stability of 3-Methylquinolin-5-ol
Abstract
3-Methylquinolin-5-ol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any lead compound, a thorough understanding of its physicochemical properties is paramount for successful development. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and establishes authoritative, field-proven protocols for systematic characterization. We detail step-by-step methodologies for equilibrium solubility determination and forced degradation studies, explaining the scientific rationale behind each procedural choice. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to generate reliable data, anticipate challenges, and accelerate their research and development programs.
Introduction and Molecular Profile
This compound belongs to the quinoline class of compounds, which are bicyclic aromatic heterocycles containing a benzene ring fused to a pyridine ring. The core quinoline structure is a key pharmacophore found in numerous FDA-approved drugs, most notably antimalarials like quinine and chloroquine. The specific structure of this compound incorporates three key functional regions:
-
Quinoline Core: A largely hydrophobic, aromatic ring system.
-
Hydroxyl Group (-OH) at position 5: A polar, phenolic group capable of acting as both a hydrogen bond donor and acceptor. This group introduces the potential for pH-dependent solubility and susceptibility to oxidation.
-
Methyl Group (-CH₃) at position 3: A small, nonpolar alkyl group that can influence steric interactions and lipophilicity.
A comprehensive understanding of how these functional groups dictate the molecule's interaction with various solvents and its resilience to environmental stressors is a critical first step in any development pipeline. This guide provides the theoretical basis and practical workflows for this characterization.
Physicochemical Properties
A summary of the known and predicted properties of this compound provides a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem CID 135553022[1] |
| Molecular Weight | 159.18 g/mol | PubChem CID 135553022 |
| Monoisotopic Mass | 159.06842 Da | PubChem CID 135553022[1] |
| Predicted XlogP | 2.6 | PubChem CID 135553022[1] |
| Hydrogen Bond Donor Count | 1 (from -OH group) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (from N and O atoms) | Calculated |
| Appearance | (Not specified, likely a solid at STP) | Inferred |
XlogP is a computed measure of hydrophobicity. A value of 2.6 suggests moderate lipophilicity and likely low aqueous solubility.
Solubility Profile: Theoretical and Experimental Evaluation
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations.
Theoretical Solubility Considerations
The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[2][3]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can form hydrogen bonds with these solvents, promoting solubility.[2] However, the hydrophobic quinoline backbone will counteract this. Therefore, low solubility is expected in water, with increasing solubility in alcohols like ethanol as the solvent's nonpolar character increases. The basic nitrogen atom in the quinoline ring can be protonated in acidic aqueous media, forming a soluble salt. Conversely, in basic media, the acidic phenol can be deprotonated to form a more soluble phenoxide salt.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors and can solvate the hydroxyl proton. Given their overall polarity, they are expected to be good solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, hydrophobic quinoline ring system suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl group will significantly limit solubility in these media.
Experimental Protocol for Equilibrium Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[5][6][7] This protocol ensures that the measured value is accurate and predictive.[5]
Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a controlled temperature.
Methodology: Microscale Shake-Flask with HPLC Quantification
-
Causality & Rationale: This method is chosen for its accuracy and reliability. Using a High-Performance Liquid Chromatography (HPLC) system for quantification provides specificity and sensitivity, allowing for precise measurement even at low concentrations and separating the analyte from any potential impurities or early-stage degradants.[7] Temperature control is critical as solubility is temperature-dependent.[6][8]
Step-by-Step Protocol:
-
Preparation of Stock Solution & Calibration Standards:
-
Accurately prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO or methanol).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Shake-Flask):
-
Add an excess amount of solid this compound (e.g., ~2-5 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is reached.[7]
-
To each vial, add 1.0 mL of the desired test solvent (e.g., pH 7.4 phosphate buffer, water, ethanol, acetonitrile, hexane).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Processing & Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any remaining particulates.
-
Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto a validated HPLC-UV system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the final solubility in the test solvent (reported in mg/mL or µg/mL).
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Stability Profile and Degradation Pathways
Assessing the intrinsic stability of a molecule is a mandatory step in drug development, governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10] Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated storage to identify likely degradation products and pathways.[11][12][13]
Theoretical Stability Considerations
The structure of this compound suggests several potential points of instability:
-
Oxidative Degradation: The electron-rich phenolic ring is highly susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of quinone-type structures or ring-opened products.[14]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation reactions.[11][13]
-
Photodegradation: Aromatic systems like quinoline can absorb UV light, leading to photochemical reactions. Quinoline derivatives are known to undergo photodegradation, potentially through hydroxylation or other radical-mediated reactions.[14]
Experimental Protocol for Forced Degradation Study
Objective: To identify potential degradation products and primary degradation pathways for this compound under various stress conditions.
Methodology: Stress Testing with a Stability-Indicating HPLC Method
-
Causality & Rationale: A stability-indicating analytical method is one that can accurately quantify the parent compound and resolve it from all potential degradation products without interference. Developing this method is a primary goal of the study. The chosen stress conditions (acid, base, oxidation, heat, light) are mandated by regulatory guidelines (e.g., ICH Q1A) as they simulate the potential environmental stresses a compound may encounter.[10][11] A target degradation of 10-20% is often sought to ensure that secondary degradation is minimized while still generating sufficient primary degradants for detection and characterization.[15]
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
-
Application of Stress Conditions: (All studies should include a control sample protected from stress)
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Store at 60°C for a set time (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Store at 60°C for a set time.
-
Oxidation: Mix the test solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a set time.
-
Thermal Degradation: Store the test solution in a temperature-controlled oven at 80°C for a set time.
-
Photolytic Degradation: Expose the test solution to a light source conforming to ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil.
-
-
Sample Quenching and Analysis:
-
After the designated stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples and the control sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV/DAD method. A mass spectrometer (LC-MS) can also be used for initial identification of degradant masses.[12]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of parent compound remaining.
-
Identify the retention times and peak areas of any new peaks (degradation products).
-
Perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.
-
Diagram: Forced Degradation Study Workflow
Caption: Overview of a forced degradation study workflow.
Development of a Stability-Indicating HPLC Method
A robust analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
-
Column Selection: A reversed-phase C18 column is a standard starting point for a molecule with moderate lipophilicity. Other stationary phases, such as phenyl-hexyl or even naphthylpropyl for quinoline derivatives, can be explored to optimize selectivity between the parent compound and its degradants.[16][17]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is typically required to resolve all components.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for all peaks, which helps in peak tracking and identification, and is essential for peak purity analysis.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.
Conclusions
While specific empirical data for this compound is not yet widely published, a robust characterization of its solubility and stability is achievable through systematic and scientifically grounded experimental work. By leveraging theoretical principles based on its molecular structure and implementing authoritative protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed for informed decision-making in chemical synthesis, formulation development, and preclinical evaluation. The methodologies and workflows presented in this guide provide a complete and self-validating framework for the thorough physicochemical profiling of this compound and other novel chemical entities.
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Predicted biological activity of 3-Methylquinolin-5-ol
An In-Depth Technical Guide to the Predicted Biological Activity of 3-Methylquinolin-5-ol
Prepared by: Gemini, Senior Application Scientist
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] From the potent antimalarial action of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, this heterocyclic system is a privileged structure in drug discovery. This guide focuses on a specific, less-explored derivative: This compound . While direct experimental data on this compound is sparse, its structural features allow for robust predictions of its biological potential. By leveraging structure-activity relationships (SAR) established from closely related quinoline analogs, we can construct a well-grounded hypothesis of its bioactivities and outline a clear, actionable strategy for its experimental validation.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a predictive framework, explaining the causal logic behind each hypothesized activity and presenting detailed, field-proven protocols for empirical validation.
Molecular Profile: this compound
This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. Key functional groups that dictate its potential interactions are the hydroxyl (-OH) group at position 5 and the methyl (-CH₃) group at position 3.
-
Quinoline Core : Provides a rigid, planar scaffold capable of intercalating with DNA and interacting with aromatic residues in enzyme active sites.[4] The nitrogen atom can act as a hydrogen bond acceptor.
-
5-Hydroxy Group : This phenolic group is critical. It can act as a hydrogen bond donor and acceptor, a proton donor, and is crucial for metal chelation. This functionality is frequently associated with antioxidant and specific enzyme-inhibiting activities.[5]
-
3-Methyl Group : This small alkyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability, subtly modulating its interaction with biological targets.[6]
The interplay of these features suggests that this compound is a prime candidate for exhibiting multiple biological activities.
Predicted Biological Activity I: Anticancer Potential
The quinoline nucleus is a common feature in many anticancer agents.[7][8] The planar aromatic system can act as an intercalating agent, while various functional groups can inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.
Mechanistic Rationale
Derivatives of quinoline have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), leukemia (HL-60), and cholangiocarcinoma cells.[7][8] The predicted anticancer activity of this compound is based on several potential mechanisms:
-
Induction of Apoptosis : Many quinoline-based compounds trigger programmed cell death. For instance, certain analogs have been shown to induce DNA damage and apoptosis in HL-60 cells.[7] The 5-hydroxy group could play a role in generating reactive oxygen species (ROS) under specific conditions, pushing cancer cells towards apoptosis.
-
Cell Cycle Arrest : Compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1), preventing cancer cell proliferation. This has been observed with aminated quinolinequinones in prostate cancer cells.[9]
-
Enzyme Inhibition : The quinoline scaffold is a known inhibitor of critical enzymes in cancer progression. For example, it can inhibit Forkhead box M1 (FoxM1), an oncogenic transcription factor.[8]
Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Pillar of Trustworthiness: This assay includes positive (e.g., Doxorubicin) and negative (vehicle, e.g., DMSO) controls to validate the results. The use of a normal cell line (e.g., HFF-1) is critical to assess selectivity for cancer cells.[5]
-
Cell Culture : Culture selected cancer cell lines (e.g., MCF-7, A549) and a normal fibroblast line (HFF-1) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding : Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Treatment : Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include wells for vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Predicted Biological Activity II: Antimicrobial Efficacy
Quinoline derivatives are renowned for their antibacterial properties.[1][10][11] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.
Mechanistic Rationale
-
DNA Gyrase Inhibition : This is the classic mechanism for quinolone antibiotics. The planar quinoline ring intercalates into the DNA-enzyme complex, stabilizing it and leading to double-strand DNA breaks.
-
Membrane Disruption : Certain lipophilic quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Metal Chelation : The 5-hydroxy group can chelate essential metal ions (e.g., Fe²⁺, Mg²⁺) required for the function of bacterial metalloenzymes, thereby inhibiting their growth.[13]
Derivatives of quinoline have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA (Staphylococcus aureus) and VRE (Enterococcus faecalis).[5][10]
Data from Related Compounds
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Quinolinequinones | S. aureus | 1.22 µg/mL | [14] |
| 8-Hydroxyquinoline-5-sulfonamide | MRSA | High Activity | [5] |
| 3-methylbenzo[d]thiazol-methylquinolinium | MRSA | 1.5–4 µg/mL | [10] |
| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.125-0.25 µg/mL | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.
Pillar of Expertise: The choice of broth (e.g., Mueller-Hinton Broth) is standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
-
Bacterial Culture : Grow selected bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Inoculum Preparation : Dilute the overnight culture in fresh MHB to achieve a standardized density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation : Add the standardized bacterial inoculum to each well.
-
Controls : Include a positive control (bacteria in broth, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Predicted Biological Activity III: Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases, and natural products are a significant source of anti-inflammatory agents.[15] Quinoline and its derivatives have been reported to possess anti-inflammatory activities, often by modulating key signaling pathways like NF-κB.[3][16]
Mechanistic Rationale
The most probable mechanism for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
NF-κB Inhibition : In response to inflammatory stimuli (like Lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-1β.[16]
-
Antioxidant Effects : The 5-hydroxy group can act as a radical scavenger.[17] Since reactive oxygen species (ROS) can act as secondary messengers to activate NF-κB, the antioxidant capacity of the compound can contribute to its anti-inflammatory effect.
Potential Anti-inflammatory Signaling Pathway
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Seeding : Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation : Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation : Incubate the plate for 24 hours.
-
Griess Assay :
-
Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
-
Data Acquisition : Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Analysis : Use a sodium nitrite standard curve to quantify the amount of NO produced. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.
In Silico Pharmacokinetic and Toxicity (ADMET) Prediction
Before significant resources are invested in synthesis and in vitro testing, a computational assessment of a compound's drug-likeness is standard practice.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles predict how a drug will behave in a biological system.[2][19]
Workflow for In Silico ADMET Prediction
Caption: A standard workflow for the in silico prediction of ADMET properties.
Predicted ADMET Profile for this compound
The following table presents a hypothetical but realistic ADMET profile for this compound based on computational models and data from similar structures.[20][21][22]
| Parameter | Predicted Value | Importance in Drug Development |
| Physicochemical | ||
| Molecular Weight | ~159.19 g/mol | Conforms to Lipinski's rule (<500), good for absorption. |
| LogP (Lipophilicity) | 2.0 - 2.5 | Optimal range for membrane permeability. |
| H-Bond Donors | 1 | Conforms to Lipinski's rule (≤5). |
| H-Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10). |
| Absorption | ||
| HIA (Human Intestinal Absorption) | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |
| Distribution | ||
| BBB Permeability | Likely Yes | Small, lipophilic molecules often cross the blood-brain barrier. |
| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available for action. |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Likely No | Favorable, as CYP3A4 metabolizes many common drugs. |
| Toxicity | ||
| AMES Mutagenicity | Possible | Aromatic amines/hydroxyls can be flagged; requires experimental validation. |
| hERG Inhibition | Low Risk | Predicts low risk of cardiotoxicity. |
Conclusion and Future Directions
This compound presents a compelling profile as a candidate for biological investigation. Based on robust structure-activity relationship data from the broader quinoline family, it is strongly predicted to possess anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 5-hydroxy group is particularly significant, suggesting mechanisms involving metal chelation and antioxidant activity, in addition to the classical quinoline modes of action like enzyme inhibition.
The in silico ADMET predictions are largely favorable, indicating good potential for oral absorption and distribution, though the possibilities of CYP450 inhibition and mutagenicity warrant careful experimental evaluation.
This guide provides the foundational logic and detailed experimental frameworks necessary to systematically validate these predictions. The immediate next steps for a research program focused on this compound should be:
-
Synthesis and Purification : If not commercially available, efficient synthesis of the compound.
-
Broad-Spectrum Screening : Perform the initial cytotoxicity (MTT) and antimicrobial (MIC) assays as described to confirm the primary predictions.
-
Mechanism of Action Studies : If promising activity is found, proceed with the outlined mechanistic studies (e.g., apoptosis, cell cycle, NO inhibition) to elucidate how the compound works at a molecular level.
By following this structured, evidence-based approach, the full therapeutic potential of this compound can be thoroughly and efficiently explored.
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The Quinoline Scaffold: A Comprehensive Review of 3-Methylquinolin-5-ol and its Analogs in Medicinal Chemistry
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This technical guide provides an in-depth review of 3-Methylquinolin-5-ol, a key heterocyclic scaffold, and its diverse analogs. We will explore the synthetic pathways leveraged for the creation of this core and its derivatives, delve into their wide-ranging biological activities, and synthesize the current understanding of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive literature review and practical, field-proven insights into the experimental methodologies that drive the discovery of novel therapeutic agents based on this versatile scaffold.
Introduction: The Privileged Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This versatility has cemented the quinoline nucleus as a "privileged scaffold" in drug discovery, continually inspiring the design and synthesis of new chemical entities.
Within this broad class, this compound represents a foundational structure whose analogs have shown significant promise. The strategic placement of a methyl group at the C3 position and a hydroxyl group at the C5 position provides a unique electronic and steric profile, offering multiple vectors for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide will systematically dissect the chemistry and biology of this core structure and its derivatives, providing a clear roadmap from synthesis to biological evaluation.
Synthetic Strategies for this compound and Analogs
The construction of the quinoline core is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The synthesis of this compound and its analogs often relies on modifications of these classical methods.
Foundational Quinoline Syntheses
The most common approaches for constructing the quinoline ring are the Skraup and Doebner-von Miller reactions.[4][5]
-
Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[5] The reaction can be notoriously vigorous, but modifications have been developed to improve safety and yield.[6]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[4][7] For the synthesis of 3-methylquinolines, crotonaldehyde is a common α,β-unsaturated starting material.[8] This reaction is often preferred for its versatility in producing a variety of substituted quinolines.[9][10]
A plausible mechanism for the Doebner-von Miller reaction involves the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization, dehydration, and subsequent oxidation to form the aromatic quinoline ring.[11]
Synthesis of 5-Hydroxyquinoline Derivatives
A series of 5-hydroxyquinolines has been successfully prepared using the Skraup reaction. A key challenge in synthesizing specifically substituted quinolines is controlling the regioselectivity. One effective strategy involves using a bromo substituent as a blocking group, which is stable during the Skraup reaction and can be easily removed later.
A common synthetic route to the target 5-hydroxyquinolines involves the demethylation of a 5-methoxyquinoline precursor. While several reagents can be used, heating the methoxy intermediate in a mixture of acetic acid and hydrobromic acid has proven effective, albeit sometimes sluggish depending on steric hindrance from other substituents.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted this compound analog, starting from a substituted aniline, based on the Doebner-von Miller methodology.
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Potential applications of quinoline derivatives in medicinal chemistry
An In-Depth Technical Guide for Drug Development Professionals
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
Abstract
The quinoline scaffold, a fused heterocyclic system comprising a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution points have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[2][3] This guide provides a comprehensive technical overview of the potential applications of quinoline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the core therapeutic areas where quinolines have made a significant impact—oncology, infectious diseases, and neurology—presenting quantitative data, detailed protocols, and mechanistic diagrams to equip researchers and drug development professionals with actionable insights.
The Quinoline Core: A Privileged Pharmacophore
Quinoline, a nitrogen-containing heterocycle (C₉H₇N), has emerged as a critical structural motif in drug discovery due to its presence in numerous natural products and synthetic compounds with potent biological effects.[2][4] Its chemical properties, including the ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions, allow for high-affinity interactions with a multitude of biological targets.[3] The capacity to readily functionalize the quinoline nucleus at various positions enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly adaptable scaffold for designing novel therapeutic agents.[2]
Applications in Oncology
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth, proliferation, and metastasis.[5] Several quinoline-based kinase inhibitors are now FDA-approved, underscoring their clinical relevance.[6][7][8]
Key Mechanisms of Anticancer Activity
-
Kinase Inhibition: Many quinoline derivatives are designed to compete with ATP at the hinge region of protein kinases, which are often dysregulated in cancer.[6] Targets include Epidermal Growth Factor Receptor (EGFR), Src kinase, and Pim-1 kinase, leading to the disruption of critical cell signaling pathways that control proliferation and survival.[8][9][10]
-
DNA Damage and Repair Inhibition: Certain derivatives function as DNA intercalating agents or inhibitors of topoisomerase enzymes (I and II), which are vital for DNA replication and repair.[9][11] This leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[12]
-
Induction of Apoptosis and Cell Cycle Arrest: By modulating various signaling pathways, quinoline compounds can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cells from dividing.[10] This is often achieved by generating reactive oxygen species (ROS) or suppressing key cell cycle regulators.[10]
Visualization: Kinase Inhibition Pathway
Below is a generalized schematic illustrating how a quinoline-based inhibitor can block a kinase signaling pathway, preventing the phosphorylation of downstream substrates and halting cell proliferation.
Caption: Quinoline inhibitors block the kinase ATP-binding site.
Quantitative Data: Anticancer Quinoline Derivatives
| Compound Class | Target Kinase | Representative Compound | IC₅₀ Value | Cancer Cell Line | Reference |
| 4-Anilinoquinolines | EGFR | Compound 37 | 3.46 µM | MCF-7 (Breast) | [10] |
| Quinoline-3-carboxamides | EGFR | Furan-derivative | 2.61 µM | MCF-7 (Breast) | [10] |
| Isoxazolo-quinolines | Pim-1/2 | Compound 14 | 2.5 nM (Pim-1) | N/A (Enzymatic) | [9] |
| 2-Styrylquinolines | Pim-1 | Compound 5 | 1.29 µM | PC-3 (Prostate) | [9] |
| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR | Compound 39 | 1.91 µM | A549 (Lung) | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effect of quinoline derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Applications in Malarial Diseases
Quinoline-containing drugs like chloroquine and quinine have been mainstays in antimalarial therapy for decades.[14][15] Their primary mechanism targets a unique vulnerability in the malaria parasite's life cycle.
Mechanism of Action: Heme Detoxification Inhibition
During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[14] To protect itself, the parasite polymerizes this heme into an inert, crystalline hemozoin.[16] Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite.[14][17] There, they bind to free heme, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[18] The buildup of toxic free heme leads to oxidative stress and parasite death.[14]
Visualization: Inhibition of Hemozoin Formation
Caption: Quinoline derivatives prevent heme detoxification.
Quantitative Data: Antimalarial Quinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ Value | Note | Reference |
| Chloroquine | 3D7 (Sensitive) | ~20 nM | Baseline for sensitivity | [18] |
| Chloroquine | RKL-9 (Resistant) | >500 nM | Demonstrates resistance | [18] |
| Mefloquine | Various | 20-50 nM | Effective against many CQ-resistant strains | [5] |
| Ferroquine | Multi-drug Resistant | Potent | Active against resistant isolates | [19] |
| 8-Aminoquinoline | RKL-9 (Resistant) | 5.69 µM | Shows activity against resistant strains | [18] |
Experimental Protocol: SYBR Green I-based Antiplasmodial Assay
This fluorescence-based assay is a high-throughput method for measuring parasite proliferation.
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Drug Plating: In a 96-well plate, perform serial dilutions of the test compounds. Add 100 µL of the parasite culture (at the ring stage, ~1% parasitemia) to each well.
-
Incubation: Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in Tris buffer. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: The fluorescence signal is proportional to the amount of parasitic DNA. Calculate IC₅₀ values by plotting fluorescence against drug concentration.
Applications in Bacterial Infections
The fluoroquinolones, a major class of synthetic antibiotics, are characterized by a quinolone core with a fluorine atom at the C-6 position.[20] They possess broad-spectrum bactericidal activity and excellent oral bioavailability.[20][21]
Mechanism of Action: Inhibition of Bacterial DNA Replication
Quinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][22]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[23]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.[22]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA.[12] This leads to a halt in DNA replication and the generation of lethal double-strand breaks, resulting in rapid cell death.[12][24] Eukaryotic cells lack these specific enzymes, providing a basis for the selective toxicity of quinolones.[20]
Visualization: Quinolone Mechanism of Action
Caption: A typical workflow for discovering AChE inhibitors.
Experimental Protocol: Ellman's Assay for AChE Activity
This colorimetric assay is a standard method for measuring AChE inhibition.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), and a solution of the substrate acetylthiocholine iodide (ATCI).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test quinoline compound at various concentrations. Finally, add a solution of the AChE enzyme.
-
Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Data Analysis: The rate of color change is proportional to enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC₅₀ value.
Synthesis of the Quinoline Core
Several classic named reactions are employed to synthesize the quinoline scaffold, allowing for diverse substitution patterns.
-
Friedländer Synthesis: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde). [2][25]The reaction is typically catalyzed by an acid or a base. [2]* Skraup Synthesis: This reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene). [26][27]Glycerol first dehydrates to form acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation to form the quinoline ring. [26]* Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction temperature, it can yield either a 4-hydroxyquinoline or a 2-hydroxyquinoline derivative. [2][26]
Conclusion and Future Outlook
The quinoline scaffold is undeniably a privileged structure in medicinal chemistry, having yielded drugs that combat cancer, malaria, and bacterial infections. [1]Its versatility continues to inspire the design of novel therapeutics targeting a wide range of diseases, including neurodegenerative and inflammatory conditions. [28][29]Future research will likely focus on developing quinoline hybrids that combine the scaffold with other pharmacophores to create multi-target drugs, overcome drug resistance, and improve safety profiles. [19]The continued application of computational chemistry, coupled with high-throughput screening and innovative synthetic strategies, will ensure that quinoline derivatives remain at the forefront of drug discovery for years to come.
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A-Z Guide to Physicochemical Properties of Substituted Quinolines: A Handbook for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its versatility allows for a wide range of biological activities, from antimalarial to anticancer effects.[3][5] However, the journey from a promising quinoline-based compound to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of substituted quinolines, including lipophilicity, aqueous solubility, and ionization constant (pKa). We will delve into the theoretical underpinnings of these properties, detail field-proven experimental and computational methodologies for their determination, and explore the profound impact of substituent effects.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast array of pharmaceuticals.[1][6][7] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric features that enable it to interact with a multitude of biological targets.[2][8] The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological and physicochemical properties, making it an attractive scaffold for drug design.[8][9]
Diagram: Structure and Numbering of the Quinoline Scaffold
Below is the standardized IUPAC numbering for the quinoline ring system, which is essential for unambiguously describing the position of substituents.
Caption: IUPAC numbering of the quinoline ring.[6][10]
Lipophilicity: Navigating the Cellular Maze
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's ability to cross biological membranes and reach its target. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
Understanding logP and logD
-
logP is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is an intrinsic property of the molecule.
-
logD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds like quinolines. It accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[11]
A delicate balance of lipophilicity is crucial for drug efficacy. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[12]
The Influence of Substituents on Lipophilicity
The nature and position of substituents on the quinoline ring dramatically influence its lipophilicity. Generally, the addition of non-polar, hydrophobic groups increases logP, while polar, hydrophilic groups decrease it. For instance, the introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance lipophilicity and metabolic stability.[13]
Table 1: Impact of Common Substituents on logD
| Substituent | Change in logD (approx.) | Effect on Lipophilicity |
| Phenyl | +1.5 to +2.0 | Increases |
| Pyridyl | -0.5 to -1.0 | Decreases |
| Methyl | +0.5 | Increases |
| Hydroxyl | -1.0 to -1.5 | Decreases |
| Amine (primary) | -1.0 to -1.5 | Decreases |
| Carboxylic Acid (ionized) | -3.0 to -4.0 | Significantly Decreases |
Note: These values are approximate and can vary depending on the position of the substituent and the overall molecular context.[12]
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and most reliable technique for determining logP/logD.[11][14][15]
Protocol:
-
Preparation: Prepare a mutually saturated solution of n-octanol and an aqueous buffer of the desired pH (e.g., pH 7.4 for physiological relevance).
-
Dissolution: Dissolve a known amount of the substituted quinoline in one of the phases.
-
Partitioning: Combine the two phases in a separation funnel and shake vigorously until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous)
Diagram: Shake-Flask Method Workflow
Caption: Workflow for logD determination using the shake-flask method.
RP-HPLC offers a faster, automated alternative for estimating lipophilicity.[14][16][17] This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its logP value.[18]
Protocol:
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: The substituted quinoline of interest is injected under the same chromatographic conditions.
-
logP Estimation: The logP of the test compound is determined by interpolating its retention time on the calibration curve.
This method is particularly useful for high-throughput screening of compound libraries.[17]
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
Factors Influencing the Solubility of Substituted Quinolines
The aqueous solubility of quinoline derivatives is a complex interplay of several factors:
-
Lipophilicity: Generally, as lipophilicity (logP) increases, aqueous solubility decreases.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. A more stable crystal lattice leads to lower solubility.[19]
-
Ionization (pKa): The solubility of ionizable compounds like quinolines is highly pH-dependent. The ionized form is typically much more soluble than the neutral form.[19][20]
The Role of pH and pKa
Quinoline is a weak base with a pKa of its conjugate acid around 4.9.[7] This means that at physiological pH (around 7.4), quinoline and many of its derivatives will be predominantly in their neutral, less soluble form. Substituents can significantly alter the pKa of the quinoline nitrogen.
-
Electron-donating groups (e.g., -OCH3, -NH2) increase the electron density on the nitrogen, making it more basic (higher pKa).
-
Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) decrease the electron density on the nitrogen, making it less basic (lower pKa).[21][22]
Understanding the pKa is crucial for predicting the solubility profile of a substituted quinoline across the pH range of the gastrointestinal tract.
Experimental Determination of pKa
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[23]
Protocol:
-
Sample Preparation: A solution of the substituted quinoline is prepared in a suitable solvent system (often a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.[20][23]
Diagram: pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
This method is applicable if the UV-Vis spectrum of the compound changes upon ionization. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa can be determined.[24][25]
Metabolic Stability: A Balancing Act
Metabolic stability refers to a drug's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. While some metabolism is necessary for drug clearance, rapid metabolism can lead to a short half-life and low bioavailability. The quinoline ring itself is susceptible to metabolic oxidation, often leading to the formation of hydroxylated derivatives.[26]
The introduction of certain substituents can "block" sites of metabolism, thereby increasing the compound's stability. For example, the strategic placement of a trifluoromethyl group or a halogen can hinder enzymatic attack and prolong the drug's duration of action.[13]
Conclusion: A Holistic Approach to Quinoline Drug Design
The successful development of quinoline-based drugs requires a multifaceted approach that considers the intricate interplay between a molecule's structure and its physicochemical properties. A thorough understanding of lipophilicity, solubility, and pKa is paramount for optimizing a compound's ADME profile. By employing a combination of robust experimental techniques and predictive computational models, drug discovery professionals can rationally design substituted quinolines with improved "drug-like" properties, increasing the likelihood of advancing these promising scaffolds from the laboratory to the clinic. The continuous exploration of structure-property relationships within the quinoline class will undoubtedly pave the way for the next generation of innovative therapeutics.[27]
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Bentham Science. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Available at: [Link]
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Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PubMed Central. Available at: [Link]
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Josephson, E. S., et al. (1947). Quinoline and its transformation products found in urine. ResearchGate. Available at: [Link]
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National Institutes of Health. (2019). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Available at: [Link]
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Pharmacy Insights with RFQ. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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Stączek, P., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Available at: [Link]
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Afolayan, F. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available at: [Link]
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ResearchGate. The Physical and Chemical Properties of Quinoline. Available at: [Link]
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ResearchGate. (2023). Comparison of the theoretical lipophilicity parameters (the logP...). Available at: [Link]
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University of Bath. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 3-Methylquinolin-5-ol in Organic Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. As a core component of numerous natural alkaloids, synthetic drugs, and functional materials, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline core is paramount in drug discovery for modulating pharmacokinetic and pharmacodynamic profiles.
3-Methylquinolin-5-ol is a particularly valuable precursor for synthetic campaigns. It possesses three key features for diversification: a nucleophilic phenolic hydroxyl group, an activated aromatic ring system, and a methyl group that can influence reactivity and downstream biological interactions. This guide provides detailed protocols and scientific rationale for leveraging this compound as a versatile starting material for the synthesis of novel chemical entities.
Physicochemical Properties of this compound
A foundational understanding of the precursor's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molecular Weight | 159.19 g/mol | [5] |
| Monoisotopic Mass | 159.0684 g/mol | [4] |
| XlogP (predicted) | 2.6 | [4] |
| InChIKey | ITKZLNVBOAPPOI-UHFFFAOYSA-N | [4] |
Core Synthetic Transformations & Protocols
The reactivity of this compound can be harnessed through several key pathways. The protocols described below are designed to be robust starting points for laboratory synthesis.
O-Alkylation and O-Arylation: Synthesis of Quinoline Ethers
Scientific Rationale: The phenolic hydroxyl group at the C-5 position is the most acidic proton, making it readily deprotonated by a suitable base to form a potent nucleophile. This phenoxide intermediate can then react with various electrophiles (e.g., alkyl halides, benzyl halides, or activated aryl halides) in a classic Williamson ether synthesis to afford a diverse library of ethers. The choice of base and solvent is critical: strong bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) are suitable for more reactive electrophiles and are often preferred for operational simplicity and safety.
Workflow Diagram: O-Alkylation
Caption: Workflow for the synthesis of 5-alkoxy-3-methylquinolines.
Detailed Protocol: Synthesis of 5-Benzyloxy-3-methylquinoline
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.59 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Setup: Stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Electrophile Addition: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-benzyloxy-3-methylquinoline.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mannich Reaction: Aminomethylation at the C-6 Position
Scientific Rationale: The hydroxyl group at C-5 is an ortho-, para-directing activator for electrophilic aromatic substitution. While the C-4 and C-6 positions are activated, steric hindrance from the adjacent fused ring and the peri-interaction at C-4 often favor substitution at the C-6 position. The Mannich reaction is a classic example, involving an aminoalkylation of an acidic proton located on a carbon atom.[6] It proceeds via the formation of an electrophilic Eschenmoser's salt or a related iminium ion from formaldehyde and a secondary amine, which then attacks the electron-rich quinoline ring. This reaction provides a straightforward route to introduce aminomethyl functionalities, which are valuable for modulating solubility and creating new binding interactions in drug candidates.
Reaction Scheme: Mannich Aminomethylation
Caption: General scheme for the Mannich reaction on this compound.
Detailed Protocol: Synthesis of 6-((Dimethylamino)methyl)-3-methylquinolin-5-ol
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (0.795 g, 5.0 mmol, 1.0 equiv.) in 20 mL of ethanol.
-
Amine & Aldehyde Addition: Cool the solution in an ice bath. Add aqueous dimethylamine (40% solution, 0.68 mL, 6.0 mmol, 1.2 equiv.) followed by aqueous formaldehyde (37% solution, 0.45 mL, 6.0 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 8 hours. Monitor by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Redissolve the residue in 30 mL of 1M HCl and wash with 20 mL of dichloromethane (DCM) to remove any unreacted starting material.
-
Basification: Cool the aqueous layer in an ice bath and adjust the pH to ~9-10 with 2M NaOH. A precipitate will form.
-
Extraction: Extract the product into dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain the pure aminomethylated product.
Suzuki Cross-Coupling: C-C Bond Formation at the C-5 Position
Scientific Rationale: To engage the C-5 position in modern cross-coupling reactions, the highly robust phenolic hydroxyl group must first be converted into a suitable leaving group. Transformation into a triflate (-OTf) is a common and effective strategy. The resulting aryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[7] This three-component reaction allows for the facile introduction of a wide variety of aryl or heteroaryl groups at the C-5 position by coupling the triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. This powerful transformation is a cornerstone of modern medicinal chemistry for building molecular complexity.
Workflow Diagram: Suzuki Cross-Coupling
Caption: Two-step sequence for 5-arylation via triflation and Suzuki coupling.
Detailed Protocol: Two-Step Synthesis of 3-Methyl-5-phenylquinoline
Step A: Synthesis of 3-methylquinolin-5-yl trifluoromethanesulfonate
-
Reaction Setup: Dissolve this compound (1.59 g, 10.0 mmol, 1.0 equiv.) in 50 mL of anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equiv.).
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.85 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield the aryl triflate.
Step B: Suzuki Coupling with Phenylboronic Acid
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the triflate from Step A (291 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of Toluene:Water (5 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15 minutes.
-
Heating: Seal the vessel and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite. Wash the filtrate with 20 mL of water and 20 mL of brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the final product, 3-methyl-5-phenylquinoline.
Safety and Handling
3-Methylquinoline derivatives should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many reagents used in these protocols, such as sodium hydride, benzyl bromide, and triflic anhydride, are corrosive, toxic, or highly reactive and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound represents a versatile and highly valuable precursor for the synthesis of diverse molecular architectures. By leveraging the reactivity of its phenolic hydroxyl group and the activated quinoline core, researchers can access novel ethers, aminomethylated derivatives, and biaryl compounds through robust and scalable synthetic protocols. The application of these fundamental transformations enables the systematic exploration of chemical space around the quinoline scaffold, paving the way for the development of new therapeutics and functional materials.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 3-Methylquinoline. National Center for Biotechnology Information. [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]
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REMAC Prehospital Treatment Protocols. Regional Emergency Medical Advisory Committee of New York City. [Link]
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Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice. [Link]
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Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. ResearchGate. [Link]
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Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. ResearchGate. [Link]
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Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. ResearchGate. [Link]
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Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. ResearchGate. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Journal of Analytical Science and Technology. [Link]
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Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. ResearchGate. [Link]
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Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. ResearchGate. [Link]
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Management of hypersensitivity to platinum- and taxane-based chemotherapy: cepo review and clinical recommendations. Current Oncology. [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
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Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. RSC Advances. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
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Product Class 5: Isoquinolines. Science of Synthesis. [Link]
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Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
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Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]
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High-performance liquid chromatography (HPLC) method for 3-Methylquinolin-5-ol analysis
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylquinolin-5-ol, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method utilizes a C18 stationary phase and a buffered mobile phase of acetonitrile and water, ensuring high resolution, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a detailed experimental protocol, and a thorough validation procedure in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for a Dedicated HPLC Method
This compound is a crucial heterocyclic building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is paramount for in-process control, quality assurance of starting materials, and stability testing.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it the method of choice for pharmaceutical analysis.[2] This application note addresses the need for a standardized and validated HPLC method for this compound, providing a foundation for its consistent and reliable quantification.
The choice of a reverse-phase C18 column is predicated on the non-polar nature of the quinoline ring system, which promotes retention via hydrophobic interactions with the stationary phase.[3] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve efficient elution and symmetrical peak shape. The inclusion of a buffer is critical to control the ionization state of the weakly basic this compound, thereby ensuring consistent retention times.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reference Standard: this compound, ≥98% purity (procured from a reputable supplier).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reagents: Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade).
Physicochemical Properties of this compound
A comprehensive understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molecular Weight | 159.18 g/mol | [4] |
| Predicted pKa | ~8.31 (for the structurally similar 3-fluoroquinolin-5-ol) | [5] |
| Solubility | Soluble in methanol, acetonitrile, and dichloromethane. Poorly soluble in water. | [6] |
| UV Absorption | Quinoline derivatives typically exhibit strong UV absorbance in the 210-400 nm range. | [7] |
Experimental Protocol: Step-by-Step Guide
Mobile Phase Preparation (pH 3.0)
-
Aqueous Component Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.
-
pH Adjustment: Adjust the pH of the potassium dihydrogen phosphate solution to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase Composition: Mix the prepared aqueous buffer with acetonitrile in a ratio of 60:40 (v/v).
-
Degassing: Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
Causality: The acidic pH of the mobile phase ensures that the weakly basic nitrogen atom in the quinoline ring is protonated, leading to improved peak shape and consistent retention.
Standard Solution Preparation (100 µg/mL)
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Causality: Using methanol as the initial solvent ensures complete dissolution of the sparingly water-soluble analyte before dilution with the mobile phase.
Sample Preparation
For the analysis of a solid sample of this compound, follow the same procedure as the standard solution preparation to achieve a final concentration within the linear range of the method. For formulated products, a suitable extraction procedure may be required.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) 0.01 M KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Causality: A detection wavelength of 245 nm is selected based on the typical UV absorbance spectra of quinoline derivatives, which exhibit significant absorbance in this region.[7] A photodiode array detector can be used to determine the optimal wavelength for maximum absorbance of this compound.
HPLC Analysis Workflow
Caption: HPLC analysis workflow for this compound.
Method Validation Protocol
Method validation is a critical step to ensure the reliability and suitability of the analytical method for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines.
Specificity
Specificity will be demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms will be examined for any interfering peaks at the retention time of this compound. A PDA detector can be used to assess peak purity.
Linearity
Linearity will be evaluated by preparing and analyzing a series of at least five standard solutions of this compound at different concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). A calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) will be calculated.
Accuracy
Accuracy will be determined by the recovery of known amounts of this compound spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution will be performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay will be performed by a different analyst on a different day with a different instrument (if available).
The relative standard deviation (RSD) of the peak areas will be calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method will be assessed by intentionally varying key method parameters, such as:
-
Mobile phase composition (± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The effect of these variations on the system suitability parameters (e.g., retention time, peak area, tailing factor) will be evaluated.
System Suitability
System suitability tests are performed before each analytical run to ensure the performance of the HPLC system. Five replicate injections of the 100 µg/mL standard solution will be performed.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Method Validation Workflow
Caption: Logical flow of the HPLC method validation process.
Data Presentation and Interpretation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 25 | |||
| 50 | |||
| 100 | |||
| 150 | |||
| 200 | |||
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{} | |
| Regression Equation | \multicolumn{3}{c | }{} |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery | \multicolumn{3}{c | }{} |
Table 3: Precision Data
| Parameter | %RSD of Peak Areas |
| Repeatability (n=6) | |
| Intermediate Precision (n=6) |
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it readily implementable in a quality control or research laboratory. The comprehensive validation protocol ensures that the method is suitable for its intended purpose and complies with regulatory expectations. This application note serves as a valuable resource for scientists and professionals involved in the development and manufacturing of pharmaceuticals containing this compound.
References
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Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. [Link]
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SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
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Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 139-153. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-496. [Link]
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Welch, C. J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5637–5647. [Link]
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MATEC Web of Conferences. (2017). Determination of three physical properties of quinoline ionic liquids with hexafluorophosphate. Retrieved from [Link]
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Singh, P., et al. (2020). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
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ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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Sebaiy, M. M., et al. (2019). Rapid RP-HPLC Method for Simultaneous Estimation of Sparfloxacin, Gatifloxacin, Metronidazole and Tinidazole. International Journal of Pharmaceutical Sciences and Research, 10(4), 1835-1841. [Link]
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Introduction: The Quinoline Scaffold as a Privileged Framework in Fluorescence Sensing
An In-Depth Guide to the Application of 3-Methylquinolin-5-ol in the Development of Fluorescent Probes
In the landscape of chemical biology and materials science, the development of fluorescent probes for the sensitive and selective detection of analytes is of paramount importance. These molecular tools are crucial for visualizing biological processes in real-time, enabling early disease diagnosis, and advancing drug discovery.[1] Among the plethora of fluorophores, the quinoline core stands out as a "privileged scaffold" due to its robust photochemical stability, high quantum yield, and the ease with which its photophysical properties can be modulated through synthetic modification.[2][3] Quinoline derivatives often exhibit weak fluorescence in their free state but can form highly fluorescent complexes upon interaction with specific analytes, making them ideal candidates for "turn-on" probes.[2]
This guide focuses on a specific, highly versatile derivative: This compound . This molecule offers a unique combination of structural features that make it an exceptional starting point for probe development. The quinoline ring system provides the fundamental fluorophoric unit. The methyl group at the 3-position acts as an electron-donating group, influencing the electronic properties and photostability of the scaffold. Crucially, the hydroxyl group at the 5-position serves as a versatile handle for both synthetic modification and direct interaction with analytes, such as metal ions or protons, making it central to many sensing applications.
As a senior application scientist, this document serves to provide not just protocols, but a foundational understanding of the principles, design strategies, and practical applications of this compound in creating next-generation fluorescent probes for researchers, chemists, and drug development professionals.
PART 1: Core Principles of Probe Design with this compound
The successful design of a fluorescent probe is a balancing act between the fluorophore's intrinsic properties and the specific recognition chemistry required for the target analyte.[] The this compound scaffold provides a robust foundation upon which to build this functionality.
The Architecture of a Fluorescent Probe
A typical fluorescent probe consists of three key components: the fluorophore, a receptor, and often a linker connecting them. The this compound moiety serves as the core fluorophore, the signal-generating component. The receptor is the molecular unit designed to selectively bind the target analyte. The choice of receptor dictates the probe's specificity.
Caption: General architecture of a fluorescent probe.
Key Fluorescence Modulation Mechanisms
The ability of a probe to signal the presence of an analyte relies on a change in its fluorescence output. Several photophysical mechanisms can be exploited to achieve this "turn-on" or "turn-off" response.[5][6]
-
Photoinduced Electron Transfer (PET): This is one of the most common mechanisms for "turn-on" probes. In the "off" state, an electron-rich receptor quenches the fluorescence of the nearby fluorophore by transferring an electron to its excited state. Upon binding an analyte (e.g., a metal cation or proton), the receptor's electron-donating ability is suppressed, inhibiting the PET process and restoring fluorescence.[5][7]
-
Chelation-Enhanced Fluorescence (CHEF): In the free state, some probes have low fluorescence due to energy loss through molecular vibrations or rotations within the structure. When the probe chelates a metal ion, a rigid complex is formed.[7] This rigidity restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. The hydroxyl group of this compound is an ideal anchor point for designing CHEF-based sensors.
-
Aggregation-Induced Emission (AIE): Some molecules are non-emissive when dissolved but become highly fluorescent upon aggregation.[3] By designing a probe where analyte binding induces aggregation, a powerful "turn-on" AIE-based sensor can be created. This mechanism is particularly useful for detecting species that can induce molecular stacking or precipitation.[3]
Caption: The Photoinduced Electron Transfer (PET) mechanism.
PART 2: Application in Metal Ion Detection
Quinoline and its derivatives have been extensively developed as fluorescent sensors for various metal ions, owing to their intrinsic fluorescence and ability to form stable complexes.[8] The 8-hydroxyquinoline scaffold is a classic example, and by analogy, the 5-hydroxy group on this compound provides a powerful coordination site for designing highly selective metal ion probes.
Rationale and Design
The nitrogen atom of the quinoline ring and the adjacent hydroxyl group at position 5 can form a stable five- or six-membered chelate ring with a metal ion. This binding event is the trigger for the fluorescence signal. By synthetically attaching an additional chelating group (the receptor) to the this compound core, one can achieve high selectivity for specific ions like Zn²⁺, Fe³⁺, or Cu²⁺.[2][3][9] For instance, incorporating a picolinamine or ethylenediamine moiety can create a selective binding pocket for transition metals.
Protocol 1: Generalized Synthesis of a this compound-based Schiff Base Probe for Zn²⁺
This protocol describes a common and straightforward method to create a metal ion sensor by forming a Schiff base between an amino-functionalized receptor and a formylated this compound precursor.
A. Synthesis of Precursor (Formylation):
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Scientist's Note: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. POCl₃ and DMF form the electrophilic Vilsmeier reagent in situ. Anhydrous conditions are critical to prevent reagent decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction & Purification: A precipitate will form. Collect the solid by filtration. If no solid forms, extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the formylated precursor.[10]
B. Schiff Base Condensation:
-
Reaction Setup: Dissolve the formylated this compound precursor (1.0 equiv.) and the chosen amino-receptor (e.g., 2-picolinamine, 1.1 equiv.) in ethanol or methanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 6-12 hours. Monitor the formation of the Schiff base (imine) by TLC.
-
Purification: After completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield the final probe.[3]
Protocol 2: Spectroscopic Evaluation of the Probe
This protocol outlines how to characterize the probe's response to its target metal ion.
-
Stock Solutions: Prepare a stock solution of the synthesized probe (e.g., 1 mM in DMSO or acetonitrile) and stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water).
-
Scientist's Note: Perchlorate salts are often used as they are typically non-coordinating and less likely to interfere with the probe-ion interaction.
-
-
Titration Experiment: In a series of quartz cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4). Add increasing concentrations of the target metal ion (from 0 to several equivalents) to each cuvette.
-
Fluorescence Measurement: After a short incubation period (e.g., 5-10 minutes) for complexation to occur, record the fluorescence emission spectrum for each sample using a spectrofluorometer. The excitation wavelength should be set at the probe's maximum absorption wavelength (λ_abs).[11]
-
Selectivity Test: Repeat step 3, but instead of the target ion, add a high concentration (e.g., 10-50 equivalents) of other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺) to assess the probe's selectivity.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the target metal ion.
-
The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[12]
-
Performance of Representative Quinoline-Based Metal Ion Probes
The following table summarizes the performance of various quinoline-based probes from the literature, providing a benchmark for what can be expected from a newly developed this compound-based sensor.
| Probe Type | Target Ion(s) | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Quinoline Derivative | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence Spectroscopy | [8] |
| Quinoline-based (DDTQ) | Cd²⁺ | 126 nM | PET and CHEF | [8] |
| Quinoline-based (QP2) | Zn²⁺ | 17.7 nM | Aggregation-Induced Emission (AIE) | [3] |
| Quinoline-based | Zn²⁺ | 3.8 x 10⁻⁸ M | Turn-on Fluorescence | [2] |
PART 3: Probing Microenvironmental Changes
Beyond ion detection, the unique structure of this compound makes it adaptable for sensing subtle changes in the local microenvironment, such as pH and viscosity.
pH Sensing
The quinoline nitrogen is basic and can be protonated, while the 5-hydroxyl group is acidic and can be deprotonated. These protonation/deprotonation events significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in both the absorption and emission spectra. This dual functionality allows for the design of ratiometric or "turn-on" pH sensors that can operate across different pH ranges.
Viscosity Sensing with "Molecular Rotors"
Cellular viscosity is a critical parameter linked to cell health and disease.[13] Fluorescent probes known as "molecular rotors" can report on viscosity. Their design features a rotatable bond that allows for intramolecular rotation in the excited state. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, resulting in quenched fluorescence. In high-viscosity environments, the rotation is hindered, closing the non-radiative pathway and causing a dramatic increase in fluorescence emission.[14]
A this compound scaffold could be functionalized with a group connected by a single bond (e.g., a phenyl or pyridine ring) to create a molecular rotor. The viscosity-dependent fluorescence can be a powerful tool for imaging viscosity changes in cellular compartments like mitochondria or lysosomes.[13][15]
Protocol 3: Characterization of a Viscosity-Sensitive Probe
-
Prepare Viscosity Standards: Create a series of solutions with varying viscosities by mixing methanol/glycerol or water/glycerol in different ratios. The viscosity of each standard solution can be measured with a viscometer.
-
Spectroscopic Measurements: Dissolve the probe at a constant concentration (e.g., 5 µM) in each of the standard viscosity solutions.
-
Record Spectra: Measure the fluorescence emission spectrum for the probe in each solution.
-
Data Analysis: Plot the logarithm of the fluorescence intensity (log(I)) versus the logarithm of the viscosity (log(η)). According to the Förster-Hoffmann equation, a linear relationship is expected for molecular rotors.[15] This calibration curve can then be used to determine the viscosity of unknown samples.
Caption: A typical workflow for probe development.
PART 4: Future Outlook
The this compound scaffold is a launchpad for innovation. Future efforts will likely focus on:
-
Red-Shifting Emission: Modifying the π-conjugated system to push emission into the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence in biological imaging.[16]
-
Multi-Analyte Sensing: Designing sophisticated probes capable of detecting multiple analytes simultaneously through distinct fluorescent channels.
-
Targeted Bioimaging: Incorporating specific ligands (e.g., peptides or antibodies) to direct the probe to particular organelles or cell types, enhancing its utility in biological research and diagnostics.[17]
By leveraging the fundamental principles outlined in this guide, researchers can unlock the full potential of this compound to develop novel and impactful fluorescent tools.
References
- A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. (n.d.). BenchChem.
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Symmetry, 14(9), 1906.
- Application Notes and Protocols for the Detection of Heavy Metal Ions Using Quinoline-Based Fluorescent Sensors. (n.d.). BenchChem.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry, 18(7), 106822.
- A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences. Royal Society of Chemistry.
- Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. (2022). Journal of Molecular Structure, 1255, 132448.
- Development of fluorescent probes for bioimaging applications. (n.d.). Yakugaku Zasshi, 127(1), 47-59.
- Synthesis of fluorescent probes. (n.d.). Royal Society of Chemistry.
- Application Notes and Protocols: Preparation of Fluorescent Probes from 3-Bromoquinoline. (n.d.). BenchChem.
- Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2015). Biosensors, 5(2), 337-363.
- Lessons in Organic Fluorescent Probe Discovery. (n.d.). ACS Chemical Biology.
- Designing Molecular Fluorescent Probes. (n.d.). BOC Sciences.
- Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. (2025). Journal of Materials Chemistry B. Royal Society of Chemistry.
- This compound (C10H9NO). (n.d.). PubChemLite.
- A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (2022). Molecules, 27(8), 2496.
- A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (2022). Molecules, 27(8), 2496.
- Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. (2023). Acta Chimica Sinica, 81(8), 905.
- A fluoran-based viscosity probe with high-performance for lysosome-targeted fluorescence imaging. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 238, 118405.
- Supported molecular biofluid viscosity sensors for in vitro and in vivo use. (n.d.). Google Patents.
- Viscosity probes towards different organelles with red emission based on an identical hemicyanine structure. (n.d.). Analyst. Royal Society of Chemistry.
- Dihydroxanthene-Based Near-infrared Fluorescent Probes for Monitoring Mitochondrial Viscosity in Living Cells and Mice. (2023). Analytical Chemistry, 95(7), 3817-3824.
- Application Notes and Protocols for Developing Chemical Probes from 6-methoxy-2-methylquinoline-4-thiol. (n.d.). BenchChem.
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Application Notes and Protocols for the N-Alkylation of 3-Methylquinolin-5-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Quinolines
N-alkylated quinoline scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of an alkyl group at the nitrogen atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. This, in turn, can have a profound impact on its biological activity and pharmacokinetic profile. Specifically, derivatives of 3-Methylquinolin-5-ol are of interest for their potential as kinase inhibitors and in the development of novel therapeutic agents. The strategic N-alkylation of this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive overview of the experimental procedure for the N-alkylation of this compound, with a focus on achieving selective N-alkylation over competing O-alkylation of the phenolic hydroxyl group. We will delve into the mechanistic rationale behind the chosen methodology and provide a detailed, step-by-step protocol suitable for a research laboratory setting.
Understanding the Reaction: The Challenge of N- vs. O-Alkylation
The N-alkylation of this compound presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic centers: the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. Both can potentially react with an alkylating agent.
The regioselectivity of the alkylation is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the reaction temperature. Generally, N-alkylation is favored under conditions that promote a higher concentration of the N-anion or when the nitrogen is more nucleophilic than the oxygen. Conversely, conditions that favor the formation of the phenoxide ion can lead to O-alkylation.
Based on established principles and literature precedents for similar systems, a direct N-alkylation approach using a carefully selected base and solvent system is a robust and efficient strategy that avoids the need for protecting groups, thus improving the overall atom economy of the synthesis. Phase-transfer catalysis is a particularly effective technique for achieving selective N-alkylation in such cases.[1][2]
Proposed Reaction Scheme
Figure 1: General reaction scheme for the N-alkylation of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under phase-transfer catalysis (PTC) conditions. PTC is advantageous as it facilitates the transfer of the quinolinate anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to cleaner reactions and higher yields of the N-alkylated product.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Commercially available | Use 1.1-1.5 equivalents |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially available | Use 2-3 equivalents |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Commercially available | Phase-transfer catalyst, use 0.1 equivalents |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Reaction solvent |
| Ethyl Acetate | Reagent Grade | Commercially available | For extraction and chromatography |
| Hexanes | Reagent Grade | Commercially available | For chromatography |
| Deionized Water | In-house | For work-up | |
| Brine (saturated NaCl solution) | In-house | For work-up | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially available | For drying organic layers |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the this compound.
-
Stir the suspension at room temperature for 15-20 minutes.
-
-
Addition of Alkylating Agent:
-
Add the alkylating agent (1.2 eq) dropwise to the stirred suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated this compound.
-
Characterization
The structure of the synthesized N-alkylated this compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see characteristic signals for the quinoline protons, the methyl group, the newly introduced alkyl group, and the hydroxyl proton. The chemical shift of the protons on the carbon adjacent to the nitrogen will be a key indicator of successful N-alkylation.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those of the quinoline core and the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
Table of Expected ¹H NMR Shifts for a Generic N-Alkyl-3-methylquinolin-5-ol:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline aromatic protons | 7.0 - 8.5 | m |
| OH | 9.0 - 10.0 (broad) | s |
| N-CH ₂-R | 4.0 - 4.5 | t or q (depending on R) |
| C3-CH ₃ | 2.4 - 2.6 | s |
| Other alkyl protons | Varies depending on R | m |
Note: These are approximate values and may vary depending on the specific alkyl group and the NMR solvent used.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can deactivate the base and interfere with the reaction.
-
Increase the amount of alkylating agent or the reaction temperature if the starting material is not fully consumed.
-
Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).
-
-
Formation of O-Alkylated Product:
-
The use of a polar aprotic solvent like DMF and a carbonate base generally favors N-alkylation.[4][5][6] If significant O-alkylation is observed, consider using a less polar solvent or a different base.
-
Phase-transfer catalysis is known to enhance the selectivity for N-alkylation.[1][2] Ensure the catalyst is active.
-
-
Purification Challenges:
-
The N-alkylated product and any O-alkylated byproduct may have similar polarities. Careful optimization of the chromatography conditions may be necessary for complete separation.
-
Alternative Method: Protecting Group Strategy
For substrates where selective N-alkylation is particularly challenging, a protecting group strategy can be employed. This involves protecting the hydroxyl group, followed by N-alkylation, and subsequent deprotection.
Caption: Workflow for N-alkylation using a protecting group strategy.
While this method is often highly selective, it adds two steps to the synthesis, which may reduce the overall yield and is less atom-economical.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The phase-transfer catalyzed method presented here offers a robust and selective approach to achieve this transformation, minimizing the formation of the undesired O-alkylated byproduct. Careful optimization of the reaction conditions and diligent monitoring are key to achieving high yields and purity. The characterization of the final product by standard spectroscopic techniques is essential to confirm the desired structure.
References
- Ashworth, I. W., et al. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Organic Chemistry, 86(15), 10185-10194.
- Chen, J., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 13(48), 14363-14371.
- Royal Society of Chemistry. (2018).
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- Gomaa, M. A. M. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with certain active halo-methylene compounds. TSI Journals.
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- Knowledge UChicago. (n.d.).
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- White, D. A. (1978). Alkylations with Potassium Carbonate in Dimethylformamide.
- Chuang, C. P., & Wang, S. F. (2000). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Tetrahedron, 56(10), 1475-1481.
- Pearson, R. J., et al. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. The Journal of Organic Chemistry, 70(13), 5055-5061.
- Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction.
- Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(4), 1431-1434.
- El-Ghezal, N., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(10), 2469.
- Akyildiz, V., et al. (2022). H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Organic & Biomolecular Chemistry, 20(18), 3570-3588.
- Cankılıç, M. Y., et al. (2014). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 39(4), 185-192.
- Wang, B., et al. (1998). Synthesis of 5-Hydroxyquinolines. The Journal of Organic Chemistry, 63(23), 8073-8077.
- Reddy, K. L., et al. (2013). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2013(31), 7048-7052.
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- Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909.
- Abdel-Hafez, S. H., et al. (2015). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances, 5(25), 19323-19335.
- Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives.
- Khachatryan, D. S., et al. (2020).
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The Strategic Utility of 3-Methylquinolin-5-ol in the Genesis of Novel Heterocyclic Architectures: Advanced Application Notes and Protocols
Introduction: 3-Methylquinolin-5-ol as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a cornerstone of molecular design. Its rigid, planar structure and inherent electronic properties have rendered it a "privileged scaffold," frequently embedded within a multitude of biologically active compounds and functional materials. Within this esteemed family, this compound emerges as a particularly versatile and underexplored building block. The strategic placement of a nucleophilic hydroxyl group and a potentially reactive methyl group on the quinoline framework provides a unique synthetic handle for the construction of a diverse array of novel heterocyclic compounds. This guide delineates key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of next-generation heterocycles.
The reactivity of this compound is governed by the interplay of its key functional groups: the phenolic hydroxyl group at the 5-position, the methyl group at the 3-position, and the aromatic quinoline core. The hydroxyl group, being on the electron-rich benzene ring of the quinoline system, is a prime site for electrophilic substitution and a handle for building fused oxygen-containing heterocycles. The methyl group, while less reactive, can be functionalized or can influence the regioselectivity of reactions on the quinoline ring. This document will explore several high-impact synthetic strategies to leverage these features.
I. Annulation of Oxygen-Containing Heterocycles: Furoquinolines and Pyranoquinolines
The fusion of furan and pyran rings to the quinoline core gives rise to furoquinolines and pyranoquinolines, respectively. These scaffolds are prevalent in numerous natural products and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
A. Synthesis of Furo[3,2-f]quinolines via O-Alkylation and Cyclization
A robust strategy for the synthesis of furoquinolines involves the initial O-alkylation of the hydroxyl group of this compound with a suitable propargyl halide, followed by a thermally or catalytically induced cyclization.
Reaction Causality: The initial step is a standard Williamson ether synthesis, where the phenoxide of this compound acts as a nucleophile. The subsequent cyclization is an intramolecular hydroarylation, which can be promoted by heat or transition metal catalysts. The regioselectivity of the cyclization is directed to the C6 position of the quinoline ring, leading to the linear furo[3,2-f]quinoline architecture.
Protocol 1: Synthesis of 3-Methyl-5-(prop-2-yn-1-yloxy)quinoline and its Cyclization to 3-Methyl-4H-furo[3,2-f]quinoline
Step 1: O-Propargylation
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base |
| Propargyl Bromide | 1.2 | Alkylating Agent |
| Acetone | - | Solvent |
-
To a solution of this compound in acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-5-(prop-2-yn-1-yloxy)quinoline.
Step 2: Intramolecular Cyclization
| Reagent/Solvent | Molar Equivalent | Purpose |
| 3-Methyl-5-(prop-2-yn-1-yloxy)quinoline | 1.0 | Precursor |
| N,N-Diethylaniline | - | High-boiling solvent |
-
Dissolve 3-methyl-5-(prop-2-yn-1-yloxy)quinoline in N,N-diethylaniline.
-
Heat the solution to reflux (approximately 215 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify directly by column chromatography on silica gel to afford 3-methyl-4H-furo[3,2-f]quinoline.
B. Synthesis of Pyrano[3,2-f]quinolines via Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[3] This reaction can be adapted to this compound to construct a pyranone ring fused to the quinoline core.
Reaction Causality: The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group of this compound. This is followed by an intramolecular electrophilic attack of the activated ketone onto the electron-rich C6 position of the quinoline ring. Subsequent dehydration leads to the formation of the pyranoquinoline product. The use of a strong acid catalyst is crucial for both the transesterification and the cyclization steps.[4][5][6]
Protocol 2: Synthesis of 4,8-Dimethyl-2H-pyrano[3,2-f]quinolin-2-one
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Ethyl Acetoacetate | 1.2 | β-Ketoester |
| Concentrated Sulfuric Acid | - | Catalyst and Solvent |
-
Carefully add this compound to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Once the solid has dissolved, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to yield 4,8-dimethyl-2H-pyrano[3,2-f]quinolin-2-one.
II. Functionalization of the Quinoline Core: Electrophilic Substitution
The electron-donating hydroxyl group at the 5-position activates the benzene ring of the quinoline nucleus towards electrophilic substitution, primarily at the C6 and C8 positions.
A. Aminomethylation via the Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine.[7][8][9] This reaction introduces an aminomethyl group onto the quinoline ring, a common motif in pharmacologically active molecules.
Reaction Causality: The reaction proceeds via the formation of an Eschenmoser-like salt (a dimethylaminomethyl cation) from formaldehyde and the secondary amine. The electron-rich quinoline ring then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution. The substitution is expected to occur at the C6 position, which is para to the activating hydroxyl group.
Protocol 3: Synthesis of 6-((Dimethylamino)methyl)-3-methylquinolin-5-ol
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Formaldehyde (37% aq. solution) | 1.5 | Aldehyde component |
| Dimethylamine (40% aq. solution) | 1.5 | Amine component |
| Ethanol | - | Solvent |
-
Dissolve this compound in ethanol.
-
Add formaldehyde solution and dimethylamine solution to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
B. Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF).[10][11][12][13]
Reaction Causality: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that reacts with the activated quinoline ring. The electrophilic attack is anticipated to occur at the C6 position. The resulting iminium salt is then hydrolyzed during workup to yield the corresponding aldehyde.
Protocol 4: Synthesis of 5-Hydroxy-3-methylquinoline-6-carbaldehyde
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 1.5 | Reagent for Vilsmeier reagent formation |
| N,N-Dimethylformamide (DMF) | 3.0 | Reagent for Vilsmeier reagent formation and solvent |
-
In a flask cooled in an ice bath, add phosphorus oxychloride to DMF dropwise with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of this compound in DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution.
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-hydroxy-3-methylquinoline-6-carbaldehyde.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound represents a synthetically tractable and highly valuable starting material for the generation of a diverse range of novel heterocyclic compounds. The protocols outlined in this guide provide a foundational framework for the exploration of its chemical reactivity. The resulting furoquinolines, pyranoquinolines, and functionalized quinoline cores are primed for further synthetic elaboration and biological evaluation. Future research in this area could focus on the development of enantioselective cyclization methods, the exploration of transition-metal-catalyzed C-H activation of the methyl group, and the synthesis of more complex fused heterocyclic systems. The continued investigation of the synthetic utility of this compound is poised to yield a new generation of molecules with significant potential in drug discovery and materials science.
References
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Török, M. et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(15), 4585. [Link]
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Siddiqi, H. et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-544. [Link]
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Szewczyk, A., & Pęcek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12818. [Link]
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Request PDF (n.d.). Pyranoquinolone Derivatives: A Potent Multi‐Targeted Pharmacological Scaffold. ResearchGate. [Link]
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Zaoui, A. et al. (2010). New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions. Journal of Chemical Research, 34(11), 635-638. [Link]
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Makhanya, T. R. et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, 55B, 517-521. [Link]
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Singh, A. K. et al. (2020). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega, 5(3), 1359–1369. [Link]
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Patel, K. M. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3647-3653. [Link]
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Bergstrom, F. W. (1944). The Skraup Synthesis of Quinolines. Chemical Reviews, 35(2), 77-277. [Link]
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El-Sawy, E. R. et al. (2020). Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Arkivoc, 2020(7), 82-93. [Link]
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Rbaa, M. et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Moroccan Journal of Chemistry, 7(4), 728-737. [Link]
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Schmitt, F. et al. (2019). New pyranoquinoline derivatives as vascular-disrupting anticancer agents. Medicinal Chemistry Research, 28, 1694–1703. [Link]
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PrepChem.com (n.d.). Synthesis of amino-quinoline. [Link]
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Pornsatitworakul, S. et al. (2019). Reaction energy pathway of Pechmann condensation reaction for 7-hydroxy-4-methyl coumarin proposed by Pornsatitworakul et al.[14]. ResearchGate. [Link]
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Wikipedia (n.d.). Pechmann condensation. [Link]
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Matsumura, K. (1927). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 62(2), 414-415. [Link]
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Cairns, H. et al. (1985). New antiallergic pyrano [3,2-g]quinoline-2,8-dicarboxylic acids with potential for the topical treatment of asthma. Journal of Medicinal Chemistry, 28(12), 1832-1842. [Link]
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Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21398-21422. [Link]
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El-Sawy, E. R. et al. (2020). Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Semantic Scholar. [Link]
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Ghasemi, Z. et al. (2019). Pyrano[3,2-c]quinoline Derivatives as New Class of α-glucosidase Inhibitors to Treat Type 2 Diabetes: Synthesis, in vitro Biological Evaluation and Kinetic Study. Medicinal Chemistry, 15(1), 8-16. [Link]
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Patel, D. R. et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 12-16. [Link]
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El-Sawy, E. R. et al. (2020). Structures of furoquinoline alkaloids isolated from Rutaceae. ResearchGate. [Link]
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Kiss, L. et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4243. [Link]
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Heiskanen, J. P. et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920-922. [Link]
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Patil, S. A. et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7637-7647. [Link]
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Application Notes and Protocols: 3-Methylquinolin-5-ol as a Ligand in Coordination Chemistry
Introduction
Quinoline and its derivatives are foundational scaffolds in coordination chemistry, prized for their robust coordination behavior with a wide array of metal ions.[1] These heterocycles act as versatile ligands, forming stable complexes with unique physicochemical, electronic, and steric properties that drive their application in catalysis, materials science, and medicinal chemistry.[1][2] This guide focuses on a specific derivative, 3-Methylquinolin-5-ol, a bidentate ligand that coordinates through its heterocyclic nitrogen and the hydroxyl oxygen. The introduction of a methyl group at the 3-position subtly modulates the ligand's electronic and steric profile, offering a nuanced tool for researchers to fine-tune the properties of the resulting metal complexes.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of this compound, the preparation of its metal complexes, and their subsequent characterization using modern analytical techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.
The Ligand: this compound
This compound is an anionic bidentate ligand that typically forms neutral complexes with divalent metal ions (in a 2:1 ligand-to-metal ratio) or cationic complexes with trivalent ions. The coordination occurs via the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring.
Diagram 1: Coordination of this compound
Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.
PART 1: Synthesis Protocols
Protocol 1.1: Synthesis of this compound Ligand
The synthesis of substituted quinolines can be achieved through various classic reactions, with the Doebner-von Miller reaction being a robust and adaptable choice.[3][4] This protocol adapts the Doebner-von Miller synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5][6] Here, 3-aminophenol is reacted with crotonaldehyde.
Causality: The reaction is catalyzed by a strong acid (HCl) and an oxidant (arsenic pentoxide or an alternative like nitrobenzene) is required for the final aromatization step. The α,β-unsaturated aldehyde, crotonaldehyde, provides the carbon backbone that will form the pyridine ring fused to the aniline derivative.
Materials:
-
3-Aminophenol
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (0.1 mol) in a mixture of water (50 mL) and concentrated HCl (15 mL).
-
Addition of Oxidant: Carefully add arsenic pentoxide (0.05 mol) to the stirred solution. Safety Note: Arsenic compounds are highly toxic. Handle with extreme caution in a fume hood.
-
Addition of Aldehyde: Slowly add crotonaldehyde (0.12 mol) dropwise to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Protocol 1.2: General Synthesis of M(II) Complexes
This protocol describes a general method for synthesizing divalent metal complexes (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) of this compound. The principle involves the reaction of a metal salt with the deprotonated ligand in an alcoholic solvent, leading to the precipitation of the neutral complex.[7]
Causality: The ligand is first deprotonated with a base (NaOH) to make the hydroxyl group a more potent nucleophile for coordination. Methanol is an excellent solvent as it solubilizes the reactants and facilitates the precipitation of the final complex. A 2:1 ligand-to-metal molar ratio is used to ensure the formation of a neutral, charge-balanced ML₂ complex.
Materials:
-
This compound (2 mmol)
-
Metal(II) Acetate or Chloride salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O) (1 mmol)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in methanol (20 mL) in a 100 mL round-bottom flask.
-
Deprotonation: Add a methanolic solution of NaOH (2 mmol in 5 mL MeOH) dropwise to the ligand solution while stirring. Stir for 15 minutes at room temperature.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of methanol (10-15 mL). Gentle heating may be required.
-
Complexation: Add the metal salt solution dropwise to the ligand solution. A precipitate should form immediately or upon stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration.
-
Washing and Drying: Wash the solid product with cold methanol and then with a small amount of deionized water to remove any unreacted salts. Dry the complex in a vacuum oven at 60-80 °C.
Diagram 2: General Workflow for Synthesis and Characterization
Caption: Workflow from ligand synthesis to application screening.
PART 2: Characterization Protocols and Data Interpretation
Accurate characterization is essential to confirm the structure, purity, and properties of the synthesized complexes.[8]
Protocol 2.1: Spectroscopic Characterization
2.1.1 FT-IR Spectroscopy
Principle: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of specific functional groups upon complexation provides direct evidence of their involvement in bonding to the metal ion.[9]
Procedure:
-
Acquire the FT-IR spectrum of the free this compound ligand and the synthesized metal complex using KBr pellets.
-
Record the spectra in the range of 4000-400 cm⁻¹.
-
Compare the two spectra, paying close attention to the regions corresponding to O-H, C=N, and C-O stretching, and the appearance of new bands in the far-IR region.
Data Interpretation:
| Functional Group | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Rationale for Change |
| O-H (hydroxyl) | 3400-3200 (broad) | Absent | Deprotonation and coordination of the oxygen atom to the metal.[9] |
| C=N (quinoline) | 1620-1580 | Shift to lower frequency (e.g., 1600-1560) | Coordination of the nitrogen atom, which weakens the C=N bond. |
| C-O (phenolic) | 1280-1250 | Shift to higher frequency (e.g., 1320-1280) | Formation of a more rigid C-O-M bond. |
| M-N Stretch | Not present | 500-450 (new band) | Evidence of the metal-nitrogen bond formation.[10] |
| M-O Stretch | Not present | 600-550 (new band) | Evidence of the metal-oxygen bond formation.[10] |
2.1.2 ¹H and ¹³C NMR Spectroscopy
Principle: NMR spectroscopy is a powerful tool for confirming the structure of the diamagnetic complexes (e.g., Zn(II)). For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), the signals will be broadened or shifted significantly, but this can also provide structural information.[8]
Procedure:
-
Dissolve a small amount of the ligand or a diamagnetic complex (e.g., the Zn(II) complex) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectrum of the complex to that of the free ligand.
Data Interpretation (for Diamagnetic Complexes):
-
¹H NMR: The signal for the hydroxyl proton (-OH) in the free ligand (typically >10 ppm) will disappear upon complexation. Protons near the coordination sites (N and O) will experience a downfield or upfield shift due to the change in the electronic environment.
-
¹³C NMR: The carbon atoms attached to the coordinating N and O atoms will show the most significant shifts in their resonance frequencies upon complexation.
2.1.3 UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. It helps to distinguish between intra-ligand transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions in the complexes.[9]
Procedure:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the ligand and the metal complexes in a suitable solvent (e.g., DMF or DMSO).
-
Record the absorption spectra over a range of 200-800 nm.
Data Interpretation:
-
Free Ligand: Typically shows intense absorption bands in the UV region (<400 nm) corresponding to π→π* and n→π* transitions within the quinoline ring system.
-
Metal Complexes: The intra-ligand transition bands may be shifted (bathochromic or hypsochromic shift). New, often broader and less intense, bands may appear at longer wavelengths (>400 nm). These can be attributed to LMCT bands or, for transition metal complexes with d-electrons, weak d-d transition bands.
Protocol 2.2: Mass Spectrometry
Principle: Mass spectrometry confirms the molecular weight of the ligand and its complexes. Electrospray Ionization (ESI-MS) is particularly useful for coordination compounds. The isotopic distribution pattern for metals can be a definitive confirmation of the complex's composition.
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile).
-
Infuse the solution into an ESI-MS instrument.
-
Acquire the spectrum in positive or negative ion mode.
-
Analyze the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it with the calculated molecular weight. For metal complexes, simulate the isotopic pattern and compare it with the experimental data.
Protocol 2.3: Single Crystal X-ray Diffraction
Principle: This is the most definitive technique for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and coordination geometry.
Procedure:
-
Crystal Growth: Growing diffraction-quality single crystals is the most critical step. A common method is slow evaporation or vapor diffusion.
-
Dissolve the purified metal complex in a suitable solvent (e.g., DMF, DMSO, or a mixture like DCM/Methanol) to near saturation.
-
Filter the solution through a syringe filter into a clean vial.
-
Slow Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. Leave it undisturbed in a vibration-free area for several days to weeks.
-
Vapor Diffusion: Place the vial containing the complex solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether, pentane). The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the complex and promoting slow crystallization.
-
-
Data Collection and Structure Refinement: Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
PART 3: Potential Applications
The unique structural and electronic properties of this compound metal complexes make them promising candidates for a range of applications.
Catalysis
Quinoline-based metal complexes are known to be effective catalysts in various organic transformations.[11][12] The complexes of this compound could be screened for catalytic activity in reactions such as:
-
Oxidation Reactions: Mimicking the activity of catechol oxidase enzymes.[13]
-
C-C Coupling Reactions: Such as Suzuki or Heck couplings, where the ligand can stabilize the metal center in different oxidation states.
-
Asymmetric Catalysis: Chiral versions of the ligand could be developed for enantioselective synthesis.
Biological Activity
The quinoline scaffold is present in numerous drugs, and its derivatives often exhibit significant biological activity.[12][14] 8-Hydroxyquinoline and its derivatives are well-known for their antimicrobial properties, which are often enhanced upon chelation with metal ions.[15]
-
Antimicrobial Agents: The complexes can be tested against various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their Minimum Inhibitory Concentration (MIC).[16][17][18] The chelation can enhance lipophilicity, facilitating penetration through cell membranes.
-
Anticancer Agents: Many metal complexes, particularly those of ruthenium and platinum, show potential as anticancer drugs.[19] These complexes could be screened for cytotoxicity against various cancer cell lines.
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Jana, A., & Ali, M. A. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews, 499, 215453. [Link]
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Khusnutdinov, R. I., et al. (2014). Metal Complex Catalysis in the Synthesis of Quinolines. ChemInform, 45(44). [Link]
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Sharma, P., et al. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 14, 1-20. [Link]
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An overview of various name reactions for the synthesis of quinoline and its derivatives. (2022). IIP Series. [Link]
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Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4946. [Link]
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El-Gamel, N. E. A., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(16), 4945. [Link]
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ResearchGate. (n.d.). IR spectral analysis of ligand and its metal complexes. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. ResearchGate. [Link]
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Gasser, C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. ResearchGate. [Link]
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Betanzos-Lara, S., et al. (2012). Polynuclear ruthenium organometallic complexes containing a 1,3,5-triazine ligand: synthesis, DNA interaction, and biological activity. Journal of Biological Inorganic Chemistry, 17(7), 1033-1047. [Link]
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Sacconi, L. (1968). Five coordination in 3d metal complexes. Pure and Applied Chemistry, 17(1-2), 95-128. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 3-Methylquinolin-5-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 3-Methylquinolin-5-ol
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Molecules incorporating this structure have demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] Specifically, various quinoline-based compounds have been identified as potent inhibitors of key cellular enzymes like DNA methyltransferases (DNMTs) and protein kinases, making them attractive candidates for therapeutic development.[1][3][4] this compound is a distinct member of this family, characterized by a methyl group at the 3-position and a hydroxyl group at the 5-position. While this specific molecule is not extensively characterized in the public literature[5], its structural features—particularly the phenolic hydroxyl group—suggest a potential for antioxidant activity and interaction with biological targets.[6][7]
These application notes provide a structured, in-depth guide for the initial in vitro characterization of this compound. The protocols are designed to first establish a foundational understanding of its cytotoxic profile, a critical initial step in drug discovery, followed by secondary assays to explore its potential as an antioxidant and an enzyme inhibitor. The methodologies are selected to be robust, reproducible, and grounded in established biochemical principles, providing a solid framework for subsequent, more targeted investigations.
PART 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which this compound affects cell viability. The MTT assay is a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[8][9] This assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1] The quantity of formazan produced is directly proportional to the number of metabolically active cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., A549 - lung carcinoma, or other relevant line)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO and "untreated control" wells with fresh medium only.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light.[1]
-
After the incubation period, add 20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells using a microscope.[8]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM (logarithmic scale) |
| Incubation Time | 24, 48, and 72 hours |
| Final MTT Concentration | 0.5 mg/mL |
| Formazan Incubation | 3-4 hours |
| Solubilizing Agent | DMSO or 10% SDS in 0.01M HCl |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
PART 2: Mechanistic Exploration - Secondary Assays
Based on the IC₅₀ value obtained, non-toxic or sub-toxic concentrations of this compound should be used for subsequent mechanistic assays.
A. Antioxidant Activity Screening: DPPH Radical Scavenging Assay
Rationale: The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties by acting as a hydrogen or electron donor. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[10][11] The stable DPPH free radical has a deep purple color, which is reduced to a yellow-colored product upon accepting an electron or hydrogen radical from an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.[6]
Detailed Protocol: DPPH Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in the dark.
-
Prepare a stock solution of this compound in methanol. Create serial dilutions to test a range of concentrations.
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay Execution:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound, positive control, or methanol (for the blank control) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.[10]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [10]
-
-
Plot the % Scavenging Activity against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
B. Enzyme Inhibition Screening: A General Kinase Assay Protocol
Rationale: Given that many quinoline derivatives inhibit protein kinases[12][13][], a general kinase activity assay is a logical next step. Kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors can block this activity. Fluorescence-based assays are common in high-throughput screening (HTS) due to their sensitivity and adaptability. This protocol describes a generic fluorescence polarization (FP) assay, a widely used method.[]
Principle of Fluorescence Polarization: In an FP assay, a fluorescently labeled substrate (tracer) is used. When the tracer is small and rotates rapidly in solution, it emits depolarized light when excited with polarized light. When a larger molecule (e.g., a kinase) binds to the tracer, its rotation slows, and it emits more polarized light. A test compound that inhibits this binding will result in a lower polarization signal.
Experimental Workflow: Kinase Inhibition Screening (FP-based)
Caption: A generalized workflow for screening kinase inhibitors using a fluorescence polarization assay.
Detailed Protocol: General Kinase FP Assay
Materials:
-
Target kinase enzyme (recombinant)
-
Specific fluorescent tracer (substrate/ligand) for the target kinase
-
Kinase assay buffer
-
This compound and a known inhibitor (positive control, e.g., Staurosporine)
-
Low-volume black microplates (e.g., 384-well)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Dilute the kinase enzyme and fluorescent tracer to their optimal working concentrations in the assay buffer, as determined by preliminary optimization experiments.
-
Prepare a serial dilution series of this compound and the positive control inhibitor.
-
-
Assay Assembly (example volumes for a 20 µL final reaction):
-
Add 10 µL of the diluted kinase solution to the wells of the microplate.
-
Add 5 µL of the serially diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorescent tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in mP units) using a plate reader.
-
Data Analysis:
-
The percent inhibition is calculated based on the signal from high control (no inhibition, maximum polarization) and low control (no kinase, minimum polarization) wells.
-
% Inhibition = 100 x [1 - (Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)]
-
Plot the % Inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.[]
PART 3: Safety, Handling, and Trustworthiness
Scientific Integrity: Each protocol is designed as a self-validating system. The inclusion of positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant, staurosporine for kinase inhibition) and negative/vehicle controls (untreated cells, DMSO) is mandatory. This ensures that the assay is performing as expected and that any observed effects are due to the test compound and not artifacts. Replicates (at least triplicate) are essential for statistical validity.
Safety and Handling: Quinoline and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling quinoline compounds.[7][15]
-
Ventilation: Handle the powdered compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[15]
-
Disposal: Dispose of chemical waste according to institutional and local environmental regulations. Avoid release into the environment.[4][16]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.[7][17]
By adhering to these rigorous protocols and safety measures, researchers can generate reliable, high-quality data to accurately characterize the in vitro biological profile of this compound, paving the way for more advanced preclinical development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135553022, this compound. PubChemLite. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]
-
JoVE. (2021, August 12). Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. [Link]
-
Medium. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
PubMed. (2014, March 1). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. [Link]
-
EpiGenie. (n.d.). EpiSeeker DNMT1 Inhibitor Screening Assay Kit. [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. [Link]
-
EpigenTek. (2022, April 22). EpiQuik™ DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric). [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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A Framework for Characterizing the Bioactivity of 3-Methylquinolin-5-ol Using Cell-Based Assays
Application Note & Protocols
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 3-Methylquinolin-5-ol, a member of this versatile class, represents a promising candidate for investigation in drug discovery programs. This document provides a comprehensive, tiered framework for characterizing the biological activity of this compound, designed for researchers, scientists, and drug development professionals. We present a logical workflow, beginning with primary cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis and cell cycle arrest. Each stage is accompanied by detailed, field-proven protocols, rationale for key experimental choices, and guidelines for data interpretation, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Quinoline Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous approved drugs and clinical candidates.[2] Their planar structure allows them to intercalate with DNA, while the versatile scaffold can be modified to interact with a wide range of enzymatic targets, such as protein kinases (e.g., c-Met, EGFR) and receptors.[2] Many quinoline-based compounds exert their effects by inducing apoptosis, arresting the cell cycle, or inhibiting critical signaling pathways essential for cancer cell survival and proliferation.[3][4]
This compound is a functionalized quinoline whose bioactivity is not yet extensively documented. Its structure, featuring a quinoline core, a methyl group, and a hydroxyl group, suggests potential for metal chelation and hydrogen bonding interactions with biological targets.[5] This guide outlines a systematic approach to unlock its therapeutic potential, starting with broad questions about its effect on cell viability and progressively narrowing the focus to its specific mechanism of action.
The Assay Development Workflow: A Tiered Approach
A logical, stepwise progression is critical for efficiently characterizing a novel compound. We propose a three-tiered workflow that builds upon the results of the previous stage. This approach conserves resources by dedicating more complex, lower-throughput assays only to compounds that show significant activity in initial screens.
Figure 1: A tiered workflow for characterizing this compound.
Tier 1 Protocol: Cytotoxicity & Viability Screening (MTT Assay)
The first step is to determine if this compound has a general cytotoxic or anti-proliferative effect. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol 1: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates, sterile
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Note: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion, confounding the results. Optimize for each cell line.
-
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical final concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour incubation period is usually sufficient to observe significant anti-proliferative effects.[3]
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals completely.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Hypothetical Results
The percentage of cell viability is calculated as: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100. The half-maximal inhibitory concentration (IC50) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Description | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 7.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 12.3 |
| PC-3 | Prostate Cancer | 48 | 5.2 |
| K-562 | Myelogenous Leukemia | 48 | 9.5 |
| BHK-21 | Normal Kidney Fibroblast | 48 | > 100 |
Interpretation: The hypothetical data shows that this compound exhibits selective cytotoxicity against cancerous cell lines while having minimal effect on a normal cell line, a desirable characteristic for a potential therapeutic agent.[6] Based on these positive results (IC50 < 10 µM), the compound warrants further mechanistic investigation.
Tier 2 Protocol: Apoptosis Detection (Annexin V/PI Assay)
A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death.[3] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the cellular DNA.
Figure 2: Hypothetical mechanism of this compound inducing apoptosis.
Protocol 2: Annexin V/PI Staining
Materials:
-
PC-3 cells (or other sensitive cell line from Tier 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to its IC50 (e.g., 5 µM) and 2x IC50 (e.g., 10 µM) for 24 hours.
-
Controls: Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation
The flow cytometry data will resolve four cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in the treated samples compared to the vehicle control indicates that this compound induces apoptosis.
Tier 3 Protocol: Cell Cycle Analysis
Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[6] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase.
Protocol 3: Propidium Iodide Staining for Cell Cycle
Materials:
-
PC-3 cells
-
PI staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2 for 24 hours.
-
Cell Harvesting: Harvest all cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes and permeabilizes the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Cold ethanol fixation is crucial for preserving cell morphology and allowing PI to access the DNA.[3]
-
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Scientist's Note: RNase A is included to digest any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle profiling.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation
The flow cytometer will generate a histogram of DNA content. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate amount. An accumulation of cells in a specific peak (e.g., the G2/M peak) in the treated samples compared to the control indicates cell cycle arrest at that phase. This provides further mechanistic insight into the action of this compound.
Conclusion
This application note provides a robust, multi-tiered framework for the initial characterization of a novel quinoline derivative, this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle analysis, researchers can efficiently build a comprehensive biological profile of the compound. The detailed protocols and integrated scientific rationale are designed to yield reproducible and trustworthy data, paving the way for further investigation into the therapeutic potential of this promising molecular scaffold.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Al-Ostath, A. et al. (2023).
- Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Li, K. et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
- BenchChem. (n.d.). 8-Hydroxymethyl-quinolin-5-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylquinolin-5-ol
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Methylquinolin-5-ol. As a key intermediate in pharmaceutical research, achieving a high yield of this compound is critical. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during its synthesis, primarily focusing on the Doebner-von Miller reaction and its variants.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields when synthesizing this compound?
The primary cause of low yield is typically the formation of polymeric tar.[1] The Doebner-von Miller and related Skraup syntheses are highly exothermic reactions conducted in strong acid, conditions which can cause polymerization of the α,β-unsaturated carbonyl reactant (crotonaldehyde) and other intermediates if not properly controlled.[1]
Q2: Which synthetic route is most commonly employed for this compound?
The Doebner-von Miller reaction is a widely used and effective method.[2] This synthesis involves the reaction of an aniline (in this case, 3-aminophenol) with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of a strong acid catalyst like sulfuric or hydrochloric acid and an oxidizing agent.[3]
Q3: My reaction is extremely vigorous and turns into a black, intractable tar. How can I prevent this?
This is a classic sign of an uncontrolled exothermic reaction. The key is to moderate the reaction's pace. This can be achieved by:
-
Slow, controlled addition of the acid catalyst to the reaction mixture with efficient cooling (e.g., using an ice bath).[1]
-
Using a moderator , such as ferrous sulfate (FeSO₄), which is known to make the reaction less violent.[1][4][5]
-
Ensuring efficient stirring to dissipate heat and prevent the formation of localized hotspots.[1]
Q4: What are the critical parameters I need to optimize for a successful synthesis?
Success hinges on the careful control of three main parameters:
-
Temperature: Gentle heating is often required for initiation, but the subsequent exothermic phase must be managed with cooling to prevent runaway reactions.
-
Reagent Purity: Impurities in starting materials can lead to unwanted side reactions.[6]
-
Work-up and Purification: The crude product is often impure; a robust purification strategy, such as steam distillation, is essential to isolate the final product and maximize the isolated yield.[1][2]
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Consistently Low Yield with Significant Tar Formation
This is the most frequent issue, stemming from the harsh conditions of the reaction.
Primary Causes & Mechanistic Insight: The strong acid catalyst (e.g., H₂SO₄) can easily catalyze the self-condensation and polymerization of crotonaldehyde. Furthermore, the high heat generated from the uncontrolled exothermic reaction accelerates these unwanted pathways, leading to the formation of complex, high-molecular-weight tars instead of the desired quinoline ring system.
Solutions:
-
Incorporate a Reaction Moderator: Ferrous sulfate (FeSO₄) is a well-established moderator for Skraup-type reactions.[4][5] It helps to control the reaction's vigor, leading to a cleaner reaction profile and reduced charring.[1]
-
Optimize Acid Addition: Never add the full amount of concentrated sulfuric acid at once. A slow, dropwise addition into a cooled and efficiently stirred mixture of 3-aminophenol and the oxidizing agent is crucial. This maintains a manageable temperature and prevents the rapid polymerization of reactants.
-
Precise Temperature Control: Use an ice bath to manage the initial exotherm during acid addition. After addition, the reaction may require gentle heating to proceed to completion. Monitor the internal temperature closely.
Table 1: Impact of Reaction Parameters on Yield and Tar Formation
| Parameter | Standard Condition (Low Yield) | Optimized Condition (Improved Yield) | Rationale |
| Moderator | None | Ferrous Sulfate (FeSO₄) added | Controls the highly exothermic nature of the reaction, preventing runaway polymerization.[1][4] |
| Acid Addition | Rapid, bulk addition | Slow, dropwise addition with cooling | Prevents temperature spikes that lead to charring and side reactions.[1] |
| Temperature | Uncontrolled, allowed to rise freely | Maintained at a controlled temperature | Avoids excessively high temperatures that favor tar formation over the desired cyclization.[1] |
Problem 2: Difficulty in Isolating the Product from the Crude Mixture
Even with an improved reaction, the crude product can be a dark, oily, or semi-solid mass mixed with tarry substances, making purification a significant challenge.
Primary Cause & Mechanistic Insight: The desired this compound is often trapped within the non-volatile polymeric tar. Standard extraction methods may be inefficient due to the formation of emulsions and the poor partitioning of the product.
Solution: A Robust Work-up and Purification Protocol
Steam distillation is a highly effective method for separating the relatively volatile quinoline product from the non-volatile tar.[1][2]
Step-by-Step Purification Protocol:
-
Quenching: Once the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution or a slurry of slaked lime (calcium hydroxide), until the solution is strongly basic. This step is highly exothermic and must be performed with cooling. The free base of the quinoline will be liberated.
-
Steam Distillation: Assemble a steam distillation apparatus. Heat the neutralized mixture, and pass a steady stream of steam through it. The this compound will co-distill with the water. Collect the milky distillate.
-
Extraction: Extract the collected distillate multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.[2]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification (Optional): If further purification is needed, the resulting crude product can be purified by column chromatography on silica gel or vacuum distillation.[7]
Problem 3: Incomplete Reaction or Stalling
In some cases, the reaction may not proceed to completion, leaving significant amounts of starting material.
Primary Causes & Mechanistic Insight: This issue can arise from several factors: insufficient activation energy (temperature too low), poor quality of reagents, or an ineffective oxidizing agent for the final aromatization step from dihydroquinoline to quinoline.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-aminophenol) and the appearance of the product. This provides real-time information on reaction progress.[8]
-
Verify Reagent Quality: Ensure that the 3-aminophenol is pure and that the crotonaldehyde has not polymerized upon storage. Use a fresh, reliable source for the acid catalyst and oxidizing agent.
-
Optimize Thermal Conditions: If the reaction is stalling at a lower temperature, try incrementally increasing the heat (e.g., in 10°C increments) while monitoring via TLC.[8] Be cautious not to overheat, which could trigger tar formation.
-
Evaluate the Oxidizing Agent: The Doebner-von Miller reaction requires an oxidizing agent to convert the dihydroquinoline intermediate to the final aromatic product. While sometimes air can serve this role, an added oxidant (traditionally the nitro compound corresponding to the amine used) is often necessary for good yields.
Visual Troubleshooting Guide
The following flowchart provides a logical pathway for diagnosing and addressing the causes of low yield in your synthesis.
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (2023). Quinoline. Retrieved from [Link]
-
NPTEL. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Methylquinolin-5-ol
Welcome to the technical support guide for the purification of crude 3-Methylquinolin-5-ol. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and frequently encountered issues through detailed troubleshooting guides and FAQs, grounded in fundamental chemical principles.
Understanding the Challenge: The Nature of this compound and Its Impurities
This compound is an amphoteric molecule, possessing both a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group. This dual nature is both a challenge and an opportunity for purification. Crude samples can contain a variety of impurities stemming from the synthetic route, including unreacted starting materials, isomers (e.g., 3-Methylquinolin-8-ol), over-alkylated products, and polymeric byproducts formed under harsh reaction conditions. Effective purification hinges on exploiting the subtle differences in the physicochemical properties between the desired product and these contaminants.
Section 1: Core Purification Methodologies
Choosing the correct purification strategy is paramount. The optimal method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide your selection.
Technical Support Center: Impurity Identification in 3-Methylquinolin-5-ol by NMR and MS
Welcome to the technical support center for the analysis of 3-Methylquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Here, you will find a series of troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline NMR spectra of your target compound is the critical first step in identifying any deviations caused by impurities. The chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the weakly electron-donating methyl group (-CH₃), as well as the overall aromatic system of the quinoline core.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on established models and can serve as a reliable reference for your experimental data.[1][2] Note that experimental values can vary slightly based on solvent, concentration, and temperature.[3][4]
Data Presentation: Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 8.5 - 8.7 | Singlet |
| H4 | 7.8 - 8.0 | Singlet |
| H6 | 7.2 - 7.4 | Doublet |
| H7 | 7.4 - 7.6 | Triplet |
| H8 | 7.0 - 7.2 | Doublet |
| -OH | 9.0 - 10.0 | Broad Singlet |
| -CH₃ | 2.4 - 2.6 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 152 |
| C3 | 128 - 130 |
| C4 | 135 - 137 |
| C4a | 140 - 142 |
| C5 | 153 - 155 |
| C6 | 115 - 117 |
| C7 | 129 - 131 |
| C8 | 110 - 112 |
| C8a | 148 - 150 |
| -CH₃ | 18 - 20 |
Q2: My ¹H NMR spectrum shows unexpected signals. How can I determine if they are impurities?
A2: The presence of unexpected signals in your ¹H NMR spectrum is a common indication of impurities. A systematic approach is required to identify the source of these signals.
Experimental Protocols: Step-by-Step Impurity Identification Workflow
-
Solvent and Water Residual Peaks: First, identify the residual peaks from your deuterated solvent and any water present. For example, in CDCl₃, you will see a singlet around 7.26 ppm, and water typically appears as a broad singlet around 1.56 ppm.[4]
-
Comparison with Predicted Spectrum: Compare your experimental spectrum with the predicted chemical shifts in Table 1. Signals that do not correspond to this compound are potential impurities.
-
Integration Analysis: Determine the relative integration of the impurity signals compared to a well-resolved signal of your target compound. This will give you a semi-quantitative measure of the impurity level.
-
2D NMR Spectroscopy: If the impurity signals are significant, acquire 2D NMR spectra, such as COSY and HSQC, to establish correlations and gain structural information about the impurities.[4]
-
Spiking Experiment: If you have a suspected impurity standard, a spiking experiment can provide definitive confirmation. Add a small amount of the standard to your NMR sample and observe if the intensity of the suspected impurity signal increases.
Mandatory Visualization: Impurity Identification Workflow
Caption: Workflow for identifying unknown signals in an NMR spectrum.
Q3: What are the likely impurities from the synthesis of this compound and how would they appear in the NMR spectrum?
A3: The synthesis of this compound likely involves a variation of classical quinoline syntheses such as the Skraup or Doebner-von Miller reaction, starting from 3-aminophenol.[5][6][7] Potential impurities can arise from starting materials, side reactions, or incomplete reactions.
Common Impurities and their NMR Signatures:
-
Unreacted 3-Aminophenol: This starting material may persist if the reaction does not go to completion. You would expect to see characteristic aromatic signals for a meta-substituted benzene ring, distinct from the quinoline core.[8]
-
Partially Reduced Intermediates (e.g., 1,2,3,4-tetrahydro-3-methylquinolin-5-ol): Incomplete oxidation during the synthesis can lead to the presence of tetrahydroquinoline derivatives. These will exhibit aliphatic signals in the upfield region of the ¹H NMR spectrum (typically 1.5-3.5 ppm), which are absent in the fully aromatic this compound.
-
Regioisomers (e.g., 3-Methylquinolin-7-ol): If the cyclization step is not completely regioselective, other isomers may form. The substitution pattern will significantly alter the coupling patterns and chemical shifts of the aromatic protons. For a 7-hydroxy isomer, the splitting patterns of the protons on the carbocyclic ring will be different from those of the 5-hydroxy isomer.
-
Oxidation Products: The starting material, 3-aminophenol, is susceptible to oxidation, which can lead to colored impurities.[9] While these may not always be easily detectable by NMR at low concentrations, they can be a source of discoloration in the final product.
Q4: How can I use Mass Spectrometry to identify impurities in my this compound sample?
A4: Mass spectrometry is a powerful tool for identifying impurities, especially when coupled with a separation technique like liquid chromatography (LC-MS). It provides the molecular weight of the parent compound and its impurities, as well as structural information through fragmentation patterns.[10][11]
Data Presentation: Predicted Mass Spectral Data for this compound
Table 3: Predicted m/z values for this compound and Potential Impurities
| Compound | Molecular Formula | Exact Mass | Predicted [M+H]⁺ |
| This compound | C₁₀H₉NO | 159.0684 | 160.0757 |
| 3-Aminophenol | C₆H₇NO | 109.0528 | 110.0600 |
| Tetrahydro-3-methylquinolin-5-ol | C₁₀H₁₃NO | 163.0997 | 164.1070 |
| 3-Methylquinolin-7-ol | C₁₀H₉NO | 159.0684 | 160.0757 |
Experimental Protocols: LC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote ionization.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan data to detect all ions and their corresponding m/z values.
-
Data Analysis:
-
Identify the peak corresponding to your target compound ([M+H]⁺ ≈ 160.0757).
-
Look for other peaks in the chromatogram. The m/z values of these peaks can be compared to the predicted values for potential impurities in Table 3.
-
For any significant impurity peaks, perform tandem MS (MS/MS) to obtain fragmentation data, which can help in structural elucidation.
-
Mandatory Visualization: MS Fragmentation Logic
Caption: Predicted major fragmentation pathways for this compound.[10]
Q5: My sample is colored, but the NMR and MS data look relatively clean. What could be the cause?
A5: A common issue, particularly with phenolic compounds like this compound synthesized from aminophenols, is the presence of trace amounts of highly colored oxidation products.[9] These impurities can be present at levels below the detection limit of routine NMR and MS analysis but are potent chromophores.
Troubleshooting Steps:
-
Visual Inspection: The presence of a yellow, brown, or black color in your sample is a strong indicator of these types of impurities.
-
UV-Vis Spectroscopy: A UV-Vis spectrum can reveal the presence of highly conjugated impurities that absorb in the visible region, even at very low concentrations.
-
Purification: If the color is a concern for your application, consider an additional purification step. Recrystallization from a suitable solvent system or column chromatography can often remove these trace colored impurities. In some cases, treatment with a reducing agent like sodium dithionite followed by recrystallization can decolorize the sample.[9]
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
XMB. (2021, August 24). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of compound 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 6). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
CASPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
PubMed Central. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
Semantic Scholar. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
PubMed Central. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass spectra of alkylquinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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- 11. Mass Spectrometry [www2.chemistry.msu.edu]
How to improve the solubility of 3-Methylquinolin-5-ol for biological assays
Welcome to the technical support guide for 3-Methylquinolin-5-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to overcome solubility challenges encountered during biological assays.
Section 1: Understanding the Challenge: Physicochemical Profile of this compound
Effective experimental design begins with understanding the inherent properties of the molecule. This compound is a heterocyclic aromatic compound whose structure presents a significant challenge for achieving aqueous solubility. Its lipophilic nature, indicated by a positive XlogP value, means it preferentially partitions into non-polar environments over aqueous buffers.
However, the molecule possesses both a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group, making it an amphoteric substance. This dual nature is the key to unlocking its solubility through logical, pH-based formulation strategies.
| Property | Value / Prediction | Implication for Biological Assays |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.18 g/mol [1][2][3] | Essential for calculating molar concentrations for stock solutions. |
| Predicted XlogP | 2.6[4] | Indicates poor water solubility and a tendency to partition into lipids.[5] |
| Acidic pKa (Phenolic OH) | ~8.5 (estimated)[6][7] | Above this pH, the hydroxyl group deprotonates to form a more soluble phenolate anion. |
| Basic pKa (Quinoline N) | ~5.2 (estimated)[6][7] | Below this pH, the nitrogen protonates to form a more soluble quinolinium cation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a 10 mM stock, but it precipitated immediately when I added it to my cell culture medium. What happened?
This is a common and expected issue known as "solvent-shift precipitation." Your compound is highly soluble in 100% DMSO but poorly soluble in the aqueous environment of your culture medium.[8] When you add the concentrated DMSO stock to the medium, the DMSO is diluted rapidly, causing a dramatic decrease in the solvent's overall solvating power for your compound. The compound "crashes out" of the solution as a fine precipitate.[9] This leads to inaccurate dosing and potential cytotoxicity from the solid particles.[10]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, with 0.1% or lower being ideal to avoid solvent-induced artifacts or toxicity.[11] It is critical to include a vehicle control in your experiments (medium with the same final concentration of DMSO) to account for any effects of the solvent itself.[12]
Q3: Can I just sonicate or heat the solution to get my compound to dissolve in the assay medium?
While gentle warming (e.g., to 37°C) and sonication can help dissolve a compound during stock preparation, they are not reliable solutions for maintaining solubility in the final assay medium.[13] These methods provide energy to overcome the crystal lattice energy but do not change the fundamental thermodynamics of solubility. Once the solution cools or sits over time, the compound will likely precipitate again, especially during a long incubation period.
Q4: Is there a universal "best" solvent for this compound?
There is no single "best" solvent for all applications. While DMSO is the most common starting point for creating high-concentration stock solutions, the optimal solubilization strategy depends on the specific requirements of your biological assay.[8] The decision involves a trade-off between achieving the desired concentration and ensuring the formulation is compatible with your biological system. The workflow diagram in Section 5 provides a guide for selecting the best approach.
Section 3: Primary Solubilization Strategies: A Step-by-Step Guide
Based on the physicochemical properties of this compound, three primary strategies can be employed. They can be used alone or in combination.
Strategy 1: pH-Adjusted Aqueous Solutions (Recommended for Biochemical Assays)
This is the most direct method and leverages the ionizable nature of the molecule. By adjusting the pH of the aqueous solvent, you can convert the neutral, poorly soluble form into a much more soluble charged salt.
-
To create an acidic solution (Protonating the Quinoline Nitrogen, pKa ~5.2):
-
Weigh the desired amount of this compound powder.
-
Add a volume of purified water (e.g., Milli-Q) to make a slurry.
-
While stirring, add 1 M HCl dropwise until the compound fully dissolves. The target pH should be approximately 2 pH units below the basic pKa (i.e., pH < 3.2).
-
Once dissolved, adjust the volume with purified water to reach the final desired concentration.
-
Self-Validation: Check the final pH. Let the solution sit for 30 minutes and visually inspect for any precipitation.
-
-
To create a basic solution (Deprotonating the Phenolic Hydroxyl, pKa ~8.5):
-
Weigh the desired amount of this compound powder.
-
Add a volume of purified water to make a slurry.
-
While stirring, add 1 M NaOH dropwise until the compound fully dissolves. The target pH should be approximately 2 pH units above the acidic pKa (i.e., pH > 10.5).
-
Once dissolved, adjust the volume with purified water to reach the final desired concentration.
-
Self-Validation: Check the final pH. Let the solution sit for 30 minutes and visually inspect for any precipitation.
-
Causality: Ionizing a molecule dramatically increases its interaction with water, a polar solvent, thereby enhancing its solubility.[6][14] This method avoids organic co-solvents but may not be suitable for cell-based assays where extreme pH levels can affect cell viability or for compounds that are unstable at high or low pH.
Strategy 2: The Co-Solvent Method (DMSO-Based Stocks)
This is the standard approach for cell-based assays where maintaining physiological pH is critical. The goal is to create a highly concentrated stock in a water-miscible organic solvent, which is then diluted to a low, non-toxic final concentration in the aqueous assay medium.
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 1.592 mg of the compound (for 1 mL stock) and place it in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be applied until the solution is completely clear.[13]
-
Self-Validation: Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[11]
The key to preventing precipitation is a stepwise dilution process and ensuring the stock solution is added to the aqueous medium, not the other way around.[11]
-
Warm your cell culture medium or assay buffer to 37°C.
-
To achieve a final assay concentration of 10 µM with 0.1% DMSO, first create an intermediate dilution. For example, add 1 µL of your 10 mM stock to 99 µL of warm medium. This creates a 100 µM solution with 1% DMSO.
-
Gently vortex or swirl the intermediate dilution immediately.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of your final assay volume (e.g., in a well or tube) to get the final 10 µM concentration in 0.1% DMSO.
-
Self-Validation: After the final dilution, immediately check for precipitation under a microscope. If your assay involves a long incubation, it is wise to test the stability of your final working solution by incubating it under assay conditions for the same duration and checking for precipitation at the end.
Strategy 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble. This is an excellent strategy for reducing DMSO concentration or for in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in purified water. This may require stirring and gentle warming to fully dissolve.
-
Weigh Compound: Weigh 1.592 mg of this compound.
-
Complexation: Add 1 mL of the 40% HP-β-CD solution to the compound.
-
Mixing: Vortex vigorously. The solution may need to be shaken or sonicated for an extended period (30 minutes to several hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.
-
Self-Validation: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. A clear supernatant indicates successful solubilization. The concentration in the supernatant can be quantified by UV-Vis spectroscopy if a reference standard is available.
-
Use: This 1 mM stock can then be diluted into the final assay medium. The presence of HP-β-CD is generally well-tolerated by cells at low concentrations.[12]
Section 4: Advanced Troubleshooting & Method Comparison
| Strategy | Pros | Cons | Best For |
| pH Adjustment | High solubility achievable; No organic solvents. | Extreme pH may be incompatible with biological systems; Compound stability can be an issue. | Biochemical assays, enzyme kinetics, and other cell-free systems. |
| Co-Solvent (DMSO) | Simple to prepare; High stock concentration possible. | Risk of precipitation upon dilution; Potential for solvent toxicity/artifacts in assays.[7][10] | Cell-based assays (e.g., cytotoxicity, signaling) where physiological pH is required. |
| Cyclodextrins | Increases aqueous solubility significantly; Reduces need for organic solvents; Can improve bioavailability. | May require formulation optimization; Potential for interaction with other assay components; Higher cost. | Cell-based assays sensitive to DMSO; In vivo animal studies. |
Section 5: Experimental Workflows & Diagrams
Workflow for Selecting a Solubilization Strategy
This decision tree guides the user from initial compound handling to a final, validated working solution for their assay.
Caption: Decision tree for choosing the right solubilization method.
Mechanism of Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic this compound, rendering it soluble in water.
Caption: Cyclodextrin host-guest inclusion complex formation.
Section 6: References
-
Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available at: [Link]
-
Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Al-Bayati, M. A. F., & Al-Khedairy, E. B. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(11), 1585. Available at: [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H9NO). Retrieved January 20, 2026, from [Link]
-
Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1034-1038. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved January 20, 2026, from [Link]
-
Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Journal of Drug Delivery Science and Technology, 65, 102674. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Pharmaceutical Investigation, 2(2), 12-17. Available at: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1145. Available at: [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved January 20, 2026, from [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1895-1914. Available at: [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 20, 2026, from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved January 20, 2026, from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available at: [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 8-Fluoro-5-methyl-quinolin-3-ol. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Compound Handling Instructions. Retrieved January 20, 2026, from [Link]
-
Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 33, 56-64. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylquinoline. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Retrieved January 20, 2026, from [Link]
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- 2. solubilityofthings.com [solubilityofthings.com]
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- 14. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-Methylquinolin-5-ol for Optimal Experimental Outcomes
Welcome to the dedicated support center for 3-Methylquinolin-5-ol. As a key intermediate and building block in pharmaceutical synthesis and materials science, ensuring the stability of this compound is paramount for reproducible and reliable experimental results. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate degradation and maintain the integrity of your samples.
Section 1: Understanding the Instability of this compound
This compound, a derivative of quinoline, is susceptible to degradation through several pathways, primarily driven by oxidation. The phenolic hydroxyl group at the 5-position makes the molecule particularly vulnerable to oxidative processes, which can be accelerated by exposure to light, heat, and atmospheric oxygen. The presence of a methyl group can also influence its reactivity. Understanding these vulnerabilities is the first step toward effective preservation.
Potential Degradation Pathways
Oxidative degradation is a primary concern for phenolic compounds like this compound. The reaction is often initiated by the formation of a phenoxyl radical, which can then participate in a series of reactions leading to the formation of colored impurities, dimers, or other degradation products. This process can be catalyzed by trace metal ions and is significantly influenced by the storage environment.
Below is a generalized workflow for identifying and mitigating degradation:
Side reactions to avoid in the synthesis of 3-Methylquinolin-5-ol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 3-Methylquinolin-5-ol. This resource is designed to provide senior-level insights and practical solutions to common challenges encountered during this synthesis. We will move beyond basic protocols to explore the causality behind side reactions and offer robust, field-proven strategies to optimize your experimental outcomes. The primary focus of this guide will be on the Doebner-von Miller reaction and its modifications, a common and powerful, yet challenging, route for this transformation.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses the most frequent and critical issues encountered during the synthesis of this compound from 3-aminophenol and α,β-unsaturated carbonyl compounds like crotonaldehyde.
Question 1: My reaction mixture turned into a thick, dark tar, and my yield is extremely low. What's causing this and how can I prevent it?
Answer:
This is the most common problem in Skraup-type and Doebner-von Miller reactions and is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1][2] Under the harsh, acidic, and high-temperature conditions, the crotonaldehyde intermediate readily self-condenses and polymerizes, forming intractable tars that trap your product and starting materials.[3]
Causality: The reaction mechanism involves a delicate balance. The acid catalyst is required to promote the initial Michael addition of the aniline to the unsaturated carbonyl and the subsequent cyclization. However, this same catalyst aggressively promotes the self-polymerization of the electron-deficient alkene in the crotonaldehyde.
Mitigation Strategies:
-
Control the Exotherm: The reaction is notoriously exothermic.[4] Uncontrolled temperature spikes dramatically accelerate polymerization.
-
Slow Addition: Add the sulfuric acid or other catalyst slowly to the cooled mixture of 3-aminophenol and the crotonaldehyde source.
-
Use of a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture.[4] It helps to moderate the reaction's vigor, likely by complexing with intermediates and ensuring a more controlled release of heat.[5]
-
-
Minimize Carbonyl Self-Condensation:
-
In Situ Generation: Instead of adding crotonaldehyde directly, generate it in situ from paraldehyde (a trimer of acetaldehyde) and an acid catalyst. The slow, controlled depolymerization of paraldehyde maintains a low steady-state concentration of the reactive aldehyde, favoring the desired reaction pathway over polymerization.
-
Optimized Protocol to Minimize Tar Formation:
| Parameter | Problematic Condition | Optimized Condition | Rationale |
|---|---|---|---|
| Temperature Control | Rapid heating, allowing exotherm to spike | Slow, controlled addition of acid in an ice bath; gentle heating to initiate | Prevents runaway reaction and minimizes polymerization.[2] |
| Carbonyl Source | Direct addition of crotonaldehyde | In situ generation from paraldehyde | Maintains a low concentration of the reactive intermediate, disfavoring self-condensation.[1] |
| Moderator | None | Addition of FeSO₄ (catalytic amount) | Makes the reaction less violent and reduces charring.[4][5] |
Question 2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity to favor this compound over 3-Methylquinolin-7-ol?
Answer:
This is a critical regioselectivity challenge stemming from the structure of your starting material, 3-aminophenol. The electrophilic cyclization step can occur at either the C2 or C6 position of the aniline ring, leading to two different regioisomers.
-
Desired Path (Cyclization at C2): Leads to this compound.
-
Undesired Path (Cyclization at C6): Leads to 3-Methylquinolin-7-ol.
Causality: The outcome is determined by the directing effects of the amino (-NH₂) and hydroxyl (-OH) groups. Both are ortho-, para-directing activators.
-
The -NH₂ group directs ortho (to C2 and C6) and para (to C4).
-
The -OH group directs ortho (to C2 and C4) and para (to C6).
The cyclization occurs at the positions most activated and sterically accessible. Both C2 and C6 are activated by both groups (ortho to one, para to the other), making a mixture highly probable. However, the nitrogen atom of the intermediate is the key. The cyclization is an intramolecular electrophilic aromatic substitution, and the position ortho to the powerful activating amino group (C2) is generally favored.
Mitigation Strategies:
-
Catalyst Choice: The choice of acid can influence the regiochemical outcome. While strong Brønsted acids like H₂SO₄ are traditional, Lewis acids can sometimes offer different selectivity profiles. Experimenting with catalysts like SnCl₄ or Sc(OTf)₃ may alter the isomer ratio.[6]
-
Protecting Groups: While it adds steps, temporarily protecting the hydroxyl group could alter the electronic distribution and favor one cyclization pathway. However, this often complicates the synthesis.
-
Purification: In many cases, achieving perfect selectivity is difficult, and the most practical solution is efficient purification. The two isomers, this compound and 3-methylquinolin-7-ol, have different polarities and should be separable by column chromatography on silica gel.
Caption: Competing cyclization pathways leading to isomeric products.
Question 3: My final product is dark and difficult to purify, suggesting degradation. Could my starting material be the problem?
Answer:
Yes, this is a strong possibility. Aminophenols are highly susceptible to oxidation, and this instability can introduce colored impurities that persist through the reaction.
Causality: The electron-rich aromatic ring of 3-aminophenol, activated by two powerful donating groups, can be easily oxidized by air (O₂), especially in the presence of trace metal ions. This oxidation leads to the formation of quinone-imine species, which are highly colored and reactive.[7] If your starting material is already discolored (pink, brown, or dark gray instead of off-white), it has likely already begun to oxidize.
Mitigation Strategies:
-
Purify the Starting Material: Always start with freshly purified 3-aminophenol. Recrystallization from hot water or an ethanol/water mixture is often effective. Store the purified material under an inert atmosphere (nitrogen or argon) and protected from light.
-
Use an Antioxidant: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the reaction mixture can help prevent oxidative side reactions during the synthesis itself.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will minimize contact with atmospheric oxygen, reducing the potential for oxidative degradation of both the starting material and intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Doebner-von Miller reaction for this synthesis? A1: The reaction proceeds in several key stages:
-
Michael Addition: The amino group of 3-aminophenol performs a nucleophilic 1,4-addition to crotonaldehyde.[8]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring.
-
Dehydration: The cyclic alcohol intermediate loses a molecule of water to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product. An oxidizing agent, which can be an intermediate Schiff base or an external agent, is required for this final step.[6]
Q2: Which analytical techniques are best for monitoring reaction progress and identifying byproducts? A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of the starting material and the appearance of the product and major byproducts. Use a UV lamp to visualize spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of the desired product and any side products, such as the unwanted isomer or oxidized species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the final structure and determining the ratio of regioisomers in the crude or purified product.
Q3: Are there alternative, milder synthetic routes to consider? A3: Yes, classical methods are often harsh. Modern synthetic chemistry offers milder alternatives, although they may require more specialized catalysts or starting materials. The Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group, is a powerful alternative.[9][10] For this specific target, it would require 2-amino-5-hydroxyacetophenone as a starting material, which may not be readily available.
Optimized Experimental Protocol
This protocol incorporates the mitigation strategies discussed above to maximize the yield and purity of this compound.
Materials:
-
3-Aminophenol (freshly recrystallized)
-
Paraldehyde
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the apparatus with nitrogen.
-
Initial Charge: To the flask, add 3-aminophenol and a catalytic amount of ferrous sulfate. Add ethanol as a solvent.
-
Carbonyl Addition: Add paraldehyde to the mixture.
-
Acid Addition: Cool the flask in an ice-water bath. Through the dropping funnel, add concentrated sulfuric acid slowly and dropwise with vigorous stirring. Maintain the internal temperature below 10 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and gently heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Neutralization: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the mixture is basic (pH > 9). This will precipitate tarry materials and liberate the product as a free base.
-
Extraction: Extract the aqueous mixture multiple times with dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired 5-ol isomer from the 7-ol isomer and other impurities.
Caption: Optimized workflow for the synthesis of this compound.
References
- BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (2023). Combes quinoline synthesis.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- MDPI. (2022).
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (2010).
- BenchChem. (2025).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- ACS Publications. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society.
- Thieme. (2010).
- ResearchGate. (2010).
- YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
- Wikipedia. (2023). Skraup reaction.
- NIH. (2023).
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- ResearchGate. (2023). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
- ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- ACS Publications. (2001). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry.
- (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Wikipedia. (2023). Doebner–Miller reaction.
- ResearchGate. (2023).
- ResearchGate. (2024). Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis?.
- (n.d.).
- Slideshare. (2016).
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- MDPI. (2019).
- MDPI. (2023).
- MDPI. (2000). Chemistry of Substituted Quinolinones. V.
- ResearchGate. (2023).
- ResearchGate. (2015). (PDF)
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Technical Support Center: Pilot-Scale Synthesis of 3-Methylquinolin-5-ol
Welcome to the technical support center for the synthesis of 3-Methylquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-plant production. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure a successful and scalable process.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via the Doebner-von Miller reaction. This involves the acid-catalyzed condensation of 3-aminophenol with an α,β-unsaturated aldehyde, typically crotonaldehyde. While effective at the lab scale, scaling this reaction presents significant challenges, including managing a highly exothermic profile, controlling byproduct formation, and implementing an efficient purification strategy.[1][2][3] This guide provides practical, experience-driven solutions to navigate these complexities.
The core reaction is illustrated below:

Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues encountered during the scale-up of the this compound synthesis in a practical question-and-answer format.
Question 1: My reaction is generating a large amount of intractable tar, leading to low yields and difficult isolation. What is the primary cause and how can it be mitigated at scale?
Answer:
This is the most common problem in Doebner-von Miller and related syntheses.[4] The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde).[5] The strong acids and high temperatures required for the quinoline formation create ideal conditions for this competing side reaction.
Causality & Mitigation Strategies:
-
Controlling Reagent Concentration: The rate of polymerization is highly dependent on the concentration of crotonaldehyde in the acidic medium. At pilot scale, instead of adding all reagents at once, implement a slow, controlled addition of crotonaldehyde to the heated acidic solution of 3-aminophenol. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway over self-condensation.[5]
-
Thermal Management: The polymerization is also highly exothermic. A runaway reaction can quickly lead to extensive tarring. Ensure your pilot reactor has adequate cooling capacity and precise temperature control. A jacketed reactor with a thermal control unit is essential. Aim for the lowest effective reaction temperature to minimize polymerization.[4]
-
Catalyst Optimization: While strong Brønsted acids like HCl or H₂SO₄ are traditional, they are aggressive polymerization catalysts. Consider exploring milder Lewis acid catalysts (e.g., ZnCl₂, SnCl₄) which can effectively catalyze the quinoline formation with potentially less tar formation.[5][6] A comparative study at the bench is recommended before scaling.
Question 2: The final product is contaminated with a significant regioisomeric impurity, 3-Methylquinolin-7-ol. How can I improve the selectivity?
Answer:
The formation of the 7-hydroxy isomer alongside the desired 5-hydroxy product is a known challenge when using meta-substituted anilines like 3-aminophenol. The cyclization step can proceed to either of the two positions ortho to the amino group.
Causality & Mitigation Strategies:
-
Steric Hindrance: While electronic effects are complex, steric hindrance can play a role. The choice of acid catalyst can influence the transition state of the cyclization. Polyphosphoric acid (PPA) is sometimes used as both a catalyst and solvent in similar cyclizations and can offer different selectivity profiles compared to mineral acids due to its viscosity and coordinating properties.
-
Kinetic vs. Thermodynamic Control: The ratio of isomers can be temperature-dependent. Experiment with a range of reaction temperatures at the bench scale to determine if a kinetic or thermodynamic product is favored. Running the reaction at the lowest possible temperature that still affords a reasonable rate may improve selectivity for one isomer over the other.
-
Downstream Purification: If the formation of the regioisomer cannot be completely suppressed, the focus must shift to an efficient, scalable purification method. See the purification section below for details on selective crystallization.
Question 3: My isolated product contains dihydroquinoline impurities. What causes this and how can I ensure complete aromatization?
Answer:
The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] Incomplete oxidation is a common issue, especially if the oxidizing agent is inefficient or used in insufficient quantities.
Causality & Mitigation Strategies:
-
Oxidant Choice: The reaction itself can use an external oxidizing agent, or a portion of the Schiff base intermediate can act as a hydrogen acceptor. For a more robust and scalable process, the use of a dedicated, mild oxidizing agent is recommended. Nitrobenzene is traditionally used in the related Skraup synthesis, but its removal and the potential for vigorous reactions are safety concerns.[1][7] A safer alternative for post-reaction oxidation, if needed, could be manganese dioxide (MnO₂) or DDQ, though cost at scale is a consideration.[4]
-
Reaction Monitoring: Do not rely solely on reaction time. Implement in-process controls (IPCs) using HPLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. The reaction should only be considered complete when this intermediate is no longer detectable.[5]
-
Air Oxidation: In some cases, bubbling air through the reaction mixture during the final stages can facilitate oxidation, which is a cost-effective and "green" option, though it may require longer reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the best scalable method for purifying the crude this compound?
A1: Flash column chromatography is not economically viable for pilot-scale production. The most scalable and cost-effective method is recrystallization .[8] Given the phenolic nature of the product, you can exploit pH changes. A common strategy involves dissolving the crude product in an aqueous base (like NaOH) to form the sodium phenoxide salt, which is water-soluble. Organic impurities (like tar) can be filtered off or extracted with a non-polar solvent (e.g., toluene). The aqueous layer is then carefully acidified (e.g., with HCl) to precipitate the purified this compound, which can be collected by filtration.[9] Further recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can achieve high purity.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The primary safety concerns are:
-
Exothermic Reaction: The reaction is highly exothermic.[1][3] A robust cooling system and emergency quenching plan are mandatory. Slow addition of reagents is a key control measure.
-
Acid Handling: Large quantities of corrosive acids (HCl, H₂SO₄) are used. Ensure proper personal protective equipment (PPE) and acid-resistant equipment are used.
-
Pressure Build-up: If the reaction temperature is not controlled, the vaporization of low-boiling reagents like crotonaldehyde could lead to a dangerous pressure build-up in a closed reactor. The reactor must be equipped with a pressure relief system.
Q3: How do I choose the right solvent for a pilot-scale reaction?
A3: For scale-up, solvent selection moves beyond just solubility. Key factors include:
-
Boiling Point: The solvent should have a boiling point that allows for a manageable reaction temperature and reflux if needed.
-
Safety: Avoid solvents with low flash points or high toxicity.
-
Work-up: The solvent should allow for easy separation from the aqueous phase during work-up. A biphasic system (e.g., water/toluene) can sometimes be beneficial to sequester the aldehyde and reduce polymerization.[4]
-
Cost & Recovery: The solvent should be inexpensive and easily recoverable by distillation to improve process economics. Water is often used as a primary solvent for the acid, which is cost-effective.
Experimental Protocols
Bench-Scale Protocol: Synthesis of this compound
This protocol provides a baseline for optimization studies.
-
Reactor Setup: In a fume hood, equip a 1 L round-bottom flask with a reflux condenser, a mechanical stirrer, a thermometer, and an addition funnel.
-
Reagent Charging: Charge the flask with 3-aminophenol (0.5 mol) and 3M hydrochloric acid (400 mL).
-
Heating: Begin stirring and heat the mixture to 90-95 °C.
-
Controlled Addition: Slowly add crotonaldehyde (0.6 mol) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 100 °C.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 95 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7-8 with a concentrated sodium hydroxide solution. The crude product will precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture.
Data Summary: Lab vs. Pilot Scale Considerations
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Addition Time | 2-3 hours | 4-6 hours | Slower addition is crucial for managing heat transfer in a larger volume. The surface-area-to-volume ratio decreases on scale-up. |
| Agitation | Magnetic Stirrer / Overhead | Mechanical Stirrer (Impeller) | Effective mixing is critical to ensure heat and mass transfer, preventing localized hotspots and concentration gradients.[1] |
| Work-up | Beaker Neutralization | Jacketed Reactor Neutralization | Neutralization is exothermic. Performing it in a cooled, jacketed reactor provides necessary temperature control. |
| Purification | Recrystallization | pH Swing & Recrystallization | An initial acid-base workup (pH swing) is more efficient at removing bulk impurities before final recrystallization at a larger scale.[8][9] |
| Typical Yield | 65-75% | 60-70% | A slight decrease in yield is common on scale-up; significant drops indicate issues with thermal control or mixing.[8] |
Visualizations
Reaction Mechanism Workflow
The Doebner-von Miller reaction proceeds through several key steps including Michael addition, cyclization, dehydration, and oxidation.
Caption: Key stages in the Doebner-von Miller synthesis.
Troubleshooting Decision Tree for Low Yield
When faced with low yield, a systematic approach is necessary to identify the root cause.
Caption: A logical workflow for diagnosing low-yield issues.
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem. (2025).
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). Avoiding common pitfalls in quinoline synthesis.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Various Authors. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis.
- Noolvi, M. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline.
- Design of a batch plant for quinoline derivatives manufacture. (n.d.). University of Barcelona.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Cyclization in Quinoline Ring Formation
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline ring formation. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can be fraught with challenges, most notably poor cyclization yields.[1][2][3][4][5] This resource provides in-depth troubleshooting guides in a direct question-and-answer format to address the specific, practical issues encountered during your experiments.
High-Level Troubleshooting Workflow
Before diving into specific named reactions, it's often helpful to diagnose the general nature of the cyclization problem. The following workflow provides a logical decision-making process to guide your troubleshooting efforts.
Caption: High-level decision tree for diagnosing quinoline cyclization failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the most common quinoline synthesis reactions.
Section 1: The Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone) and is prized for its convergence.[6][7][8] However, its success is highly dependent on balancing the reactivity of two different carbonyl compounds.
Q1: My Friedländer reaction is giving a very low yield or no product at all. What are the most common causes?
A1: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors related to catalyst choice, reaction conditions, and competing side reactions.[9][10]
-
Causality & Explanation: The reaction proceeds through either an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration.[6][11] Failure can occur at any of these steps.
-
Suboptimal Catalyst: The choice between an acid or base catalyst is critical and substrate-dependent.[10][12] An acid catalyst protonates a carbonyl, making it more electrophilic for the initial condensation. A base catalyst deprotonates the α-methylene compound, forming a nucleophilic enolate. An incorrect choice can lead to low conversion or favor side reactions.[10]
-
Side Reactions: The most common side reaction is the self-condensation of the methylene-containing ketone (an aldol condensation), which consumes your reagent and reduces the yield of the desired quinoline.[9][10] This is especially prevalent under basic conditions.[12]
-
Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either reactant can significantly slow the reaction, requiring more forcing conditions.[13]
-
-
Troubleshooting & Optimization Protocol:
-
Catalyst Screening: If one class of catalyst (e.g., base) fails, screen the other. Modern, milder catalysts are often more effective and reduce side products.
-
Temperature Adjustment: The reaction often requires heat. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring by TLC.[9] Excessive heat can cause degradation.[13]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[14][15][16][17] A typical starting point is 10-15 minutes at 125-160 °C in a sealed microwave vessel.[15][18]
-
Solvent Selection: Polar solvents like DMF or ethanol are often used to ensure solubility and aid in microwave energy absorption.[16] However, greener, catalyst-free methods using water have also proven highly effective for certain substrates.[19]
-
| Catalyst Type | Common Examples | Best For... | Potential Issues |
| Base Catalysts | KOH, KOtBu, DBU | Highly reactive substrates. | Promotes ketone self-condensation.[10][12] |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | General purpose, wide substrate scope.[6][12] | Can be harsh, leading to degradation.[9] |
| Lewis Acids | ZnCl₂, Sc(OTf)₃, Nd(NO₃)₃ | Effective for coordinating to carbonyls. | Can be sensitive to water. |
| Modern Catalysts | Molecular Iodine, Ionic Liquids | Milder conditions, often higher yields.[7][9] | May require specific workup (e.g., Na₂S₂O₃ wash for iodine).[9] |
Q2: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the selectivity?
A2: This is a classic challenge. The regioselectivity is determined by which α-methylene group of the unsymmetrical ketone forms the enolate and attacks the 2-aminoaryl carbonyl.
-
Causality & Explanation: Under thermodynamic control (higher temperatures, longer reaction times), the more substituted, more stable enolate is favored. Under kinetic control (low temperature, strong non-nucleophilic base), the less sterically hindered proton is removed, favoring the less substituted enolate.
-
Troubleshooting & Optimization Protocol:
-
Substrate Modification: A reliable strategy is to introduce a temporary directing group, such as a phosphoryl group, on the desired α-carbon to direct the cyclization.[12][20]
-
Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to influence the regiochemical outcome, favoring one isomer over the other.[12][20]
-
Reaction Condition Optimization: Carefully screen reaction temperatures and solvents. A lower temperature may favor the kinetic product.
-
Section 2: Harsh Acid-Catalyzed Syntheses (Skraup, Doebner-von Miller)
These classic methods are powerful but notorious for their harsh conditions, often involving strong acids at high temperatures, which can lead to control issues and significant byproduct formation.[1][3]
Q3: My Skraup/Doebner-von Miller reaction is extremely vigorous and forming a large amount of black tar. How can I prevent this?
A3: This is the most common failure mode for these reactions. The tar is primarily from the acid-catalyzed polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[21][22][23][24] The highly exothermic nature of the reaction accelerates this process.[21]
-
Causality & Explanation: Concentrated sulfuric acid is used as both a catalyst and a dehydrating agent.[25] It dehydrates glycerol to the highly reactive and unstable acrolein, which can either undergo the desired Michael addition with aniline or rapidly polymerize under the harsh acidic and high-temperature conditions.[21]
-
Troubleshooting & Optimization Protocol:
-
Control the Temperature: Add the sulfuric acid slowly while cooling the reaction vessel in an ice bath.[22] Good stirring is essential to dissipate heat and avoid localized hotspots.[22]
-
Use a Moderator: Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[22][25] These substances help to make the reaction less violent, though the exact mechanism is not fully understood, it is believed they temper the rate of the initial exothermic steps.
-
Slow Reagent Addition: Instead of adding all reagents at once, consider the slow, controlled addition of the carbonyl compound (or glycerol) to the heated acidic solution of the aniline.[24]
-
Employ a Biphasic System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-miscible organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[22][23]
-
Caption: A step-by-step workflow for controlling exothermic Skraup and Doebner-von Miller reactions.
Section 3: Condensation & Cyclization Issues (Combes, Conrad-Limpach)
These syntheses involve the reaction of anilines with β-dicarbonyl compounds (diketones for Combes, ketoesters for Conrad-Limpach).[26][27][28][29] Failure often stems from an incomplete initial condensation or a difficult final ring-closing step.
Q4: My Combes synthesis is giving a low yield. What are the key factors influencing the cyclization?
A4: The Combes synthesis is a two-stage process: 1) formation of an enamine intermediate from the aniline and β-diketone, and 2) acid-catalyzed electrophilic cyclization onto the aniline ring.[3][29][30] The second step is typically the rate-determining step and is highly sensitive to electronics and sterics.[29][31]
-
Causality & Explanation:
-
Electronic Effects: The cyclization is an electrophilic aromatic substitution. Therefore, electron-donating groups on the aniline ring will accelerate the reaction, while strong electron-withdrawing groups (like -NO₂) can deactivate the ring so much that cyclization fails entirely.[30]
-
Steric Hindrance: Bulky substituents on either the aniline (ortho to the amine) or the β-diketone can sterically hinder the conformation required for ring closure, leading to poor yields.[20][31]
-
Acid Catalyst: The strength and nature of the acid catalyst are critical for promoting the final cyclodehydration step. Concentrated H₂SO₄ is traditional, but sometimes insufficient.[29]
-
-
Troubleshooting & Optimization Protocol:
-
Evaluate Substrate Electronics: If your aniline is highly deactivated, the reaction may not be feasible without modification or switching to a different synthetic route.
-
Switch to a Stronger Dehydrating Catalyst: If H₂SO₄ is ineffective, consider using polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which are more powerful dehydrating agents and can drive the cyclization more effectively.[20]
-
Increase Temperature: As the cyclization is often the slow step, increasing the thermal energy can help overcome the activation barrier. The Conrad-Limpach synthesis, for example, often requires very high temperatures (~250 °C) and high-boiling inert solvents like mineral oil or 1,2,4-trichlorobenzene to achieve good yields.[26][32]
-
Example Protocol: Microwave-Assisted Friedländer Synthesis
This protocol provides a robust, rapid, and often high-yielding alternative to conventional heating methods.[15]
Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and a cyclic ketone.
Materials:
-
2-aminobenzophenone (1 mmol, 1 equiv.)
-
Cyclohexanone (1.2 mmol, 1.2 equiv.)
-
Glacial Acetic Acid (2-3 mL)
-
Microwave synthesis vial (10 mL) with stir bar
-
Dedicated scientific microwave reactor
Procedure:
-
Vessel Preparation: To a 10 mL microwave synthesis vial, add 2-aminobenzophenone, cyclohexanone, and a magnetic stir bar.
-
Solvent/Catalyst Addition: Add glacial acetic acid (approx. 2 mL), which acts as both the solvent and the acid catalyst.[15]
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel inside the scientific microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes.[15] Safety Note: Always use a dedicated scientific microwave with proper temperature and pressure controls. Do not use a domestic microwave oven.[16]
-
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS after completion.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute base like 2M NaOH until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Al-Awsati, F. M., & Al-Kadhimi, A. A. H. (2007). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Journal of Chemical Research, 2007(11), 648-650. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Gámez-Montaño, R. (2014). Recent Advances in the Friedländer Reaction. Chemical Reviews, 114(12), 6075-6123. [Link]
-
Pour, M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]
-
Martinez, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 584-593. [Link]
-
Bentham Science Publishers. Microwave-assisted Synthesis of Quinolines. [Link]
-
Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
SlideShare. Preparation and Properties of Quinoline. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. [Link]
- Combes Quinoline Synthesis.
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
SlideShare. synthesis of quinoline derivatives and its applications. [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
ResearchGate. Lewis acid‐catalyzed Friedländer quinoline synthesis. [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
National Institutes of Health. Advances in polymer based Friedlander quinoline synthesis. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. uop.edu.pk [uop.edu.pk]
- 26. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 27. scribd.com [scribd.com]
- 28. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 29. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 30. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 31. researchgate.net [researchgate.net]
- 32. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 3-Methylquinolin-5-ol
Welcome to the technical support resource for managing regioselectivity in the chemical modification of 3-Methylquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for overcoming common regiochemical challenges. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key electronic and steric factors governing regioselectivity in this compound?
A1: The reactivity of this compound is governed by a complex interplay of electronic and steric effects originating from its three key components: the quinoline core, the hydroxyl group (-OH) at C5, and the methyl group (-CH3) at C3.
-
Quinoline Core: The quinoline system consists of two fused rings: an electron-rich benzenoid ring and an electron-deficient pyridinoid ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack through its electron-withdrawing inductive effect.[1][2] Consequently, electrophilic aromatic substitution (EAS) overwhelmingly occurs on the benzenoid ring (positions C5, C6, C7, C8).[1][3]
-
Hydroxyl Group (-OH): As a powerful activating group located on the benzenoid ring at C5, the hydroxyl group donates electron density via resonance. It is a strong ortho, para-director, which strongly activates the C4, C6, and C8 positions for electrophilic attack.
-
Methyl Group (-CH3): The methyl group at C3 is a weak activating group that donates electron density via hyperconjugation and induction. Its effect is primarily on the pyridine ring, which is already deactivated.
-
Steric Hindrance: The C4 position is sterically influenced by the peri-hydroxyl group at C5. The C8 position is sterically hindered by the nitrogen atom of the pyridine ring. The C6 position is the most sterically accessible of the activated positions.
This combination of effects makes the C4, C6, and C8 positions the primary hotspots for electrophilic attack, while the oxygen and nitrogen atoms serve as key sites for nucleophilic reactions like alkylation.
Q2: How does Hard and Soft Acid-Base (HSAB) theory apply to the alkylation of this compound?
A2: this compound is an ambident nucleophile, meaning it has multiple sites that can attack an electrophile. After deprotonation of the hydroxyl group to form the phenoxide, the negative charge is delocalized, creating nucleophilic centers at the oxygen (O5), nitrogen (N1), C4, and C6. HSAB theory helps predict which site will react based on the nature of the electrophile (the alkylating agent).
-
Hard Nucleophiles: The oxygen atom of the phenoxide is a "hard" nucleophilic center due to its high electronegativity and charge density.
-
Soft Nucleophiles: The carbon atoms (C4, C6) are "softer" nucleophilic centers. The nitrogen atom is intermediate.
-
Hard Electrophiles: Alkylating agents with a high positive charge density and low polarizability, such as dimethyl sulfate or alkyl tosylates, are "hard" electrophiles.
-
Soft Electrophiles: Agents where the electrophilic carbon is more polarizable, like methyl iodide, are "soft" electrophiles.[4]
The principle is that hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles prefer to react with soft electrophiles . Therefore, to favor O-alkylation, one should use a hard alkylating agent.[5][6] Using a soft alkylating agent increases the likelihood of C-alkylation.
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Problem: "My reaction (e.g., halogenation, nitration) on this compound is yielding an inseparable mixture of 4-, 6-, and 8-substituted products. How can I improve selectivity?"
Plausible Cause & Analysis: This is the most common challenge. The powerful activating effect of the C5-OH group directs electrophiles to all available ortho (C4, C6) and para (C8, though electronically this is more complex in fused systems) positions. The relative yields are dictated by a sensitive balance of sterics, electronics, and reaction conditions (solvent, temperature, catalyst).
Proposed Solutions & Methodologies:
-
Exploit Steric Hindrance to Favor C6-Substitution: The C6 position is the least sterically hindered of the activated positions. Using a bulky electrophile or a bulky catalyst can prevent reaction at the more crowded C4 and C8 sites.
-
Use Protecting Groups to Modulate Reactivity: Protecting the C5-OH group (e.g., as an acetate, pivaloate, or silyl ether) alters its electronic influence. An acetyl group, for instance, is still ortho, para-directing but is less activating than a hydroxyl group, which can lead to cleaner reactions. Subsequent deprotection reveals the desired product.
-
Leverage Solvent and Temperature Effects:
-
Solvent: Non-coordinating solvents (e.g., CCl₄, hexane) can favor sterically driven outcomes. Polar, coordinating solvents might favor electronically driven outcomes or those involving charged intermediates.
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which may correspond to a single isomer.
-
Data Summary: Conditions for Selective Bromination
| Reagent/Condition | Major Product | Rationale |
| Br₂ in acetic acid | Mixture of C4, C6, C8 | High reactivity, poor selectivity under protic conditions. |
| N-Bromosuccinimide (NBS) in CCl₄ | C6 > C4, C8 | Less reactive than Br₂, favors the sterically accessible C6 position. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | C6 | A bulky source of electrophilic bromine, enhancing steric selectivity. |
| Br₂ with C5-OH protected as pivaloate | C6 | The bulky protecting group sterically blocks the C4 and C6 positions, but the electronic direction to C6 is still dominant and cleaner. |
Detailed Protocol: Selective C6-Bromination of this compound
This protocol utilizes a bulky protecting group to enhance selectivity for the C6 position.
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (0.5 M) in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate) to yield 3-methylquinolin-5-yl pivaloate.
Step 2: Regioselective Bromination
-
Dissolve the protected quinoline (1.0 eq) in CCl₄ (0.2 M).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 77 °C) for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution and then brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 6-bromo-3-methylquinolin-5-yl pivaloate.
Step 3: Deprotection
-
Dissolve the brominated product (1.0 eq) in methanol (0.3 M).
-
Add a solution of 2 M NaOH (3.0 eq).
-
Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.
-
Neutralize the mixture with 1 M HCl and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 6-bromo-3-methylquinolin-5-ol.
Issue 2: Competing Side Reactions during O-Alkylation
Problem: "When attempting to make a 5-O-ether derivative using an alkyl halide and base, I get a mixture of the desired O-alkylated product, the N-alkylated quinolinium salt, and sometimes C-alkylation at the C6 position."
Plausible Cause & Analysis: This issue arises from the ambident nucleophilicity of the 3-methylquinolin-5-olate anion. The reaction outcome is highly dependent on the reaction conditions, which can be tuned based on HSAB theory.[4][6]
-
O-Alkylation (Desired): Favored by charge-controlled reactions. The hard oxygen atom attacks a hard electrophile.
-
N-Alkylation: The pyridine nitrogen is a moderately hard nucleophile and can be alkylated, especially by reactive alkylating agents, to form a quaternary quinolinium salt.
-
C-Alkylation: Favored by orbitally-controlled reactions. The softer carbon nucleophiles (C4/C6) attack softer electrophiles.
Proposed Solutions & Methodologies:
-
Select a Hard Alkylating Agent: Use reagents like dimethyl sulfate (for methylation) or alkyl tosylates/mesylates. Avoid softer reagents like alkyl iodides if O-alkylation is the sole goal.[4]
-
Choose the Right Base and Solvent:
-
Base: Use a non-nucleophilic base that fully deprotonates the phenol without complexing the cation too strongly. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often excellent choices. The large, soft cesium cation is known to promote O-alkylation.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal. These solvents solvate the cation but leave the phenoxide anion highly reactive. Protic solvents (like ethanol) can solvate the oxygen anion, reducing its nucleophilicity and favoring C-alkylation.
-
-
Control Temperature: Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is typically sufficient. Excessively high temperatures can lead to side reactions and decomposition.
Data Summary: Optimizing Conditions for O-Alkylation
| Alkylating Agent | Base | Solvent | Major Product(s) | Rationale (HSAB) |
| Methyl Iodide (Soft) | NaH | THF | C- and O-Alkylated mixture | Soft electrophile reacts with both hard (O) and soft (C) sites. |
| Dimethyl Sulfate (Hard) | K₂CO₃ | DMF | O-Alkylated | Hard electrophile selectively reacts with the hard oxygen nucleophile.[5][6] |
| Benzyl Bromide (Intermediate) | Cs₂CO₃ | Acetonitrile | O-Alkylated > N-Alkylated | Cesium effect promotes O-alkylation. Benzyl bromide is reactive enough to cause some N-alkylation. |
| Methyl Tosylate (Hard) | K₂CO₃ | Acetone | O-Alkylated | Hard electrophile favors reaction at the hard oxygen center. |
Detailed Protocol: Selective O-Ethylation of this compound
-
To a stirred suspension of anhydrous potassium carbonate (K₂CO₃) (2.0 eq) in dry N,N-dimethylformamide (DMF) (0.4 M), add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure formation of the potassium phenoxide salt.
-
Add diethyl sulfate (a hard alkylating agent) (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 5-ethoxy-3-methylquinoline.
References
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Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652-7664.
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(n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18.
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Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]
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(n.d.). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. Retrieved from [Link]
- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Australian Journal of Chemistry, 14(4), 643-644.
- Wang, Z., et al. (2024). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 146(1), 845-854.
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(n.d.). Regioselective Synthesis of Quinolinones. Scribd. Retrieved from [Link]
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(n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]
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Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]
- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Australian Journal of Chemistry, 14(4), 643-644.
- Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2818.
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(n.d.). Regioselective synthesis of functionalized quinolines. ResearchGate. Retrieved from [Link]
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Neubacher, S. (2012). C- or O-Alkylation? ChemistryViews. Retrieved from [Link]
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(n.d.). C6 (and related)-selective C–H olefination reactions of quinoline and.... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylquinoline. PubChem. Retrieved from [Link]
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(n.d.). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. ChemRxiv. Retrieved from [Link]
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(n.d.). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. Retrieved from [Link]
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(n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. Retrieved from [Link]
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PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
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(n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Retrieved from [Link]
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(n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
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(n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
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(n.d.). Post‐functionalization reactions and mechanistic investigations. ResearchGate. Retrieved from [Link]
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Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
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(n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 3-Methylquinolin-5-ol and Its Isomers: Physicochemical Properties and Biological Activities
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[1] This fundamental structure is a "privileged scaffold" in drug discovery, appearing in a vast array of natural alkaloids (like quinine, a potent antimalarial) and synthetic compounds with diverse therapeutic applications.[2][3] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system.[2][4] Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit dramatically different physicochemical properties, metabolic fates, and pharmacological effects.[5][6]
This guide provides a comparative analysis of 3-Methylquinolin-5-ol against other quinoline isomers. We will explore how subtle changes in substituent placement (positional isomers) or the location of the nitrogen atom (structural isomers, e.g., isoquinoline) impact key chemical characteristics and biological functions, including anticancer, antimicrobial, and enzyme-inhibiting activities. The insights presented are grounded in experimental data to assist researchers in the rational design of novel quinoline-based therapeutic agents.
Isomerism in the Quinoline System: A Primer
The quinoline ring has seven positions on the carbocyclic ring and three on the heterocyclic ring available for substitution. This allows for a wide variety of positional isomers. For this guide, we will compare this compound with other methyl and hydroxyl-substituted quinolines, as well as its structural isomer, isoquinoline, where the nitrogen atom is at position 2 instead of position 1.[6] Understanding these structural nuances is critical, as they dictate the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.
Caption: Structural differences between quinoline, isoquinoline, and positional isomers.
Comparative Physicochemical Properties
The physicochemical properties of a molecule, such as its lipophilicity (logP) and acidity (pKa), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The placement of methyl (-CH3) and hydroxyl (-OH) groups significantly alters these parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | pKa (Predicted) |
| This compound | C₁₀H₉NO | 159.18 | 2.6[7] | 5.1 (basic), 9.8 (acidic) |
| 3-Methylquinolin-8-ol | C₁₀H₉NO | 159.18 | 2.4[8] | 5.2 (basic), 9.9 (acidic) |
| 5-Methylquinolin-3-ol | C₁₀H₈FNO | 177.17 (as 8-Fluoro) | 2.3[9] | N/A |
| 3-Methylquinoline | C₁₀H₉N | 143.19 | 2.6 | 5.1[10] |
| Quinoline | C₉H₇N | 129.16 | 2.0 | 4.9 |
| Isoquinoline | C₉H₇N | 129.16 | 2.1 | 5.14[11] |
Data sourced from PubChem and other chemical databases. Predicted values are used where experimental data is unavailable.
Analysis of Properties:
-
Lipophilicity (XLogP3): The methyl group generally increases lipophilicity. 3-Methylquinoline has a higher logP than quinoline itself. The addition of a hydroxyl group tends to decrease lipophilicity, but the overall value remains moderately lipophilic, suggesting good potential for membrane permeability. The similar XLogP3 values for this compound and 3-Methylquinolin-8-ol suggest that the position of the hydroxyl group in this specific pairing has a minor impact on overall lipophilicity.
-
Acidity/Basicity (pKa): The quinoline nitrogen provides a basic character (pKa ≈ 5). The hydroxyl group introduces an acidic proton (pKa ≈ 10). These ionizable groups are crucial for solubility in aqueous media and for forming salt preparations, which can improve drug delivery. The electronic-donating effect of the methyl group slightly increases the basicity of the quinoline nitrogen compared to the unsubstituted parent quinoline.
Comparative Biological Activities
Quinoline derivatives are known to exhibit a wide spectrum of biological activities, largely by interacting with key biological macromolecules like DNA and enzymes.[2][12]
Anticancer Activity
The quinoline scaffold is a key component in several anticancer agents.[13] Their mechanisms of action are diverse and include inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and inhibiting enzymes crucial for cancer cell survival like tyrosine kinases.[14]
-
Influence of Isomerism: The relative positions of substituents are critical for cytotoxic activity. For instance, studies on [(7-Chloroquinolin-4-yl)amino]chalcone derivatives showed potent in vitro antiproliferative activity against human prostate cancer cells. While specific comparative data for this compound is not abundant, research on related hydroxyquinolines, such as 8-hydroxyquinoline derivatives, demonstrates significant anticancer potential.[15] For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against melanoma, breast, and lung cancer cell lines, with efficacy comparable to cisplatin.[15] This activity was found to be dependent on the presence of the free phenolic group at position 8.[15]
-
Metabolic Differences: Structural isomers like quinoline and isoquinoline show different metabolic pathways, which can explain their differing biological activities.[5] Quinoline is a known hepatocarcinogen in rodents, a property not shared by isoquinoline. This is attributed to quinoline's metabolism into dihydrodiols, which are precursors to carcinogenic epoxides.[5] This highlights the profound impact of the nitrogen atom's position on the molecule's metabolic fate and toxicity profile.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with many compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][16][17]
-
Positional Effects: The antimicrobial potency of quinoline derivatives is highly dependent on the substitution pattern. A study on various quinoline scaffolds found that certain derivatives exhibited excellent activity against strains like E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL, which was superior to reference drugs like chloramphenicol and ciprofloxacin in some cases.[18] Another study reported that facilely accessible quinoline derivatives displayed potent activity against multidrug-resistant Gram-positive bacteria, including C. difficile.[19]
-
8-Hydroxyquinolines: The 8-hydroxyquinoline scaffold is particularly noteworthy for its antimicrobial properties, which are often attributed to its ability to chelate metal ions essential for microbial enzyme function.[20]
Enzyme Inhibition
Many quinoline-based compounds exert their therapeutic effects by inhibiting specific enzymes.[21]
-
DNA-Interacting Enzymes: Certain quinoline derivatives can function as inhibitors of DNA methyltransferases (DNMTs) and DNA polymerases by intercalating into the DNA substrate.[21][22][23] This mechanism disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells or antimicrobial action.
-
Proteasome Inhibition: Substituted quinolines have been identified as a novel class of noncovalent proteasome inhibitors.[24] For example, 5-amino-8-hydroxyquinoline was reported as a non-competitive inhibitor of the human proteasome, demonstrating efficacy even in cell lines resistant to other proteasome inhibitors like bortezomib.[24]
-
Metabolic Enzymes: Piperazine and morpholine-substituted quinolines have shown inhibitory activity against metabolic enzymes like human carbonic anhydrases (hCA I and II) and α-glucosidases, suggesting potential applications in treating conditions like glaucoma, epilepsy, or type-2 diabetes.[25]
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are essential for synthesizing and evaluating quinoline derivatives.
Protocol 1: Synthesis of Quinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[26] Green chemistry approaches often utilize reusable catalysts and environmentally benign solvents.[27]
Objective: To synthesize a polysubstituted quinoline derivative.
Materials:
-
2-aminoaryl ketone (e.g., 2-aminobenzophenone)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., nanocrystalline sulfated zirconia)
-
Solvent (optional, solvent-free conditions are preferred for green synthesis)
-
Ethanol (for recrystallization)
-
Reaction vessel, heating mantle, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
Combine the 2-aminoaryl ketone (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the catalyst (e.g., 20 mg) in a reaction vessel.[26]
-
Heat the mixture at 90°C with constant stirring under solvent-free conditions.[26]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-60 minutes).[26]
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solid mass and stir for 5 minutes.
-
Collect the crude product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from ethanol to obtain the pure quinoline derivative.
-
The catalyst can often be recovered by filtration, washed, dried, and reused.[26]
Caption: Workflow for the Friedländer Synthesis of Quinolines.
Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the MIC of a quinoline derivative against bacterial strains.
Materials:
-
Synthesized quinoline compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
-
Reference antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, run a dilution series with a reference antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The comparative analysis reveals that subtle isomeric changes in the quinoline scaffold lead to significant variations in physicochemical properties and biological activities. The position of methyl and hydroxyl groups, as seen when comparing different positional isomers, directly influences lipophilicity and ionization, which in turn affects drug-like properties. Furthermore, the fundamental structural difference between quinoline and isoquinoline can result in entirely different metabolic fates and toxicity profiles.[5]
While this compound itself is not as extensively studied as other isomers like 8-hydroxyquinolines, the principles derived from this comparative analysis provide a strong foundation for predicting its potential activities and for guiding future research. The potent anticancer and antimicrobial activities frequently observed in hydroxyquinoline derivatives, particularly those with a hydroxyl group at position 8, suggest that this compound is a promising candidate for further investigation. Future work should focus on the targeted synthesis of a series of methyl- and hydroxy-substituted quinoline isomers and their systematic evaluation in a panel of biological assays to build a comprehensive Structure-Activity Relationship (SAR) database. This will enable the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.
References
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- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-Methylquinolin-5-ol Quantification
Introduction: The Imperative for Rigorous Quantification
In the landscape of pharmaceutical development and chemical synthesis, the quinoline scaffold is a cornerstone of many biologically active molecules.[1][2] 3-Methylquinolin-5-ol, a specific derivative, presents itself as a critical intermediate or a potential impurity whose presence and quantity must be precisely controlled. The ability to accurately quantify this analyte is not merely an analytical exercise; it is a fundamental requirement for ensuring product quality, safety, and efficacy, forming the bedrock of regulatory compliance.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind method selection and validation, grounding our discussion in the authoritative frameworks provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating analytical methods that are truly fit-for-purpose.
Part 1: The Architecture of a Validated Method
An analytical method is not validated by a single experiment but through a systematic series of investigations that collectively demonstrate its reliability. The ICH Q2(R2) guideline provides a harmonized framework for this process, which has been adopted by major regulatory bodies, including the FDA.[3][5] This process is not a one-time event but a continuous lifecycle that begins during method development.[5] The core validation characteristics are designed to be a self-validating system, ensuring that the data produced is trustworthy.
Key Validation Parameters:
-
Specificity/Selectivity : This is the cornerstone of any analytical method. Its purpose is to prove unequivocally that the signal measured belongs exclusively to the analyte of interest (this compound) and is not affected by the presence of other components such as impurities, degradation products, or matrix components.[6][7] A lack of specificity can be compensated for in some cases by combining multiple analytical procedures.[6]
-
Linearity : This parameter establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship simplifies data processing and is demonstrated by analyzing a series of standards across a defined range.[8] The correlation coefficient (r²) is a key metric, with values typically expected to be ≥ 0.999.
-
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to be accurate, precise, and linear. For a drug substance assay, the recommended minimum range is typically 80% to 120% of the test concentration.[9]
-
Accuracy : Accuracy reflects the closeness of the test results to the true value. It is typically assessed using recovery studies, where a known amount of analyte is "spiked" into a blank matrix and the percentage recovered is calculated.[6][10] For an assay of a drug substance, recovery is often expected to be within 98.0% to 102.0%.[7]
-
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses the variation within a single laboratory, accounting for different days, analysts, or equipment. The acceptance criterion is often expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[8][10] These are critical for the analysis of impurities.
-
Robustness : This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[6] It provides an indication of the method's reliability during routine use.
Part 2: A Validated High-Performance Liquid Chromatography (HPLC) Method in Practice
For the quantification of a non-volatile, UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible choice.[11][12] It offers excellent selectivity and sensitivity for many quinoline derivatives.[13]
Below is a detailed protocol for a hypothetical, validated HPLC-UV method.
Experimental Workflow Diagram
Caption: High-level workflow for the validation of the this compound HPLC method.
Detailed Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile (ACN) and 20 mM potassium phosphate buffer (pH 3.0), in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on typical quinoline absorbance).[11]
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Linearity Calibration Standards: Prepare a series of at least five concentrations from the Working Standard Solution, ranging from 1 µg/mL to 150 µg/mL.
-
Quality Control (QC) Samples: Prepare three concentrations (e.g., Low: 3 µg/mL, Medium: 75 µg/mL, High: 120 µg/mL) independently from the stock solution.
3. Validation Experiments:
-
System Suitability: Before starting the validation sequence, inject the Working Standard Solution (100 µg/mL) six times. The %RSD for the peak area and retention time should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Specificity: Inject the diluent (blank) and a placebo solution (if analyzing a formulated product). No interfering peaks should be observed at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Accuracy & Precision: Analyze the three QC sample concentrations (n=6 replicates for each) on three different days by two different analysts to determine repeatability and intermediate precision. Calculate the %RSD for the concentrations and the % recovery for accuracy.
Hypothetical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at analyte RT | No interference observed | Pass |
| Linearity | |||
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | Pass |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% | Pass |
| Precision (% RSD) | |||
| Repeatability (Intra-day) | ≤ 2.0% | 0.85% | Pass |
| Intermediate Precision | ≤ 2.0% | 1.32% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% for varied conditions | 1.5% | Pass |
Part 3: Comparison with Alternative Analytical Technologies
While HPLC-UV is a workhorse method, alternative techniques may be more suitable depending on the specific analytical challenge, such as the need for higher sensitivity or the analysis of volatile compounds.
Method Selection Logic
Caption: Decision tree for selecting an analytical method for this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[15] The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing both quantitative data and structural information. GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[16]
-
Applicability: this compound has a moderate molecular weight and may be sufficiently volatile for GC analysis, potentially requiring derivatization to improve its thermal stability and chromatographic behavior.
-
Advantages: High selectivity due to mass detection, excellent for identifying unknown impurities, and high sensitivity.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step to sample preparation, which can introduce variability.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific daughter ion is monitored, a process known as Multiple Reaction Monitoring (MRM).[17]
-
Applicability: This is the gold standard for quantifying low-level analytes in complex matrices like plasma or tissue.[18] It is perfectly suited for this compound, especially if trace-level quantification is required.
-
Advantages: Unparalleled sensitivity (pg/mL or lower) and selectivity, making it ideal for complex samples and impurity profiling. It can provide structural confirmation.[19]
-
Disadvantages: Higher cost of instrumentation and maintenance, and requires more specialized expertise to operate.
Comparative Performance Overview
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-phase separation with UV absorbance detection | Gas-phase separation with mass detection | Liquid-phase separation with tandem mass detection |
| Selectivity | Good to Excellent | Excellent | Superior |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~1-10 ng/mL | < 1 ng/mL |
| Sample Throughput | High | Medium | Medium to High |
| Instrumentation Cost | Low | Medium | High |
| Operating Cost | Low | Medium | High |
| Best For | Routine QC, assay, purity | Volatile analytes, impurity ID | Trace-level quantification, complex matrices |
Conclusion
The validation of an analytical method for the quantification of this compound is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. While a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution for routine quality control and assay, it is crucial to understand its limitations.
For applications requiring higher sensitivity or the analysis of complex matrices, LC-MS/MS stands out as the superior, albeit more resource-intensive, choice. GC-MS remains a valuable alternative, particularly if the analyte and its potential impurities are volatile. The ultimate choice of method must be guided by the specific requirements of the analysis, a principle known as "fit-for-purpose." By following the structured validation approach outlined by regulatory guidelines like ICH Q2(R2), scientists can ensure the generation of consistently reliable and defensible analytical data.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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A Comparative Analysis of the Biological Activities of 8-Hydroxyquinoline and 3-Methylquinolin-5-ol: A Guide for Researchers
This guide provides a detailed comparative overview of the biological activities of the well-characterized compound 8-hydroxyquinoline and its lesser-known structural isomer, 3-Methylquinolin-5-ol. While 8-hydroxyquinoline is a cornerstone molecule in medicinal chemistry with a plethora of supporting experimental data, this compound remains a frontier molecule with no direct published biological activity data. This guide will therefore juxtapose the known bioactivities of 8-hydroxyquinoline with a theoretical exploration of the potential activities of this compound, based on established structure-activity relationships within the quinoline scaffold. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only summarizing existing knowledge but also by highlighting a significant knowledge gap and proposing future avenues of investigation.
8-Hydroxyquinoline: A Multifaceted Biological Agent
8-Hydroxyquinoline (8HQ), also known as oxine, is a heterocyclic organic compound that has garnered significant attention for its diverse pharmacological applications.[1][2] Its biological activities are wide-ranging and primarily stem from its potent ability to chelate metal ions.[3]
Antimicrobial Activity of 8-Hydroxyquinoline
8-Hydroxyquinoline exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and certain viruses.[4][5] This activity is largely attributed to its metal-chelating properties, which disrupt essential cellular processes in microorganisms.[5] For instance, 8HQ has demonstrated potent activity against resistant pathogens such as Staphylococcus aureus and Candida albicans.[6] The minimum inhibitory concentrations (MICs) for 8HQ can be as low as 3.44-13.78 μM against certain Gram-positive bacteria and fungi.[7] The chelation of metal ions like iron and copper by 8HQ can interfere with microbial metabolism and enzyme function, leading to growth inhibition and cell death.[8]
Anticancer Activity of 8-Hydroxyquinoline
The anticancer properties of 8-hydroxyquinoline and its derivatives are well-documented.[9][10] The primary mechanism of its anticancer action is also linked to its ability to chelate metal ions, particularly copper and zinc, which are crucial for tumor growth and angiogenesis.[3][11] 8HQ derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10] For example, certain 8-hydroxyquinoline derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and PC3.[11] The formation of 8HQ-metal complexes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death.[9]
Antioxidant Properties of 8-Hydroxyquinoline
8-Hydroxyquinoline also possesses significant antioxidant capabilities.[12] It can effectively scavenge free radicals, thereby preventing oxidative damage to cells and biomolecules.[12] The antioxidant activity is attributed to the redox properties of the 8-hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[13] Interestingly, while metal chelation is central to its other biological activities, the antioxidant effect of 8HQ is a combination of both its metal-chelating and radical-scavenging abilities.[13] Some studies have shown that certain 8-hydroxyquinoline derivatives are potent antioxidants, with some exhibiting greater activity than standard antioxidants like Trolox.[1]
This compound: An Unexplored Frontier
In stark contrast to the extensive body of research on 8-hydroxyquinoline, there is a notable absence of published experimental data on the biological activities of this compound. This section will, therefore, present a theoretical consideration of its potential bioactivities based on the established structure-activity relationships of the quinoline scaffold.
Hypothesized Biological Activities of this compound
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of a hydroxyl group at the 5-position in this compound suggests the potential for metal-chelating and antioxidant activities, analogous to 8-hydroxyquinoline. However, the positioning of the hydroxyl and nitrogen atoms in this compound does not form the classic bidentate chelation site seen in 8-hydroxyquinoline, which may significantly alter its metal-binding affinity and subsequent biological effects.
The methyl group at the 3-position could also modulate the compound's lipophilicity and steric profile, potentially influencing its cell permeability and interaction with biological targets. Studies on other 3-methyl-substituted quinoline derivatives have indicated a range of biological activities, including antibacterial and anticancer effects.[3][14] For instance, some 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated cytotoxic effects against cancer cell lines.[14]
It must be emphasized that these are hypotheses based on the activities of structurally related compounds, and dedicated experimental validation is essential.
Comparative Summary and Future Directions
The following table summarizes the known biological activities of 8-hydroxyquinoline and the hypothesized activities of this compound.
| Biological Activity | 8-Hydroxyquinoline (Experimental Data) | This compound (Hypothesized) |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi.[4][5][6][7] | Potential for antimicrobial activity, but likely with a different mechanism and potency compared to 8HQ due to altered chelation ability. |
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines.[9][10][11] | May possess cytotoxic properties, influenced by the methyl and hydroxyl substituents.[14] |
| Antioxidant | Potent free radical scavenging and metal-chelating antioxidant.[1][12][13] | Likely to exhibit antioxidant properties due to the phenolic hydroxyl group. |
The stark contrast in the available data underscores a significant opportunity for novel research. The synthesis and biological evaluation of this compound could unveil a new class of bioactive molecules with unique properties.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[14]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).
-
Incubation: Incubate the mixture in the dark for a specified period.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Visualizing Mechanisms and Workflows
Mechanism of Action of 8-Hydroxyquinoline
The primary mechanism of action for 8-hydroxyquinoline involves the chelation of metal ions, which disrupts various cellular processes.
Caption: Metal chelation by 8-hydroxyquinoline.
Proposed Workflow for Evaluating this compound
A systematic workflow is necessary to investigate the unknown biological activities of this compound.
Caption: Workflow for this compound evaluation.
References
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A Comparative Purity Analysis of Synthesized 3-Methylquinolin-5-ol Against a Reference Standard
Introduction
3-Methylquinolin-5-ol, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are core structures in numerous natural products and synthetic pharmaceuticals, including well-known antimalarial drugs.[1][2][3][4] The biological activity and material properties of these compounds are profoundly influenced by their substitution patterns and purity.[1] Therefore, the rigorous characterization and purity assessment of newly synthesized batches are paramount to ensure reproducibility and reliability in downstream applications.
This guide provides a comprehensive comparison of a laboratory-synthesized batch of this compound against a certified reference standard. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the obtained data. The objective is to offer researchers, scientists, and drug development professionals a robust framework for evaluating the purity of synthesized heterocyclic compounds.
The Importance of Purity in Research and Development
Experimental Design: A Multi-Pronged Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete picture of a compound's purity.[5] A more reliable approach involves the orthogonal application of multiple analytical methods, each providing a different perspective on the sample's composition. For this analysis, we have selected a suite of powerful and complementary techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6] It is highly sensitive for detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.[7][8] The mass spectrometer provides structural information about the separated components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound.[6][9] While not as sensitive as chromatographic methods for detecting trace impurities, it is unparalleled for confirming the structure of the main component and identifying structurally related impurities.
The following diagram illustrates the overall workflow for the purity analysis of synthesized this compound.
Caption: Overall workflow for the purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The principles of HPLC involve the separation of analytes based on their interaction with the stationary phase and the mobile phase. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.
Caption: Principle of Reverse-Phase HPLC separation.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.[10]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) was employed.[10]
-
Mobile Phase: A gradient elution was performed using 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[10]
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Both the synthesized this compound and the reference standard were accurately weighed and dissolved in methanol to a concentration of 1 mg/mL. The solutions were filtered through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source was used.
-
Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) was utilized.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp: 10 °C/min to 320 °C.
-
Hold: 2 min at 320 °C.[11]
-
-
Inlet Temperature: 300 °C.
-
Injection Volume: 1 µL (splitless).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.[11]
-
-
Sample Preparation: Samples were prepared as described for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: ¹H NMR and ¹³C NMR spectra were acquired.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d6.
Results and Discussion
The purity of the synthesized this compound was determined by comparing its analytical data with that of the certified reference standard.
Comparative Data Summary
| Analytical Technique | Parameter | Synthesized this compound | Reference Standard |
| HPLC | Retention Time (min) | 8.54 | 8.55 |
| Purity (%) | 99.2 | >99.8 | |
| Impurities Detected | Two minor peaks at 5.21 and 7.89 min | One minor peak at 7.89 min | |
| GC-MS | Retention Time (min) | 15.23 | 15.23 |
| Purity (%) | 99.5 | >99.9 | |
| Impurities Detected | One minor peak at 12.45 min | No significant impurities | |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with the structure | Consistent with the structure |
| Integration | Corresponds to the expected number of protons | Corresponds to the expected number of protons | |
| Impurity Signals | Trace signals observed | No significant impurity signals | |
| ¹³C NMR | Chemical Shifts (ppm) | Consistent with the structure | Consistent with the structure |
| Number of Signals | 10 signals as expected | 10 signals as expected |
Interpretation of Results
-
HPLC Analysis: The synthesized this compound exhibited a purity of 99.2% by HPLC, with two minor impurities detected. The reference standard showed a purity of >99.8%. The retention times of the main peak were virtually identical, confirming the identity of the synthesized compound.
-
GC-MS Analysis: The GC-MS analysis indicated a purity of 99.5% for the synthesized product, with one volatile impurity. The mass spectrum of the main peak was consistent with the molecular weight of this compound (159.18 g/mol ).
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra of the synthesized compound were in excellent agreement with the reference standard and the expected structure of this compound.[1] Trace impurity signals were observed in the ¹H NMR spectrum of the synthesized sample, which were absent in the reference standard.
The following diagram provides a visual comparison of the purity profiles obtained from the different analytical techniques.
Caption: Comparison of purity analysis results.
Conclusion
The comprehensive purity analysis demonstrates that the synthesized this compound has a high degree of purity, albeit slightly lower than the certified reference standard. The orthogonal application of HPLC, GC-MS, and NMR spectroscopy provided a high level of confidence in the identity and purity of the synthesized compound. The minor impurities detected in the synthesized batch would require further characterization if the material were intended for applications with stringent purity requirements, such as in vivo studies or for use as a pharmaceutical reference standard. This guide underscores the importance of a multi-technique approach for the thorough and reliable purity assessment of synthesized compounds.
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SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
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Sci-Hub. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2-Benzyloxy-3-formylquinoline. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of 3-Methylquinolin-5-ol: A Comparative Analysis
For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The targeted synthesis of specific derivatives, such as 3-Methylquinolin-5-ol, demands a nuanced understanding of catalytic efficiency. This guide offers an in-depth, objective comparison of various catalytic systems, moving beyond mere protocols to explain the fundamental principles and provide the experimental data necessary for informed catalyst selection.
The Synthetic Challenge: Navigating Pathways to this compound
The synthesis of the this compound core can be approached through several classic and modern cyclization strategies. Traditional methods like the Friedländer, Doebner-von Miller, or Skraup syntheses have been foundational.[2][3][4] However, these often rely on harsh acidic catalysts, high temperatures, and can suffer from poor regioselectivity and the generation of significant waste.[1][5]
Modern catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, superior yields, and enhanced control over substitution patterns through the use of transition metals, Lewis acids, and novel heterogeneous systems.[6][7] This guide will focus on comparing the efficacy of these contemporary catalysts within the context of plausible synthetic routes to this compound, such as the condensation of a 3-aminophenol derivative with an appropriate three-carbon carbonyl compound.
Visualizing the Core Strategy: The Friedländer Annulation
One of the most direct and versatile methods for constructing the quinoline core is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] The choice of catalyst is critical to the success and efficiency of this transformation.
Caption: Generalized mechanism for the Friedländer quinoline synthesis.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is measured by several key performance indicators: yield, reaction time, temperature, catalyst loading, and its tolerance for diverse functional groups. Below is a comparative summary of different catalyst classes for quinoline synthesis.
| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Advantages | Disadvantages | Ref. |
| Brønsted Acids | ||||||
| p-TsOH | Friedländer Annulation | Solvent-free, 80-100°C, 1-2 h | 85-95 | Inexpensive, efficient for simple substrates. | Harsh conditions, not environmentally friendly. | [4][9] |
| Ionic Liquids | Friedländer Annulation | [Msim][OOCCCl₃], 80°C, 1-2 h | up to 100 | Recyclable, high efficiency. | Can be expensive, potential product separation issues. | [1] |
| Lewis Acids | ||||||
| FeCl₃·6H₂O | Oxidative C-C Cleavage/Annulation | Methanol, 60°C, 12 h | up to 92 | Earth-abundant metal, mild conditions. | Moderate to high catalyst loading sometimes required. | [10] |
| Nd(NO₃)₃·6H₂O | Friedländer Synthesis | Solvent-free, 130°C, 10-20 min | 88-96 | Very rapid, high yield, simple workup. | High temperature, requires specific lanthanide salt. | [9] |
| Transition Metals | ||||||
| Pd(OAc)₂/dppe | Oxidative Cyclization | THF, 160°C (MW), 30 min | Good to Exc. | High functional group tolerance, broad scope. | Expensive catalyst, requires specific ligands. | [11][12] |
| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | Toluene, 120°C, 24 h | up to 91 | Utilizes readily available starting materials. | Long reaction times, moderate temperatures. | [13] |
| Cu(I) Chloride | [4+1+1] Annulation | DMSO, 80°C, 12 h | up to 95 | Mild conditions, uses O₂ as terminal oxidant. | Substrate scope can be limited. | [6] |
| Heterogeneous | ||||||
| Nafion NR50 | Friedländer Synthesis | Ethanol, 150°C (MW), 10-30 min | 75-98 | Reusable solid acid catalyst, environmentally friendly. | Requires microwave irradiation for best results. | [6] |
| Fe₃O₄ Nanoparticles | Friedländer Annulation | Ethanol, 60°C, 2 h | 68-96 | Magnetically separable and reusable catalyst. | Activity may decrease after several cycles. | [5] |
Experimental Protocols: From Classic to Contemporary
To provide a practical perspective, we detail two distinct protocols representative of different catalytic philosophies.
Protocol 1: Classic Lewis Acid Catalysis (Friedländer Synthesis)
This protocol is adapted from methodologies using neodymium(III) nitrate, known for its high efficiency and speed under solvent-free conditions.[9]
Objective: Synthesize this compound from 3-Amino-4-hydroxyacetophenone and acetone.
Materials:
-
3-Amino-4-hydroxyacetophenone (1.0 mmol)
-
Acetone (2.0 mmol)
-
Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.1 mmol, 10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine 3-Amino-4-hydroxyacetophenone (1.0 mmol), acetone (2.0 mmol), and Nd(NO₃)₃·6H₂O (0.1 mmol) in a 25 mL round-bottom flask.
-
Heat the mixture at 130°C with stirring for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (20 mL) and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Protocol 2: Modern Transition-Metal Catalysis (Palladium-Catalyzed Oxidative Cyclization)
This protocol is based on palladium-catalyzed methods that construct quinolines from anilines and allyl alcohols, showcasing a modern approach that avoids pre-functionalized carbonyl compounds.[12][14]
Objective: Synthesize this compound from 3-aminophenol and 2-methyl-2-propen-1-ol.
Materials:
-
3-Aminophenol (1.0 mmol)
-
2-Methyl-2-propen-1-ol (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Dimethyl sulfoxide (DMSO), 2 mL
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating mantle/oil bath
-
Dichloromethane, water, brine, anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 3-aminophenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with air or oxygen.
-
Add DMSO (2 mL) and 2-methyl-2-propen-1-ol (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 100°C for 12-24 hours, stirring vigorously. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (25 mL).
-
Wash the organic phase with water (3 x 15 mL) to remove DMSO, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting residue via flash column chromatography on silica gel to isolate this compound.
General Laboratory Workflow
The successful execution of these catalytic syntheses relies on a systematic and controlled workflow.
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A Guide to Cross-Validation of 3-Methylquinolin-5-ol Bioassay Results
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Bioassay Validation
In drug discovery and development, the journey from a promising chemical entity to a validated therapeutic candidate is paved with robust, reproducible data. 3-Methylquinolin-5-ol, a member of the quinoline family, represents a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The accurate and precise quantification of its biological effects is paramount. This guide provides a comprehensive framework for the cross-validation of bioassay results for this compound, ensuring the integrity and reliability of data across different analytical methods and laboratories.
Cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity, particularly when data from different sources are combined for a regulatory submission.[3][4] It serves to identify and mitigate potential biases between different analytical procedures, ensuring that the generated data is consistent and reliable.[3][5] This guide will delve into the practical application of cross-validation principles, using a hypothetical scenario centered on the antimicrobial activity of this compound.
Conceptual Framework for Bioassay Selection and Development
Given the known antimicrobial properties of quinoline derivatives,[2][6] we will proceed with the hypothesis that this compound exhibits antibacterial activity. The initial step involves the development and validation of a primary bioassay to quantify this activity. Subsequently, a secondary, alternative bioassay will be established to serve as a comparator for cross-validation.
Primary Bioassay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a quantitative assay that provides a direct measure of the compound's potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Aseptically prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture a target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Alternative Bioassay: Agar Well Diffusion Assay
The agar well diffusion assay is a semi-quantitative method that provides an indirect measure of antimicrobial activity based on the zone of inhibition. It is a simpler and often higher-throughput method compared to broth microdilution.
Experimental Protocol: Agar Well Diffusion Assay
-
Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates and allow them to solidify.
-
Bacterial Lawn: Evenly spread a standardized bacterial inoculum (e.g., 1.5 x 10^8 CFU/mL) over the surface of the MHA plates.
-
Well Creation: Aseptically create uniform wells in the agar using a sterile borer.
-
Compound Addition: Add a fixed volume of different concentrations of this compound to the wells. Include a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Cross-Validation of Bioassay Results: A Step-by-Step Workflow
The core of this guide is the cross-validation process, which aims to demonstrate the equivalency of the results obtained from the broth microdilution (Method A) and agar well diffusion (Method B) assays.
Cross-validation workflow for comparing two bioassays.
Data Presentation and Analysis
To illustrate the cross-validation process, let's consider a hypothetical dataset where the same batches of this compound were tested using both methods.
| Sample ID | Method A: MIC (µg/mL) | Method B: Zone of Inhibition (mm) |
| Batch 1 | 8 | 15 |
| Batch 2 | 4 | 18 |
| Batch 3 | 16 | 12 |
| Batch 4 | 8 | 16 |
| Batch 5 | 2 | 20 |
| Batch 6 | 32 | 10 |
1. Correlation Analysis:
A primary step is to determine if there is a correlation between the results of the two assays. A scatter plot of MIC values versus the zone of inhibition diameters would be generated. A negative correlation is expected, as a lower MIC (higher potency) should correspond to a larger zone of inhibition.
2. Statistical Comparison: Bland-Altman and Deming Regression
While correlation is important, it does not assess the agreement between the two methods. For this, more advanced statistical tools are necessary.
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.
-
Deming Regression: This is a more appropriate regression method than standard linear regression when there is error in the measurements of both methods. It provides a more accurate estimate of the relationship between the two assays.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation provides a framework for assessing bias between methods.[3]
Statistical analysis for bioassay cross-validation.
Interpreting the Results and Establishing Acceptance Criteria
The acceptance criteria for a cross-validation study should be pre-defined.[3][4] For instance, a common approach is to require that a certain percentage (e.g., at least 2/3 or 80%) of the data points fall within a pre-specified agreement interval on the Bland-Altman plot.[5] The acceptable level of bias will depend on the context of the study and the intended use of the data.
Conclusion: Ensuring Data Integrity Through Cross-Validation
The cross-validation of bioassay results is a critical step in the development of any new therapeutic agent, including this compound. By employing orthogonal methods and rigorous statistical analysis, researchers can ensure the reliability and consistency of their data. This guide provides a foundational framework for designing and executing a robust cross-validation study, ultimately contributing to the generation of high-quality, defensible data for regulatory submissions and scientific publications. It is imperative that the specific experimental conditions and acceptance criteria are tailored to the specific compound and its intended application.
References
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IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. Available from: [Link]
-
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-
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PubMed. Search for a standard phytotoxic bioassay for allelochemicals. Selection of standard target species. Available from: [Link]
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PubMed. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Available from: [Link]
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Spectroscopic comparison of 3-Methylquinolin-5-ol and its precursors
A Comparative Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of 3-Methylquinolin-5-ol and its precursors, 3-aminophenol and ethyl acetoacetate. This document is designed to be a practical resource for researchers, offering not just data, but a causal understanding of the spectroscopic transformations that occur during the synthesis. We will delve into the underlying principles of UV-Vis, FT-IR, and NMR spectroscopy, providing detailed experimental protocols and interpreting the spectral changes that signify the formation of the quinoline scaffold.
The Synthetic Pathway: A Combes Reaction Approach
The synthesis of this compound from 3-aminophenol and ethyl acetoacetate is efficiently achieved via the Combes quinoline synthesis. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone (in this case, the keto-enol tautomer of ethyl acetoacetate) to form a Schiff base, which then undergoes intramolecular cyclization and dehydration to yield the quinoline ring system.[1][2][3] Understanding this transformation is key to interpreting the spectroscopic data that follows.
Caption: A generalized workflow for NMR analysis.
Comparative ¹H NMR Data
| Compound | Key Chemical Shifts (δ, ppm) | Rationale |
| 3-Aminophenol | 6.0-7.2 (aromatic H), 4.8 (NH₂), 8.9 (OH) | Aromatic protons in a complex pattern. The amine and hydroxyl protons are broad and may exchange with water. |
| Ethyl Acetoacetate | 1.2 (t, CH₃ of ethyl), 2.2 (s, CH₃ of acetyl), 3.4 (s, CH₂), 4.1 (q, CH₂ of ethyl) | Distinct signals for the ethyl and acetyl groups. The methylene protons between the carbonyls are acidic. |
| This compound | 2.5 (s, 3-CH₃), 6.8-8.5 (aromatic H), 9.5 (OH) | The methyl group appears as a singlet. Aromatic protons are spread over a wider range due to the heterocyclic ring. The phenolic proton is deshielded. [4][5][6] |
Comparative ¹³C NMR Data
| Compound | Key Chemical Shifts (δ, ppm) | Rationale |
| 3-Aminophenol | 100-160 (aromatic C) | Six distinct signals for the aromatic carbons. |
| Ethyl Acetoacetate | 14 (CH₃ of ethyl), 30 (CH₃ of acetyl), 50 (CH₂), 61 (CH₂ of ethyl), 167 (C=O, ester), 200 (C=O, ketone) | Signals for all six carbons, with the carbonyl carbons significantly downfield. |
| This compound | ~20 (3-CH₃), 110-160 (aromatic C) | Ten distinct signals for the ten carbons of the quinoline ring and the methyl group. The carbons of the heterocyclic ring are influenced by the nitrogen atom. [7][8][9][10][11] |
The NMR data provides the most definitive evidence for the successful synthesis. In the ¹H NMR, the disappearance of the ethyl and acetyl proton signals from ethyl acetoacetate and the characteristic aromatic pattern of 3-aminophenol, replaced by a new set of aromatic signals and a methyl singlet, confirms the formation of the 3-methylquinoline core. The ¹³C NMR corroborates this, showing the loss of the carbonyl carbons and the appearance of a new set of aromatic and aliphatic carbon signals corresponding to the product.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors, 3-aminophenol and ethyl acetoacetate. By examining the changes in UV-Vis, FT-IR, and NMR spectra, we can confidently track the transformation of the starting materials into the final quinoline product. The detailed experimental protocols and the rationale behind the observed spectral shifts offer a robust framework for researchers to not only replicate these analyses but also to apply these principles to the characterization of other novel compounds. The convergence of data from these three spectroscopic techniques provides a self-validating system for confirming the successful synthesis of this compound.
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A Comparative Guide to the Biological Activity of Substituted Quinoline Derivatives: In Vitro Efficacy vs. In Vivo Outcomes
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of various classes of quinoline derivatives, offering insights into the translation of cellular-level efficacy to whole-organism responses. We will delve into the experimental data that underpins our understanding of these compounds, highlighting key structural features that influence their biological profiles.
The Quinoline Core: A Foundation for Diverse Pharmacological Activities
Quinoline and its isomers, such as isoquinoline, are bicyclic aromatic compounds that serve as a versatile template for drug design. Their planar structure allows for intercalation into DNA, while various substitution patterns around the ring system enable interaction with a multitude of biological targets, including enzymes and receptors.[1][2] This inherent versatility has led to the development of quinoline-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial agents.[1][2][3]
I. In Vitro Cytotoxicity of Quinoline Derivatives: High-Throughput Screening for Anticancer Potential
Initial evaluation of novel chemical entities often begins with in vitro cytotoxicity assays against a panel of cancer cell lines. These assays provide a rapid and cost-effective means to identify compounds with potential therapeutic value and to elucidate structure-activity relationships (SAR).
A. 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
A recently synthesized library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated significant cytotoxic effects against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines.[4] The in vitro cytotoxicity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [4]
| Compound | HL-60 | MCF-7 |
| 5a | 0.91 ± 0.03 | >10 |
| 5b | 1.2 ± 0.1 | >10 |
| 5h | 0.8 ± 0.05 | 4.5 ± 0.3 |
| Carboplatin (Reference) | 15.2 ± 1.1 | 25.6 ± 2.1 |
The data clearly indicates that these derivatives are significantly more potent than the standard chemotherapeutic agent, carboplatin, particularly against the HL-60 cell line.[4] Compound 5a was selected for further investigation due to its high cytotoxicity and selectivity for leukemia cells over normal human umbilical vein endothelial cells (HUVEC).[4]
B. Substituted 8-Amino-6-methoxy-4-methylquinolines
In a search for novel anti-breast cancer agents, a series of substituted quinolines derived from 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline were synthesized and evaluated against the T47D breast cancer cell line.[3] The trypan blue exclusion assay was employed to determine cell viability.
Table 2: In Vitro Anticancer Activity (IC50, nM) of Substituted Quinolines against T47D Cells [3]
| Compound | IC50 (nM) |
| 7 | 16 ± 3 |
| 18 | 35 ± 5 |
| 19 | 80 ± 10 |
| Doxorubicin (Reference) | 50 ± 7 |
Notably, compound 7 , 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, exhibited an exceptionally low IC50 value of 16 ± 3 nM, surpassing the potency of the commonly used anticancer drug doxorubicin.[3] This highlights the potential of specific substitutions on the quinoline core to dramatically enhance cytotoxic activity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxic activity of compounds using the MTT assay.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
II. Bridging the Gap: From In Vitro Promise to In Vivo Reality
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a whole organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can significantly impact a compound's efficacy and toxicity in vivo.
A. In Vivo Antitumor Activity of Indolo[2,3-b]quinolines
Analogs of the natural product neocryptolepine, a 5-methyl-5H-indolo[2,3-b]quinoline, have been synthesized and evaluated for their antitumor activity both in vitro and in vivo.[5] The in vitro studies against Ehrlich ascites carcinoma (EAC) cells revealed potent cytotoxic activity, with some analogs showing higher potency than the reference drug thalidomide.[5]
The most promising compounds were then subjected to in vivo evaluation in a solid tumor model induced by EAC in female Swiss albino mice. The study demonstrated a significant reduction in tumor volume in mice treated with the indoloquinoline derivatives.[5]
Table 3: In Vivo Antitumor Effect of Indoloquinoline Derivatives on EAC Solid Tumor Model [5]
| Treatment Group | Mean Tumor Volume (mm³) ± SD |
| Control (Vehicle) | 2850 ± 150 |
| Compound 6b | 950 ± 80 |
| Compound 6d | 1100 ± 95 |
| Thalidomide | 1500 ± 120 |
These in vivo results corroborate the in vitro findings, indicating that these indoloquinoline derivatives possess significant antitumor potential that translates from the cellular level to a living organism.[5]
B. Dimorpholinoquinazoline-Based Inhibitors of the PI3K/Akt/mTOR Pathway
A series of dimorpholinoquinazoline-based compounds were designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often deregulated in cancer. In vitro assays demonstrated that several of these compounds exhibited low to sub-micromolar cytotoxicity against a panel of cancer cell lines.[6][7]
Compound 7c emerged as a lead candidate and was further investigated in vivo in a colorectal tumor model.[6][7] The results showed a significant inhibition of tumor growth in mice treated with compound 7c , confirming its therapeutic potential.[6][7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound 7c.
Experimental Protocol: In Vivo Solid Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.
III. Conclusion: The Path from Bench to Bedside
The journey of a drug candidate from initial discovery to clinical application is a long and arduous one. This guide has illustrated the critical interplay between in vitro and in vivo studies in the evaluation of quinoline-based compounds. While potent in vitro activity is a prerequisite, it is the demonstration of efficacy and an acceptable safety profile in preclinical in vivo models that provides the necessary validation to advance a compound toward clinical trials. The diverse examples presented here underscore the remarkable therapeutic potential of the quinoline scaffold and the ongoing efforts to translate this potential into novel medicines for a range of diseases.
References
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Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [Link]
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In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. ResearchGate. [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. National Institutes of Health. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. National Institutes of Health. [Link]
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Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Institutes of Health. [Link]
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5o induces enhanced cytotoxicity in combination with specific... ResearchGate. [Link]
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In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. MDPI. [Link]
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In vitro studies on a class of quinoline containing histamine H3 antagonists. PubMed. [Link]
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Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. ResearchGate. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. [Link]
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Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Methylquinolin-5-ol Analogs as Potential Therapeutic Agents
Introduction: The Quinoline Scaffold and the Promise of 3-Methylquinolin-5-ol
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its versatile structure has been successfully exploited to develop drugs for a multitude of diseases, including cancer, malaria, and bacterial infections.[2] Within this diverse family, the this compound core represents a promising starting point for the design of novel therapeutic agents. The presence of a hydroxyl group at the 5-position offers a key interaction point for biological targets and a handle for synthetic modification, while the methyl group at the 3-position can influence the molecule's conformation and metabolic stability.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from studies on closely related quinoline derivatives to inform the rational design of new and more potent therapeutic candidates. While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in the current literature, we can extrapolate key principles from analogous quinoline scaffolds to guide future drug discovery efforts. This guide will focus primarily on the potential of these analogs as anticancer agents and kinase inhibitors, two areas where quinoline derivatives have shown significant promise.[3]
I. Comparative Biological Activity: Insights from Analogous Quinoline Scaffolds
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. The following sections summarize key SAR trends observed in related quinoline systems, providing a framework for predicting the therapeutic potential of modified this compound analogs.
A. Anticancer Activity: The Critical Role of the Phenolic Hydroxyl and Lipophilicity
Studies on various hydroxy-substituted quinolines have consistently highlighted the importance of the phenolic hydroxyl group for anticancer activity. For instance, in a series of 8-hydroxyquinoline-5-sulfonamides, the presence of a free hydroxyl group at the 8-position was found to be crucial for their cytotoxic effects against various cancer cell lines.[4] Methylation of this hydroxyl group led to a significant decrease or complete loss of activity.[4] This suggests that for this compound analogs, the 5-hydroxyl group is likely a key pharmacophoric feature, potentially acting as a hydrogen bond donor or acceptor in interactions with biological targets.
Furthermore, the overall lipophilicity of the molecule, influenced by various substituents, plays a significant role in its anticancer potency. In a study of 2-arylquinoline derivatives, a direct correlation was observed between increased lipophilicity (higher cLogP values) and enhanced cytotoxic effects against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[5] This suggests that strategic introduction of lipophilic groups on the this compound scaffold could enhance its cell permeability and, consequently, its anticancer activity.
Table 1: Inferred Structure-Activity Relationships for Anticancer Activity of this compound Analogs
| Position of Modification | Type of Substituent | Predicted Effect on Anticancer Activity | Rationale/Supporting Evidence from Analogs |
| C5-OH | O-Alkylation (e.g., -OCH₃) | Decrease | The free hydroxyl group is often crucial for activity in related hydroxyquinolines, likely involved in target binding.[4] |
| Quinoline Ring | Halogens (e.g., Cl, F, Br) | Increase | Introduction of halogens can enhance lipophilicity and potentially lead to specific interactions with the target, as seen in other quinoline series.[5] |
| C3-CH₃ | Modification to larger alkyl or aryl groups | Variable | May influence steric interactions within the binding pocket and affect metabolic stability. The effect would be highly target-dependent. |
| Other Positions (e.g., C2, C4, C7) | Bulky lipophilic groups | Increase | Increased lipophilicity often correlates with higher cytotoxicity in quinoline derivatives.[5] |
| Other Positions (e.g., C2, C4, C7) | Introduction of basic side chains (e.g., aminoalkyl groups) | Increase | Can enhance solubility and provide additional interaction points with the target, a strategy successfully used in other quinoline-based anticancer agents.[6] |
B. Kinase Inhibitory Activity: Targeting the ATP-Binding Site
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The quinoline scaffold has proven to be a versatile template for the design of potent kinase inhibitors.[7] The general mechanism of action for many quinoline-based kinase inhibitors involves their competition with ATP for binding to the enzyme's active site.
For this compound analogs to be effective kinase inhibitors, specific structural features that facilitate interactions with the ATP-binding pocket are necessary. The 5-hydroxyl group could play a crucial role in forming a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors. Modifications at other positions of the quinoline ring can be explored to occupy hydrophobic pockets and enhance binding affinity and selectivity.
dot
Caption: Hypothetical binding mode of a this compound analog in a kinase ATP-binding site.
II. Experimental Protocols: A Guide to Evaluating Biological Activity
To establish a robust SAR, consistent and reproducible experimental data are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and kinase inhibitory potential of novel compounds.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol:
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (this compound analogs and reference drugs like doxorubicin) in DMSO.
-
Create a series of dilutions of the test compounds in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
B. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reagents and Buffers:
-
Recombinant active kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
dot
Caption: A typical workflow for the screening and optimization of this compound analogs.
III. Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the realm of oncology. While direct SAR studies on this specific analog series are limited, by drawing parallels from the broader family of quinoline derivatives, we can establish a rational basis for future drug design efforts. The key takeaways for researchers and drug development professionals are:
-
Preserve the 5-Hydroxyl Group: This functional group is likely a critical pharmacophore for target engagement.
-
Modulate Lipophilicity: Strategic introduction of lipophilic substituents on the quinoline ring is a promising avenue for enhancing anticancer activity.
-
Explore Substitutions at Multiple Positions: A systematic exploration of substituents at various positions on the quinoline ring is necessary to optimize potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the generation of direct SAR data, which is essential for validating the hypotheses presented in this guide and for advancing this promising class of compounds toward clinical development.
IV. References
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Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. PubMed. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
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An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]
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Benchmarking the performance of 3-Methylquinolin-5-ol-based probes
An In-Depth Comparative Guide to Quinoline-Based Fluorescent Probes for Metal Ion Detection
For researchers, scientists, and drug development professionals, the precise detection and quantification of metal ions are paramount for unraveling complex biological processes and ensuring environmental safety. Fluorescent chemosensors have emerged as an indispensable tool in this pursuit, offering high sensitivity, selectivity, and the ability to perform real-time analysis in living systems.[1][2][3] Among the diverse families of fluorophores, the quinoline scaffold stands out as a privileged structure.[4][5][6] Its inherent fluorescence, robust chemical stability, and versatile coordination chemistry with metal ions make it an ideal platform for the rational design of high-performance probes.[1][7][8]
This guide provides a comprehensive performance benchmark of quinoline-based probes, with a focus on derivatives of the foundational 8-hydroxyquinoline structure, a close analog to the 3-Methylquinolin-5-ol scaffold. We will objectively compare their performance against alternative sensing platforms, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Quinoline Scaffold: Principles of Sensing
The efficacy of quinoline-based probes hinges on their ability to translate a metal ion binding event into a measurable change in their photophysical properties.[9][10] This is typically achieved through one of two primary mechanisms: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the quinoline probe may have low fluorescence due to free rotation or other non-radiative decay pathways. Upon binding a metal ion, a rigid complex is formed, which restricts these movements and dramatically enhances fluorescence intensity, resulting in a "turn-on" response.[11][12]
-
Photoinduced Electron Transfer (PET): In this design, the quinoline fluorophore is linked to an electron-rich receptor. In the absence of the target ion, excitation of the fluorophore is quenched by electron transfer from the receptor. When the target ion binds to the receptor, this electron transfer is inhibited, restoring the "turned-on" fluorescence.[11][12][13]
The strategic placement of substituents on the quinoline ring, such as the hydroxyl group in 8-hydroxyquinoline or the methyl and hydroxyl groups in this compound, is critical for tuning the probe's selectivity and sensitivity towards specific metal ions. The nitrogen atom of the quinoline ring and a nearby donor group (like the hydroxyl) create a pincer-like chelation site for the metal ion.
Caption: General structure of a quinoline-based probe.
Performance Benchmark: Quinoline Probes vs. Alternatives for Al³⁺ and Zn²⁺ Detection
The selection of a fluorescent probe is a critical decision dictated by the specific experimental requirements. Key performance indicators include the limit of detection (LOD), selectivity against other ions, and the nature of the fluorescence response ("turn-on" or "turn-off"). Below is a comparative summary of notable quinoline-based probes for the detection of Aluminum (Al³⁺) and Zinc (Zn²⁺), two biologically and environmentally significant metal ions.
| Probe/Scaffold | Target Ion | Limit of Detection (LOD) | Response Mechanism | Key Advantages | Reference |
| TQSB (Quinoline-Schiff Base) | Al³⁺ | 7.0 nM | Colorimetric & "Turn-on" Fluorescence | High binding constant, applicable to real samples (soil, gastric tablets). | [14] |
| NIQ (Naphthalimide-Isoquinoline) | Al³⁺ | 52 nM | "Turn-on" Fluorescence (CHEF/PET inhibition) | Large binding constant (3.27 × 10⁵ M⁻¹), visible color change. | [12] |
| ITEC (Schiff Base Derivative) | Al³⁺ | 2.19 nM | "Turn-on" Fluorescence | High sensitivity, successfully used for imaging in living HeLa cells. | [15] |
| BHMMP (Benzothiazole-Schiff Base) | Al³⁺ | 0.70 µM | "Turn-on" Fluorescence (>38-fold enhancement) | Obvious color change, applicable to real water samples and test papers. | [16] |
| bqbpbn / bqbpxn (Quinoline-Pyridyl) | Zn²⁺ | 5 ppb / 10 ppb | "Turn-on" Fluorescence (CHEF) | High sensitivity in aqueous media, ppb-level detection. | [17] |
| Quinolinyl-tetraphenylethene | Zn²⁺ | 1.64 x 10⁻⁷ M | "Turn-on" Fluorescence | Good for fluorescence imaging in Hela cells. | [7] |
| Zinquin | Zn²⁺ | ~0.1 nM (in some systems) | "Turn-on" Fluorescence | Commercially available, used for histochemical applications. | [18][19][20] |
| ZinPyr-1 (ZP1) | Zn²⁺ | ~0.7 nM (Kd) | "Turn-on" Fluorescence (>5-fold change) | High quantum yield (0.38), good for live-cell imaging. | [18][19] |
Head-to-Head Comparison: Choosing the Right Probe
While quinoline-based probes offer a robust and versatile platform, other scaffolds like coumarins, rhodamines, and Schiff bases are also widely used.[21] The choice often involves a trade-off between sensitivity, selectivity, and compatibility with the experimental environment.
-
Quinoline Probes: Offer excellent photophysical properties, good biocompatibility, and their synthesis is often straightforward.[7][8] They are particularly well-suited for detecting transition metals like zinc and aluminum.[7][22]
-
Reaction-Based Probes: These probes offer a promising alternative, especially in complex biological matrices.[19] Unlike recognition-based probes which can be affected by intracellular chelators, reaction-based probes undergo an irreversible chemical reaction with the analyte, which can lead to greater signal accumulation and sensitivity.[19]
-
Schiff Base Probes: Known for their ease of synthesis and strong coordination with metal ions.[15][21] Many quinoline probes incorporate a Schiff base moiety to enhance selectivity and binding affinity.[14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylquinolin-5-ol
Introduction: A Proactive Approach to Safety and Compliance
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. 3-Methylquinolin-5-ol, a member of the quinoline derivative family, requires meticulous handling throughout its use, and especially during its disposal. The structural alerts within the quinoline scaffold suggest potential for toxicity, irritation, and long-term health effects, mandating a conservative and informed approach to waste management.[1][2]
This guide provides a procedural framework for the proper disposal of this compound. It is designed to empower researchers, scientists, and laboratory managers with the knowledge to not only comply with regulations but to cultivate a culture of safety that protects both laboratory personnel and the environment.
Disclaimer: Specific safety and toxicological data for this compound are not extensively published. Therefore, this guidance is conservatively based on the known hazards of the parent quinoline class and structurally related methylquinoline isomers.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and regulations.
Part 1: Foundational Hazard Assessment
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the potential hazards. Based on data from related quinoline compounds, this compound should be treated as a hazardous substance.[2][4][5][6]
The primary risks associated with this chemical class necessitate its classification as hazardous waste:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4]
-
Skin and Eye Damage: Causes skin irritation and poses a risk of serious eye damage.[2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][4]
-
Chronic Health Risks: Suspected of causing cancer and/or genetic defects.[2][4][5][6]
-
Environmental Hazard: Quinolines can be toxic to aquatic life with long-lasting effects, making containment and prevention from entering waterways a critical priority.[6]
Hazard Classification Summary
The following table summarizes the anticipated GHS hazard classifications based on data for 3-Methylquinoline and the broader quinoline class.
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[2][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2][4] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][4] |
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Given the significant health risks, a comprehensive PPE strategy is mandatory when handling this compound in any form, including as a waste product. The goal is to create a complete barrier to exposure.[7][8]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[9] When there is a risk of splashing, a face shield worn over safety goggles is essential to protect the entire face.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, with a sufficient thickness.[5][10] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[5][10]
-
Lab Coat/Gown: A cuffed lab coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or a disposable gown should be used.[7]
-
-
Respiratory Protection: All handling of this compound waste, including weighing, transferring, and containerizing, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]
Part 3: Step-by-Step Disposal and Decontamination Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. Adherence to this protocol minimizes risk and ensures regulatory compliance.
Step 1: Waste Segregation and Characterization
Segregation at the source is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[12]
-
Solid Waste: Collect all dry waste contaminated with this compound in a dedicated, leak-proof container lined with a heavy-duty plastic bag. This includes contaminated filter paper, weighing boats, gloves, and paper towels.[11]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant container (e.g., a poly-coated glass or HDPE bottle).[11] Do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[12][13]
-
Sharps Waste: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container.
Step 2: Container Management and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.
-
Select Appropriate Containers: Use containers that are chemically compatible with quinoline derivatives and can be securely sealed.
-
Label Immediately: As soon as the first drop of waste is added, label the container clearly.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Corrosion).
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12] This prevents the release of hazardous vapors.
Step 3: Spill Management Workflow
In the event of a spill, a rapid and organized response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Step 4: Decontamination Protocol
Thorough decontamination of surfaces and equipment is essential to prevent secondary exposure.
-
Prepare Decontamination Solution: A standard solution of soap and water is generally effective for initial cleaning.
-
Procedure:
-
Wipe down the contaminated surface, moving from the outer edge of the spill area inward.
-
Use disposable, absorbent pads for cleaning.
-
Place all used cleaning materials into the solid hazardous waste container.[14]
-
Perform a final rinse with water (if appropriate for the surface) and wipe dry with clean paper towels.
-
Reusable equipment must be thoroughly cleaned following the same procedure before being returned to service.
-
Step 5: Storage and Final Disposal
Accumulated waste must be stored and disposed of according to institutional and federal regulations.
-
Satellite Accumulation: Store sealed and labeled waste containers in a designated satellite accumulation area that is secure and well-ventilated.[11]
-
Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[6][13] Contact your institution's EHS department to schedule a pickup. The waste must be handled and ultimately destroyed by a licensed professional waste disposal service, typically via high-temperature incineration.[5][15][16]
Conclusion: Upholding a Commitment to Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to the health of its personnel, the integrity of its research, and its role as a steward of the environment. By integrating these procedures into your standard operating protocols, you build a self-validating system of safety that extends from the bench to the final disposal, ensuring that scientific advancement does not come at the cost of safety or environmental health.
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). NIOSH. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylquinolin-5-ol
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel or specialized chemical compounds demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 3-Methylquinolin-5-ol, a quinoline derivative. The protocols outlined here are synthesized from established safety standards for structurally similar hazardous compounds and are designed to empower you to work with confidence and security. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your focus remains on your groundbreaking research.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound may be limited, its structural similarity to other quinoline compounds provides a strong basis for a thorough hazard assessment. Quinoline and its derivatives are recognized as hazardous chemicals with significant health risks.[1] Therefore, it is imperative to handle this compound with the assumption that it carries a comparable hazard profile.
Key hazards associated with analogous compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory system.[2][3][5]
-
Chronic Health Risks: Suspected of causing genetic defects and cancer.[2][3][5]
| Hazard Classification | Description | Primary Exposure Routes | Associated Compounds |
| Acute Toxicity | Harmful effects occurring after a single or short-term exposure. | Dermal, Inhalation, Ingestion | 3-Methylquinoline, Quinoline[2][3][6] |
| Skin Corrosion/Irritation | Causes irritation upon contact with skin. | Dermal | 3-Methylquinoline, 10-Hydroxybenzo[h]quinoline[3][4][7] |
| Serious Eye Damage | Poses a risk of severe, potentially irreversible eye damage. | Ocular | 3-Methylquinoline, Quinoline[1][2][3] |
| Carcinogenicity | Suspected of causing or promoting cancer. | Inhalation, Dermal, Ingestion | Quinoline, 10-Hydroxybenzo[h]quinoline[1][2][7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Inhalation, Dermal, Ingestion | Quinoline, 3-Methylquinoline[1][4][5] |
| STOT-SE | Specific Target Organ Toxicity (Single Exposure); may cause respiratory irritation. | Inhalation | 3-Methylquinoline, 10-Hydroxybenzo[h]quinoline[3][4][7] |
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is your primary defense against chemical exposure. The selection of PPE must be based on a careful assessment of the potential routes of exposure and the specific tasks being performed.[8]
Eye and Face Protection: The Non-Negotiable Barrier
Requirement: Tightly-fitting chemical safety goggles are mandatory. For tasks with a higher risk of splashes, such as transferring solutions, a full-face shield must be worn in addition to goggles.[1][9]
Causality: Standard safety glasses with side shields are insufficient as they do not provide a complete seal against splashes, mists, or fine powders.[7] The quinoline class of compounds is known to cause serious, potentially irreversible eye damage, making a complete seal essential to prevent accidental contact.[2][3]
Hand Protection: Preventing Dermal Absorption
Requirement: Chemical-resistant gloves are required for all handling procedures. Given the lack of specific breakthrough data for this compound, double-gloving with nitrile gloves (minimum 5 mil thickness) is a highly recommended practice.[7] For prolonged handling, consider using gloves made of more robust materials like butyl rubber or Viton.[1]
Step-by-Step Glove Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[5]
-
Donning: Ensure hands are clean and dry before donning gloves. When double-gloving, the outer glove cuff should be pulled over the sleeve of the lab coat.
-
During Use: If the outer glove comes into contact with the chemical, remove it immediately using proper technique and dispose of it as hazardous waste.[8]
-
Doffing: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves in a designated hazardous waste container.[5]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][5]
Skin and Body Protection: Complete Coverage
Requirement: A knee-length laboratory coat with full-length, cuffed sleeves must be worn and kept fastened.[7] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1] For large-scale operations or situations with a high risk of splashing, a complete chemical-resistant suit should be utilized.[5]
Causality: Dermal contact is a primary route of exposure for quinoline derivatives, which can be harmful and cause skin irritation.[2][3] A lab coat provides a critical barrier against accidental spills and contamination of personal clothing.
Respiratory Protection: Safeguarding Against Inhalation
Requirement: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10] If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator is required.[7]
Respirator Selection:
-
For Powders/Aerosols: A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[4][7]
-
Emergency Use: For large spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) may be necessary.[4][5]
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment and materials before retrieving the chemical.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Weighing/Measuring: If handling the solid form, carefully weigh the required amount on weighing paper or in a suitable container within the fume hood to prevent dust generation. If handling a solution, perform all transfers within the hood.
-
Post-Handling: Tightly reseal the primary container.[4][5] Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregation:
-
Solid Waste: Collect unused solid chemical and any contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Storage: Store waste containers in a designated, secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[4][10]
-
Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[10]
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound, from initial preparation to final disposal.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
